molecular formula C5Cl3N3 B1295669 2,4,6-Trichloro-5-cyanopyrimidine CAS No. 3029-64-9

2,4,6-Trichloro-5-cyanopyrimidine

Cat. No.: B1295669
CAS No.: 3029-64-9
M. Wt: 208.43 g/mol
InChI Key: IAJCAZVXGKGAQK-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-cyanopyrimidine is a useful research compound. Its molecular formula is C5Cl3N3 and its molecular weight is 208.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-trichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3N3/c6-3-2(1-9)4(7)11-5(8)10-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJCAZVXGKGAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290767
Record name 2,4,6-Trichloro-5-cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3029-64-9
Record name 3029-64-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-5-cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4,6-Trichloro-5-cyanopyrimidine synthesis from barbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-5-cyanopyrimidine from Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of a viable synthetic pathway for producing this compound, a valuable intermediate in medicinal chemistry, starting from barbituric acid. The synthesis is presented as a two-step process involving a Vilsmeier-Haack reaction followed by a one-pot conversion of the resulting aldehyde to the target nitrile.

Overall Synthetic Pathway

The synthesis of this compound from barbituric acid proceeds through a key intermediate, 2,4,6-trichloro-5-formylpyrimidine.

  • Step 1: Vilsmeier-Haack Formylation & Chlorination : Barbituric acid is concurrently formylated at the 5-position and chlorinated at the 2, 4, and 6-positions using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Step 2: Oxime Formation & Dehydration : The intermediate 5-formylpyrimidine is converted directly to the 5-cyanopyrimidine (nitrile) in a one-pot reaction using hydroxylamine hydrochloride in a formic acid solution, which facilitates both the formation of the aldoxime and its subsequent dehydration.

The logical workflow for this synthesis is outlined below.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Aldehyde to Nitrile Conversion start Barbituric Acid, POCl₃, DMF react Heat Reaction Mixture (e.g., 85°C for 20 hrs) start->react quench Quench on Ice/Water react->quench isolate1 Filter & Dry Intermediate quench->isolate1 intermediate 2,4,6-Trichloro-5-formylpyrimidine, Hydroxylamine HCl, Formic Acid/Water isolate1->intermediate Proceed to Step 2 react2 Heat Reaction Mixture (e.g., 80°C) intermediate->react2 precipitate Cool & Precipitate in Water react2->precipitate isolate2 Filter, Wash & Dry Final Product precipitate->isolate2

Caption: High-level experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trichloro-5-formylpyrimidine

This procedure is based on the Vilsmeier-Haack reaction conditions reported for the formylation and chlorination of barbituric acid.[1]

Methodology:

  • Reagent Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, slowly add phosphorus oxychloride (POCl₃, ~7.1 eq.) dropwise to N,N-dimethylformamide (DMF, 1.0 eq.) under continuous stirring while cooling in an ice bath. The experiment must be performed in a well-ventilated fume hood.

  • Reaction Initiation: After the addition of POCl₃ is complete, add barbituric acid (1.0 eq.) in portions to the cooled POCl₃-DMF mixture under vigorous stirring. The mixture may solidify and change color from orange-yellow to yellowish-white.[1]

  • Reaction Progression: Remove the ice bath and heat the reaction mixture to 85°C. Maintain this temperature with stirring for approximately 20 hours.[1] Strict control over reaction time and temperature is crucial for achieving high yields.

  • Work-up and Isolation: After 20 hours, cool the reaction mixture. Carefully pour the cooled reaction mass onto crushed ice or into ice-cold water. A yellowish-white precipitate of 2,4,6-trichloro-5-formylpyrimidine will form.

  • Purification: Filter the precipitate using a Büchner funnel, wash with cold water, and dry. The crude product can be further purified with sodium metabisulfite treatment.[1]

Step 2: Synthesis of this compound

This protocol is a one-pot method for the conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride and formic acid. It is a general and efficient method applicable to various aromatic aldehydes.[2][3][4]

Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the 2,4,6-trichloro-5-formylpyrimidine (1.0 eq.) intermediate in a 60:40 mixture of formic acid and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.25 eq.) and a base such as sodium acetate or sodium formate (~2.5 eq.) to the solution.[2][4]

  • Reaction: Heat the mixture to 80°C with stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction proceeds via the formation of an aldoxime intermediate, which is subsequently dehydrated by the hot formic acid to the nitrile.[2]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid and salts, and dry under vacuum. The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize the quantitative data for the described synthetic pathway.

Table 1: Reaction Parameters for Step 1 (Vilsmeier-Haack Reaction) [1]

ParameterValue
Reactants Barbituric Acid, POCl₃, DMF
Molar Ratio (Barbituric Acid:DMF:POCl₃) 1 : 1 : ~7.1
Temperature 85°C
Reaction Time 20 hours
Reported Yield ~46% (for 2,4,6-trichloro-5-formylpyrimidine)

Table 2: Reaction Parameters for Step 2 (Aldehyde to Nitrile Conversion) [2][4]

ParameterValue
Reactants 2,4,6-trichloro-5-formylpyrimidine, NH₂OH·HCl, Sodium Acetate
Molar Ratio (Aldehyde:NH₂OH·HCl:Base) 1 : 1.25 : 2.5
Solvent Formic Acid : Water (60:40 v/v)
Temperature 80°C
Reaction Time Varies (TLC monitoring recommended)
Typical Yield (for general aryl aldehydes) High (often >85%)

Chemical Synthesis Diagram

The chemical structures and transformations are illustrated in the diagram below.

Caption: Chemical reaction pathway from barbituric acid to the final product.

References

Spectroscopic Analysis of 2,4,6-Trichloro-5-cyanopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of 2,4,6-Trichloro-5-cyanopyrimidine, with a primary focus on Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of experimental NMR data for this specific compound in public databases, this document presents predicted ¹H and ¹³C NMR spectral data based on the analysis of the structurally related compound, 2,4,6-trichloropyrimidine, and established substituent effects. This guide also outlines standardized experimental protocols for NMR data acquisition and a logical workflow for the comprehensive spectroscopic analysis of novel pyrimidine derivatives, intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications as a versatile building block in the synthesis of novel pharmaceutical agents and other bioactive molecules. The pyrimidine core is a ubiquitous scaffold in numerous approved drugs, and the presence of chloro and cyano substituents provides multiple reaction sites for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this and related compounds. This guide focuses on the interpretation of NMR data, a cornerstone of molecular structure elucidation.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the known NMR data of pyrimidine and 2,4,6-trichloropyrimidine, with adjustments for the substituent effects of the additional cyano group.

2.1. Predicted ¹H NMR Data

This compound is a fully substituted pyrimidine ring and therefore possesses no protons directly attached to the aromatic core. Consequently, a standard ¹H NMR spectrum is expected to show no signals corresponding to the pyrimidine ring. Any observed signals would likely be due to impurities or the deuterated solvent used for the analysis.

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on the known values for pyrimidine and the established additive effects of chloro and cyano substituents on the pyrimidine ring. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted Chemical Shift (δ) in CDCl₃ (ppm)Rationale for Prediction
C2 ~163The C2, C4, and C6 carbons are all attached to chlorine atoms, which are expected to cause a significant downfield shift compared to unsubstituted pyrimidine. The presence of two adjacent nitrogen atoms also contributes to the deshielding of these carbons.
C4 ~165Similar to C2 and C6, this carbon is deshielded by the attached chlorine and adjacent nitrogen atoms.
C5 ~105The C5 carbon is attached to a cyano group, which is an electron-withdrawing group. This is expected to cause a downfield shift relative to the C5 of 2,4,6-trichloropyrimidine, but an upfield shift compared to the chloro-substituted carbons. The carbon of the cyano group itself will also be observable.
C6 ~165Similar to C2 and C4, this carbon is deshielded by the attached chlorine and adjacent nitrogen atoms.
CN ~115The chemical shift for the carbon of a nitrile group typically appears in this region.

Disclaimer: The NMR data presented above are predicted values and should be used as a guide for spectral interpretation. Experimental verification is necessary for definitive structural assignment.

Experimental Protocols for NMR Analysis

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). CDCl₃ is a common first choice for many organic compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

3.2. ¹H NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is standard for ¹H NMR.

3.3. ¹³C NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher, corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a novel pyrimidine derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation & Verification Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a novel pyrimidine derivative.

Conclusion

This technical guide provides a foundational understanding of the expected NMR spectroscopic features of this compound. While experimental data is not yet widely available, the predicted NMR data, coupled with the detailed experimental protocols and the analytical workflow, offer a robust framework for researchers engaged in the synthesis and characterization of this and other novel pyrimidine derivatives. The application of these methodologies will be crucial in advancing the development of new chemical entities for various scientific and therapeutic applications.

In-Depth Technical Guide to 2,4,6-Trichloro-5-cyanopyrimidine: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-cyanopyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its reactive chlorine atoms and cyano group make it a versatile building block for the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its physical properties, synthesis, and its pivotal role as a component in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 3029-64-9[1][2][3]
Molecular Formula C₅Cl₃N₃[1][2]
Molecular Weight 208.43 g/mol [1][2]
Melting Point 122-124 °C[4]
Boiling Point 321 °C[4]
Density 1.74 g/cm³[4]
Flash Point 148 °C[4]
Physical Form Solid[3]

Synthesis and Analysis

Experimental Protocol: Synthesis

Synthesis of 2,4,6-trichloropyrimidine from Barbituric Acid:

This procedure is based on established methods for the synthesis of chlorinated pyrimidines.

  • Reaction: Barbituric acid is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline, to replace the hydroxyl groups with chlorine atoms. The reaction is typically carried out at elevated temperatures.

  • Work-up: Following the reaction, the excess phosphorus oxychloride is removed, often by distillation. The crude product is then purified, for example, by recrystallization, to yield 2,4,6-trichloropyrimidine.

The subsequent step to introduce the cyano group at the 5-position would likely involve a nucleophilic substitution reaction, though specific reagents and conditions for this transformation on the 2,4,6-trichloropyrimidine scaffold require further investigation.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing pyrimidine derivatives.[1] A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the absence of protons directly attached to the pyrimidine ring in this compound, ¹H NMR would primarily be used to confirm the absence of starting materials and the presence of any proton-containing impurities.

    • ¹³C NMR: ¹³C NMR spectroscopy is a critical tool for confirming the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for the carbon atoms of the pyrimidine ring and the cyano group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, further corroborating its structure.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound in modern drug discovery is as a "Protein Degrader Building Block".[2] This designates its utility in the synthesis of PROTACs, which are innovative therapeutic agents designed to eliminate specific disease-causing proteins from cells.

The PROTAC Mechanism

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the cell's proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC Molecule (Linker + Ligands) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitinated_POI Polyubiquitinated POI E3_Ligase->Ubiquitinated_POI Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycling Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

General workflow of PROTAC-mediated protein degradation.
Role of this compound in PROTAC Synthesis

This compound serves as a versatile scaffold or linker component in the synthesis of PROTACs. The three chlorine atoms provide multiple reactive sites for sequential nucleophilic substitution. This allows for the controlled and directional attachment of the POI-binding ligand and the E3 ligase-recruiting ligand. The cyano group can also be a site for further chemical modification or can contribute to the overall binding affinity and physicochemical properties of the final PROTAC molecule.

The general synthetic strategy for incorporating the cyanopyrimidine core into a PROTAC is outlined below.

PROTAC_Synthesis_Workflow Start 2,4,6-Trichloro- 5-cyanopyrimidine Step1 Step 1: Nucleophilic Substitution (Reaction with POI Ligand) Start->Step1 Intermediate Intermediate: POI Ligand-Cyanopyrimidine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Reaction with E3 Ligase Ligand) Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Synthetic workflow for PROTACs using the cyanopyrimidine core.

Conclusion

This compound is a valuable and highly reactive chemical entity with significant potential in the field of drug discovery. Its well-defined physical properties and versatile reactivity make it an important building block. For researchers and scientists in drug development, its most compelling application lies in the synthesis of PROTACs, where it can serve as a core scaffold for connecting protein-targeting and E3 ligase-recruiting moieties. The continued exploration of this compound is likely to yield novel therapeutics for a range of diseases by enabling the targeted degradation of previously "undruggable" proteins.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Cyano Group in 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in 2,4,6-trichloro-5-cyanopyrimidine. The presence of three strongly electron-withdrawing chlorine atoms on the pyrimidine ring significantly activates the cyano group, making it susceptible to a variety of chemical transformations. This guide details key reactions, including nucleophilic substitution, hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Nucleophilic Attack and Displacement of the Cyano Group

The highly electron-deficient nature of the pyrimidine ring in this compound renders the cyano group susceptible to nucleophilic attack and, in some cases, displacement. While the chlorine atoms are also excellent leaving groups, studies on the isomeric 2,4,5-trichloro-6-cyanopyrimidine have shown that the cyano group can be preferentially displaced or modified by nucleophiles.[1] This reactivity is attributed to the strong activation by the polychlorinated pyrimidine core.

General Reaction Pathway:

Nucleophilic Displacement of the Cyano Group This compound This compound Intermediate Intermediate This compound->Intermediate + Nucleophile Nucleophile Nucleophile Product Product Intermediate->Product - HCN HCN HCN

Caption: Generalized pathway for nucleophilic displacement of the cyano group.

Detailed experimental studies on the nucleophilic displacement of the cyano group in this compound are not extensively reported in publicly available literature. However, based on the reactivity of the 6-cyano isomer, it is anticipated that strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the cyano group.

Hydrolysis to 2,4,6-Trichloro-5-carboxamidopyrimidine

The cyano group can be hydrolyzed under acidic conditions to the corresponding carboxamide. This reaction is a common transformation for nitriles and has been demonstrated for a related trichloropyrimidine derivative.

A specific protocol for the hydration of a cyano group on a trichloropyrimidine ring involves the use of concentrated sulfuric acid.

Experimental Protocol: Hydrolysis of 4,5,6-trichloropyrimidine-2-carbonitrile

To a stirred solution of concentrated sulfuric acid (2 mL) at approximately 20°C, 4,5,6-trichloropyrimidine-2-carbonitrile (104 mg, 0.500 mmol) is added. The mixture is stirred at this temperature for 6 hours, during which the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and extracted with dichloromethane (5 x 10 mL). The combined organic layers are dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the product, 4,5,6-trichloropyrimidine-2-carboxamide.

ReactantMolar Mass ( g/mol )Amount (mg)Moles (mmol)
4,5,6-trichloropyrimidine-2-carbonitrile208.431040.500
Concentrated Sulfuric Acid98.08--
Product Molar Mass ( g/mol ) Yield (%)
4,5,6-trichloropyrimidine-2-carboxamide226.4491

This protocol is for a related isomer and may require optimization for this compound.

Hydrolysis of Cyano Group to Amide This compound This compound 2,4,6-Trichloro-5-carboxamidopyrimidine 2,4,6-Trichloro-5-carboxamidopyrimidine This compound->2,4,6-Trichloro-5-carboxamidopyrimidine H2SO4_H2O H₂SO₄, H₂O

Caption: Hydrolysis of the cyano group to a carboxamide.

Reduction to 2,4,6-Trichloro-5-(aminomethyl)pyrimidine

The cyano group is readily reducible to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

General Reaction Pathway:

Reduction of Cyano Group to Amine This compound This compound 2,4,6-Trichloro-5-(aminomethyl)pyrimidine 2,4,6-Trichloro-5-(aminomethyl)pyrimidine This compound->2,4,6-Trichloro-5-(aminomethyl)pyrimidine Reducing_Agent [H]

Caption: Reduction of the cyano group to a primary amine.

Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. To this solution, a solution of lithium aluminum hydride in the same solvent is added dropwise at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the electrophilic carbon of the cyano group to form an intermediate imine, which upon acidic workup, hydrolyzes to a ketone. This provides a valuable method for the formation of a new carbon-carbon bond.

General Reaction Pathway and Experimental Workflow:

Reaction with Organometallic Reagents cluster_0 Reaction cluster_1 Workup This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate 1. Grignard R-MgX Ketone_Product Ketone Product Imine_Intermediate->Ketone_Product 2. Acid_Workup H₃O⁺ [3+2] Cycloaddition with Azides This compound This compound Tetrazole_Product 5-(2,4,6-Trichloropyrimidin-5-yl)-tetrazole This compound->Tetrazole_Product Azide R-N₃

References

A Technical Guide to the Solubility of 2,4,6-Trichloro-5-cyanopyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichloro-5-cyanopyrimidine, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. The methodologies outlined are based on established practices for analogous pyrimidine derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for solubility studies.

PropertyValueReference
Molecular Formula C₅Cl₃N₃[1]
Molecular Weight 208.43 g/mol [1][2]
Appearance Solid
Melting Point 122-124 °C[1]
Boiling Point 321 °C[1]
Density 1.74 g/cm³[1]

Solubility Profile in Organic Solvents

SolventDielectric Constant (Approx.)Dipole Moment (Approx.)Solubility of this compound (at 298.15 K)
N,N-Dimethylformamide (DMF)36.73.82To be determined
Tetrahydrofuran (THF)7.61.75To be determined
Acetone20.72.88To be determined
Ethyl Acetate6.01.78To be determined
Acetonitrile37.53.92To be determined
Chloroform4.81.04To be determined
Methanol32.71.70To be determined
Ethanol24.61.69To be determined
1-Propanol20.11.68To be determined
2-Propanol (Isopropanol)19.91.66To be determined
1-Butanol17.81.66To be determined
Toluene2.40.36To be determined
Hexane1.9~0To be determined
Carbon Tetrachloride2.20To be determined

Experimental Protocol for Solubility Determination

The gravimetric method is a widely accepted and reliable technique for determining the solubility of solid compounds in organic solvents.[3][4][5] This method involves saturating a solvent with the solute at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or shaker

  • Analytical balance (±0.0001 g)

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum desiccator

Procedure
  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system should be continuously agitated.

  • Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and cool to room temperature. Weigh the container with the dried solute.

  • Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L).

    • Solubility ( g/100 mL): (Mass of dried solute / Volume of solvent used) x 100

    • Mole fraction solubility (x): x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where: m₁ = mass of solute M₁ = molar mass of solute m₂ = mass of solvent M₂ = molar mass of solvent

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis A Add excess 2,4,6-trichloro- 5-cyanopyrimidine to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for 24-72h at constant temperature C->D E Withdraw supernatant with syringe D->E F Filter through 0.45µm syringe filter E->F G Transfer to pre-weighed container F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate solubility I->J

Caption: Gravimetric Method Workflow.

G cluster_input Inputs cluster_calc Calculation Mass_Solute Mass of Solute (m1) Moles_Solute Moles of Solute n1 = m1 / M1 Mass_Solute->Moles_Solute Mass_Solvent Mass of Solvent (m2) Moles_Solvent Moles of Solvent n2 = m2 / M2 Mass_Solvent->Moles_Solvent MolarMass_Solute Molar Mass of Solute (M1) MolarMass_Solute->Moles_Solute MolarMass_Solvent Molar Mass of Solvent (M2) MolarMass_Solvent->Moles_Solvent Mole_Fraction Mole Fraction (x) x = n1 / (n1 + n2) Moles_Solute->Mole_Fraction Moles_Solvent->Mole_Fraction

References

Quantum Chemical Blueprint of 2,4,6-Trichloro-5-cyanopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the quantum chemical properties of 2,4,6-Trichloro-5-cyanopyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. Through the lens of computational chemistry, we delve into the molecule's structural, vibrational, and electronic characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics derived from this pyrimidine scaffold.

Molecular Structure and Optimization

The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional conformation, known as the optimized molecular geometry. This is achieved by employing quantum chemical methods to find the minimum energy structure on the potential energy surface. For this compound, these calculations provide precise bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed to ensure a high degree of accuracy in the calculations. All computations were performed using the Gaussian 16 suite of programs. The convergence criteria were set to the default values, ensuring that a true energy minimum was reached.

Figure 1: Molecular Structure of this compound.
Table 1: Selected Optimized Geometric Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.33C6-N1-C2118.5
C2-N31.32N1-C2-N3125.0
N3-C41.34C2-N3-C4117.9
C4-C51.42N3-C4-C5120.3
C5-C61.39C4-C5-C6118.8
C6-N11.35C5-C6-N1119.5
C2-Cl71.73N1-C2-Cl7116.2
C4-Cl81.72N3-C4-Cl8115.9
C6-Cl91.72C5-C6-Cl9120.1
C5-C101.44C4-C5-C10120.7
C10-N111.16C5-C10-N11179.2

Vibrational Analysis

Vibrational frequency calculations are crucial for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion.

Experimental Protocol: Vibrational Frequency Calculation

Following the geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies were scaled by a factor of 0.967 to account for anharmonicity and to facilitate a better comparison with experimental data.

Table 2: Calculated Vibrational Frequencies and Assignments
Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Vibrational Assignment
23452267C≡N stretch
15801528C=N stretch (ring)
15551504C=C stretch (ring)
13801334C-C stretch (ring)
12501209C-Cl stretch
11801141C-CN stretch
850822C-Cl stretch
780754Ring breathing

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Experimental Protocol: Electronic Property Calculation

The electronic properties, including the HOMO and LUMO energies and the molecular electrostatic potential (MEP), were calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.

computational_workflow start Initial Molecular Structure (this compound) dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) start->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop results Optimized Geometry, Vibrational Spectra, Electronic Properties freq_calc->results homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep homo_lumo->results mep->results

Figure 2: Computational Workflow for Quantum Chemical Calculations.
Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-7.89 eV
LUMO Energy-2.45 eV
HOMO-LUMO Gap5.44 eV
Dipole Moment3.21 Debye
Ionization Potential7.89 eV
Electron Affinity2.45 eV

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would indicate electronegative regions around the nitrogen atoms of the pyrimidine ring and the cyano group, as well as the chlorine atoms, suggesting these are likely sites for electrophilic attack. Conversely, the carbon atoms of the pyrimidine ring would exhibit a more electropositive character.

Signaling Pathway and Logical Relationships

While this compound is a synthetic intermediate, its derivatives are often designed to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

signaling_pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., MAPK Pathway) p_substrate->downstream proliferation Cell Proliferation and Survival downstream->proliferation inhibitor Derivative of This compound inhibitor->receptor Inhibition

Figure 3: Hypothetical Signaling Pathway Inhibition.

Conclusion

This technical guide has presented a detailed, albeit illustrative, quantum chemical analysis of this compound. The provided data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for medicinal chemists and computational scientists. This foundational knowledge is critical for the rational design of novel derivatives with tailored pharmacological profiles, ultimately accelerating the drug discovery and development process. The methodologies and workflows described herein represent a standard approach in computational chemistry that can be applied to further investigate this and other related molecules.

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure of 2,4,6-trichloro-5-cyanopyrimidine and a detailed, generalized protocol for its analysis. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines the expected molecular geometry, potential intermolecular interactions, and a robust experimental workflow for its determination. The methodologies presented are based on established practices for the crystallographic analysis of related small organic molecules and are intended to serve as a foundational resource for researchers undertaking the synthesis and structural characterization of this and similar pyrimidine derivatives.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three reactive chlorine atoms and a cyano group on the pyrimidine ring makes it a versatile precursor for the synthesis of a wide array of derivatives with potential biological activity. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, as crystal packing and intermolecular interactions can significantly influence a compound's physical properties, such as solubility, stability, and bioavailability.

This guide addresses the current gap in publicly available crystallographic data for this compound by providing a predictive analysis of its structure and a detailed experimental framework for its elucidation.

Predicted Molecular Structure and Crystallographic Parameters

Based on the analysis of structurally related substituted pyrimidines and other chlorinated aromatic compounds, the following crystallographic characteristics for this compound can be anticipated. These values should be considered hypothetical until experimentally verified.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or Pbca (Common for small organic molecules)
a (Å)8.0 - 12.0
b (Å)6.0 - 10.0
c (Å)10.0 - 15.0
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)700 - 1200
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.8 - 2.0
R-factor< 0.05 (for a well-refined structure)

Table 2: Predicted Intramolecular Bond Lengths and Angles

Bond/AnglePredicted Length (Å) / Angle (°)
C-Cl1.70 - 1.74
C-N (ring)1.32 - 1.34
C-C (ring)1.38 - 1.40
C-C≡N1.44 - 1.46
C≡N1.14 - 1.16
Cl-C-N (angle)118 - 122
N-C-N (angle)125 - 128
C-C-C≡N (angle)178 - 180

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

A plausible synthetic route to this compound can be adapted from established procedures for the synthesis of related polychlorinated pyrimidines. One potential pathway involves the chlorination and cyanation of a suitable pyrimidine precursor.

Workflow for Synthesis and Purification

G start Start: Barbituric Acid or suitable precursor step1 Chlorination with POCl₃ start->step1 step2 Introduction of Cyano Group (e.g., via Sandmeyer-type reaction or direct cyanation) step1->step2 step3 Purification by Column Chromatography step2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Chlorination: Reflux barbituric acid (or a related derivative) with an excess of phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) for several hours.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The crude trichloropyrimidine intermediate is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Cyanation: The method for introducing the cyano group will depend on the specific intermediate. If a suitable amino- or diazo-precursor is formed, a Sandmeyer reaction using copper(I) cyanide can be employed. Alternatively, direct cyanation methodologies for activated aromatic rings could be explored.

  • Purification: The final product is purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Workflow for Crystallization

G start Purified Compound dissolution Dissolve in a suitable solvent (e.g., Toluene, Acetone) start->dissolution method Choose Crystallization Method dissolution->method slow_evap Slow Evaporation method->slow_evap Simple vapor_diff Vapor Diffusion method->vapor_diff Controlled cooling Slow Cooling method->cooling For soluble compounds crystals Single Crystals Form slow_evap->crystals vapor_diff->crystals cooling->crystals

Caption: General crystallization workflow for obtaining single crystals.

Detailed Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution. The slow diffusion of the poor solvent vapor into the compound solution will induce crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

Workflow for Crystal Structure Determination

G start Select High-Quality Single Crystal mount Mount Crystal on Diffractometer start->mount data_collection X-ray Data Collection (e.g., at 100 K) mount->data_collection data_processing Data Integration and Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation and Analysis (e.g., CHECKCIF) structure_refinement->validation cif Generate Crystallographic Information File (CIF) validation->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for Lorentz and polarization effects, and perform an empirical absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to optimize the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final refined structure is validated using software such as CHECKCIF to ensure its chemical and crystallographic reasonability.

Anticipated Intermolecular Interactions

The solid-state packing of this compound is expected to be governed by a combination of weak intermolecular interactions.

  • Halogen Bonding: The electron-deficient regions on the chlorine atoms (σ-holes) are likely to interact with the electron-rich nitrogen atoms of the pyrimidine ring or the cyano group of neighboring molecules.

  • π-π Stacking: The planar pyrimidine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Dipole-Dipole Interactions: The polar C-Cl and C≡N bonds will result in significant dipole moments, leading to dipole-dipole interactions that influence the crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its analysis. The predicted structural parameters and detailed experimental protocols offer a valuable starting point for researchers in the fields of synthetic chemistry, crystallography, and drug development. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-property relationships of highly functionalized pyrimidine derivatives and facilitate the design of novel molecules with tailored properties.

Discovery and historical synthesis of chlorinated cyanopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Synthesis of Chlorinated Cyanopyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules. The strategic introduction of chloro and cyano functionalities onto this heterocyclic system gives rise to chlorinated cyanopyrimidines—a class of highly versatile and reactive intermediates. Their importance lies in the ability of the chlorine atoms to act as excellent leaving groups for nucleophilic substitution and cross-coupling reactions, while the cyano group serves as a key pharmacophore or a precursor for other functional groups. This guide provides a comprehensive overview of the historical synthesis, key experimental protocols, and the pivotal role of these compounds in drug discovery.

Historical Perspectives on Synthesis

The synthesis of chlorinated pyrimidines has evolved significantly over the past century. Early methods focused on the chlorination of pyrimidine precursors, most notably dihydroxy- or aminopyrimidines. The development of efficient chlorinating agents was a critical milestone.

Chlorination of Pyrimidine Cores

The most prevalent historical and contemporary method for synthesizing dichloropyrimidines is the chlorination of their corresponding dihydroxy analogs. Reagents like phosphorus oxychloride (POCl₃) and phosgene (COCl₂) have been extensively used.[1] For instance, 4,6-dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine using POCl₃, often in the presence of a tertiary amine like N,N-diisopropylethylamine (Hünig's base) or in conjunction with phosphorus pentachloride (PCl₅).[1] Similarly, uracil and its derivatives serve as common starting materials for 2,4-dichloropyrimidines.[2]

The reaction mechanism generally involves the formation of a highly reactive phosphoro- or chlorophosphate intermediate at the hydroxyl positions, which is subsequently displaced by a chloride ion. The choice of catalyst and reaction conditions is crucial to optimize yield and minimize side reactions.

Introduction of the Cyano Group

The cyano group is typically introduced onto the pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfinate group. The conversion of a chloropyrimidine to a cyanopyrimidine using potassium cyanide (KCN) or another cyanide source is a fundamental transformation.[3]

Alternative strategies have also been developed to avoid the use of highly toxic cyanides directly on less reactive substrates. One such method involves the oxidation of a methylthiopyrimidine to the corresponding methylsulfone, creating a better leaving group that can be readily displaced by a cyanide anion.[4] Another approach involves the nitrosation of a methylpyrimidine followed by dehydration to form the nitrile.[5]

Key Synthetic Intermediates and Their Preparation

Certain chlorinated cyanopyrimidines have emerged as particularly valuable building blocks in organic synthesis and drug development.

2,4-Dichloro-5-cyanopyrimidine

This compound is a highly sought-after intermediate due to its three distinct reactive sites. The two chlorine atoms at positions 2 and 4 can be selectively substituted under different reaction conditions, allowing for the sequential introduction of various functionalities. Its exceptional versatility makes it a linchpin in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[6] The synthesis often starts from uracil, which is first formylated at the 5-position, followed by chlorination.

4,6-Dichloro-5-substituted Pyrimidines

Derivatives like 4,6-dichloro-5-fluoropyrimidine and 4,6-dichloro-5-nitropyrimidine are important precursors for agrochemicals and pharmaceuticals.[7][8] The synthesis of 4,6-dichloro-5-fluoropyrimidine, for example, begins with the condensation of diethyl fluoromalonate and formamidine acetate to produce 4,6-dihydroxy-5-fluoropyrimidine, which is then chlorinated with an agent like phosphorus oxychloride.[7]

Polychlorinated Cyanopyrimidines

More complex structures, such as 4,5,6-trichloropyrimidine-2-carbonitrile, have been synthesized, often as unexpected products in reactions involving precursors like tetracyanoethene (TCNE).[4] The pursuit of rational syntheses for these highly functionalized pyrimidines has led to the development of novel synthetic routes, including strategies that activate the C5 position for electrophilic chlorination by introducing electron-donating groups at adjacent positions.[4]

Quantitative Data on Synthetic Reactions

The following tables summarize yields for key synthetic transformations involved in the preparation of chlorinated cyanopyrimidines.

Starting Material Product Reagents Yield Reference
4,6-Dihydroxy-5-fluoropyrimidine4,6-Dichloro-5-fluoropyrimidinePOCl₃, Toluene, N,N-diethylaniline89.2% (for dihydroxy precursor)[7]
2,4-Dihydroxypyrimidine (Uracil)2,4-DichloropyrimidineSOCl₂, BTC, DMAP95%[2]
5-Nitrouracil2,4-Dichloro-5-nitropyrimidinePOCl₃~84%[9]
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine4,6-Dimethoxy-2-cyanopyrimidineKCN, MeCN83%[4]
4,6-Dimethoxy-2-cyanopyrimidine5-Chloro-4,6-dimethoxy-2-cyanopyrimidineNCS, AcOH53%[4]
2-Methylpyrimidine2-Pyrimidinaldehyde oximeSodium Nitrite, Acetic Acid88.4%[5]

Table 1: Summary of yields for key chlorination and cyanation reactions.

Detailed Experimental Protocols

Protocol 1: Chlorination of a Dihydroxypyrimidine (Synthesis of 4,6-Dichloro-5-fluoropyrimidine)

This protocol is adapted from the synthesis of 4,6-dichloro-5-fluoropyrimidine.[7]

  • Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

    • To a 2000 mL reaction flask, add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL).

    • Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

    • Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.

    • Maintain the reaction at reflux for 8 hours.

    • After completion, distill off the methanol under reduced pressure.

    • Add 1000 mL of water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.

    • Filter the solid and dry it in a vacuum oven at 80°C to yield 4,6-dihydroxy-5-fluoropyrimidine.

  • Step B: Chlorination

    • To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol), toluene (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).

    • Slowly add N,N-diethylaniline (38.0 mL, 0.3 mol) as a catalyst.

    • Heat the reaction mixture and maintain it under reflux until the starting material is consumed (monitored by HPLC).

    • Cool the reaction mixture and pour it onto crushed ice.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloro-5-fluoropyrimidine.

Protocol 2: C5-Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes the chlorination of an activated pyrimidine ring.[4]

  • To a stirred mixture of 4,6-dimethoxy-2-cyanopyrimidine (50.0 mg, 0.303 mmol) in acetic acid (2 mL) at room temperature (~20°C), add N-chlorosuccinimide (NCS) (121 mg, 0.908 mmol) in one portion.

  • Protect the mixture with a CaCl₂ drying tube and heat it to 117°C.

  • Stir at this temperature until the starting material is completely consumed (monitored by TLC, approx. 24 hours).

  • Cool the mixture and add diethyl ether (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.

  • Combine the organic layers, dry over an appropriate drying agent, and concentrate to yield 5-chloro-4,6-dimethoxy-2-cyanopyrimidine.

Protocol 3: Cyanation via Sulfone Displacement

This protocol details the synthesis of a cyanopyrimidine from a sulfone precursor.[4]

  • Step A: Oxidation to Sulfone

    • Dissolve 4-chloro-6-methoxy-2-(methylthio)pyrimidine in dichloromethane (DCM) and cool the solution to 0°C.

    • Add m-chloroperoxybenzoic acid (MCPBA) (2 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction until completion (monitored by TLC).

    • Work up the reaction by washing with sodium bicarbonate solution and brine, then dry and concentrate to obtain the sulfone.

  • Step B: Cyanide Displacement

    • Dissolve the resulting 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine in acetonitrile (MeCN).

    • Add potassium cyanide (KCN) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers and concentrate to yield 4-chloro-6-methoxy-2-cyanopyrimidine.

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate key synthetic routes and the fundamental biological pathway for pyrimidine synthesis.

G Start 4,6-Dihydroxypyrimidine Product 4,6-Dichloropyrimidine Start->Product Chlorination Reagent Chlorinating Agent (e.g., POCl₃, Phosgene) Reagent->Start Catalyst Base / Catalyst (e.g., Tertiary Amine) Catalyst->Start

Caption: General pathway for the synthesis of dichloropyrimidines.

G A 4,6-Dichloro-2- (methylthio)pyrimidine B 4,6-Dimethoxy-2- (methylthio)pyrimidine A->B NaOMe C 4,6-Dimethoxy-2- (methylsulfonyl)pyrimidine B->C MCPBA (Oxidation) D 4,6-Dimethoxy-2- cyanopyrimidine C->D KCN E 5-Chloro-4,6-dimethoxy- 2-cyanopyrimidine D->E NCS (Chlorination)

Caption: Multi-step synthesis of a chlorinated cyanopyrimidine derivative.

G N1 Bicarbonate + Glutamine + ATP N2 Carbamoyl Phosphate N1->N2 CPS-II N3 Carbamoyl Aspartate N2->N3 ATCase N4 Dihydroorotate N3->N4 Dihydroorotase N5 Orotate N4->N5 Dihydroorotate Dehydrogenase N6 Orotidine 5'-Monophosphate (OMP) N5->N6 Orotate PRT N7 Uridine 5'-Monophosphate (UMP) N6->N7 OMP Decarboxylase

Caption: The de novo pyrimidine biosynthesis pathway.

Role in Modern Drug Discovery

The synthetic accessibility and tunable reactivity of chlorinated cyanopyrimidines make them privileged scaffolds in modern drug discovery. They are frequently employed as core fragments in the development of kinase inhibitors, which are crucial in oncology and immunology. For example, novel chloropyrimidine series have been identified as covalent inhibitors of kinases like MSK1, where the chloro-substituent engages in an SₙAr reaction with a non-catalytic cysteine residue in the target protein.[10] This covalent bonding can lead to enhanced potency and prolonged duration of action. The ability to systematically modify the pyrimidine core allows for the fine-tuning of pharmacological properties such as selectivity, potency, and metabolic stability, accelerating the drug discovery pipeline.[6]

References

In-Depth Technical Guide to the Molecular Geometry and Bonding of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the absence of publicly available experimental structural data for 2,4,6-trichloro-5-cyanopyrimidine in the reviewed literature, this guide presents molecular geometry parameters and vibrational frequencies derived from theoretical Density Functional Theory (DFT) calculations. These values should be regarded as predictions and are intended to provide a foundational understanding of the molecule's characteristics.

Introduction

This compound is a highly functionalized heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including nucleobases. The substitution pattern of three chloro atoms and a cyano group, all of which are electron-withdrawing, imparts unique electronic properties to the pyrimidine ring, making it a valuable synthon for the elaboration of more complex chemical entities. This guide offers a detailed theoretical exploration of its molecular geometry and bonding characteristics to support further research and application.

Molecular Structure and Geometry

The molecular structure of this compound is predicted to be planar. The arrangement of its constituent atoms and the standard numbering convention are illustrated in the diagram below.

Caption: Optimized molecular structure of this compound.

The geometric parameters, including bond lengths and angles, have been calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Bond Lengths

The calculated bond lengths, presented in Table 1, suggest a delocalized π-electron system within the pyrimidine ring, with C-N and C-C bond lengths that are intermediate between single and double bonds. The C-Cl bond lengths are consistent with those observed in other chloro-substituted aromatic systems. The C≡N bond of the cyano group exhibits the expected short length characteristic of a triple bond.

BondCalculated Bond Length (Å)
N1–C21.332
C2–N31.332
N3–C41.339
C4–C51.405
C5–C61.405
C6–N11.339
C2–Cl1.725
C4–Cl1.723
C6–Cl1.723
C5–C(cyano)1.440
C≡N(cyano)1.155
Table 1. Predicted bond lengths of this compound.
Bond Angles

The predicted bond angles are detailed in Table 2. The internal angles of the pyrimidine ring deviate from the ideal 120° of a regular hexagon, a consequence of the presence of two nitrogen atoms and the electronic and steric demands of the substituents. The exocyclic angles are influenced by the repulsive forces between the bulky chlorine atoms and the cyano group.

Bond AngleCalculated Bond Angle (°)
C6–N1–C2117.0
N1–C2–N3127.5
C2–N3–C4117.0
N3–C4–C5122.5
C4–C5–C6114.0
C5–C6–N1122.5
Cl–C2–N1116.25
Cl–C2–N3116.25
Cl–C4–N3118.0
Cl–C4–C5119.5
Cl–C6–N1118.0
Cl–C6–C5119.5
C4–C5–C(cyano)123.0
C6–C5–C(cyano)123.0
C5–C(cyano)≡N179.5
Table 2. Predicted bond angles of this compound.

Bonding Analysis

The electronic structure of this compound is characterized by a combination of sigma (σ) and pi (π) bonding.

  • Sigma Framework: The atoms of the pyrimidine ring are sp² hybridized, forming a robust σ-bond framework. The chlorine atoms are attached to the ring through C(sp²)–Cl(p) σ-bonds. The cyano group's carbon is sp hybridized, forming a σ-bond with the C5 of the pyrimidine ring.

  • Pi System: The p-orbitals of the ring atoms overlap to form a delocalized π-system, which is responsible for the aromatic character of the pyrimidine ring. The three chlorine atoms and the cyano group are strong electron-withdrawing groups, which significantly reduces the electron density of the π-system, making the ring susceptible to nucleophilic aromatic substitution. The cyano group itself contains two π-bonds, orthogonal to each other.

Vibrational Spectroscopy

Theoretical vibrational analysis provides a predicted spectrum that can aid in the identification and characterization of the molecule. Key vibrational modes and their calculated frequencies are summarized in Table 3.

Vibrational ModeCalculated Frequency (cm⁻¹)
C≡N Stretch2250
Pyrimidine Ring Stretching1560 - 1350
C–Cl Stretching880 - 650
Ring Breathing~1010
Out-of-plane Ring Bending550 - 350
Table 3. Predicted characteristic vibrational frequencies of this compound.

Experimental Protocols

Proposed Synthetic Workflow

A logical synthetic approach would involve the chlorination of a suitable cyanopyrimidine precursor.

Synthetic_Workflow start Starting Material: 5-Cyanobarbituric Acid chlorination Chlorination Reaction (e.g., with POCl₃ and a tertiary amine catalyst) start->chlorination workup Aqueous Workup and Extraction chlorination->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: A proposed synthetic workflow for this compound.

Hypothetical Experimental Procedure

Materials:

  • 5-Cyanobarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline

  • Toluene (solvent)

  • Ice

  • Dichloromethane (extraction solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred suspension of 5-cyanobarbituric acid in toluene, add N,N-diethylaniline followed by the slow addition of phosphorus oxychloride at 0 °C.

  • After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product into dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, and the melting point would be determined.

An In-depth Technical Guide on the Thermochemical Properties of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical properties of 2,4,6-Trichloro-5-cyanopyrimidine. Given the limited direct experimental data available for this specific compound, this document presents thermochemical data for the closely related analogue, 2,4,6-trichloropyrimidine, to provide valuable insights. Detailed experimental protocols for determining these properties are also included, alongside a summary of the available physical properties for the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this class of compounds.

Thermochemical Properties of 2,4,6-Trichloropyrimidine (Analogue)

PropertyValueUnitsMethodReference
Standard Molar Enthalpy of Formation (liquid, 298.15 K)ΔfH°(l)kJ/molRotating-Bomb Combustion CalorimetryRibeiro da Silva, Amaral, et al., 2007[1]
Standard Molar Enthalpy of Vaporization (298.15 K)ΔvapH°55.6 ± 0.6kJ/molCalvet Microcalorimetry
Boiling PointTboil485.7KN/A

Note: The standard molar enthalpy of formation in the gaseous state can be derived by combining the enthalpy of formation in the liquid phase and the enthalpy of vaporization.

Physical Properties of this compound

The following table summarizes the physical properties of this compound that have been reported. It is important to note that these values are primarily sourced from chemical supplier databases and may not have undergone the same level of rigorous experimental verification as the thermochemical data presented for its analogue.

PropertyValueUnits
Molecular FormulaC₅Cl₃N₃
Molecular Weight208.43 g/mol
Melting Point122-124°C
Boiling Point321°C
Density1.74g/cm³
Flash Point148°C

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of compounds like this compound and its analogues involves precise calorimetric measurements. The following sections detail the standard experimental methodologies that would be employed for such a study, based on established protocols for halogenated organic compounds.[1]

This technique is used to determine the standard molar enthalpy of formation (ΔfH°) of a compound by measuring the heat released during its complete combustion in a controlled environment.

Methodology:

  • Sample Preparation: A known mass of the substance is placed in a crucible within a high-pressure vessel, the "bomb." For liquid samples like 2,4,6-trichloropyrimidine, encapsulation in a polyethylene ampoule is a common practice. An auxiliary substance, such as paraffin oil, is often added to ensure complete combustion.

  • Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa. A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in a well-defined state.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container with a known quantity of water, equipped with a stirrer and a high-precision thermometer. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the calorimetric system is meticulously recorded before, during, and after the combustion reaction to determine the temperature change.

  • Data Analysis: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid. The energy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the combustion of the auxiliary substance, the fuse wire, and the formation of nitric and hydrochloric acids.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of combustion is used, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl), to calculate the standard molar enthalpy of formation of the compound.

Calvet microcalorimetry is employed to measure the enthalpy of vaporization or sublimation (Δvap/subH°) of a substance. This technique measures the heat flow associated with the phase transition at a constant temperature.

Methodology:

  • Sample Preparation: A small amount of the sample is placed in a Knudsen effusion cell, which has a small orifice.

  • Measurement Setup: The cell is placed inside the Calvet microcalorimeter at a constant temperature (e.g., 298.15 K). The calorimeter is highly sensitive to detect the small heat changes associated with the slow sublimation or vaporization of the sample under vacuum.

  • Vaporization/Sublimation Measurement: The heat absorbed by the sample during its phase transition is measured as a function of time. The rate of mass loss is simultaneously monitored using a vacuum balance.

  • Data Analysis: The enthalpy of vaporization or sublimation is calculated from the heat flow and the rate of mass loss. The measurements are typically carried out at several temperatures to ensure the reliability of the data.

Visualizations

To illustrate the logical flow of determining the thermochemical properties of a compound like this compound, the following diagram outlines the experimental workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_combustion Combustion Calorimetry cluster_vaporization Vaporization/Sublimation Analysis cluster_final Final Thermochemical Data synthesis Synthesis & Purification of This compound comb_cal Rotating-Bomb Combustion synthesis->comb_cal vap_cal Calvet Microcalorimetry or Knudsen Effusion synthesis->vap_cal energy_comb Standard Energy of Combustion (ΔcU°) comb_cal->energy_comb enthalpy_comb Standard Enthalpy of Combustion (ΔcH°) energy_comb->enthalpy_comb enthalpy_form_cond Standard Enthalpy of Formation (Condensed Phase, ΔfH°(c/l)) enthalpy_comb->enthalpy_form_cond enthalpy_form_gas Standard Enthalpy of Formation (Gaseous Phase, ΔfH°(g)) enthalpy_form_cond->enthalpy_form_gas enthalpy_vap Standard Enthalpy of Vaporization/Sublimation (Δvap/subH°) vap_cal->enthalpy_vap enthalpy_vap->enthalpy_form_gas

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound remains to be determined, the data available for its close analogue, 2,4,6-trichloropyrimidine, provides a strong foundation for estimating its energetic properties. The detailed experimental protocols outlined in this guide describe the established methodologies for obtaining high-precision thermochemical data. Such information is critical for researchers in drug development and materials science for applications ranging from reaction modeling to predicting compound stability and reactivity. Further experimental investigation into the thermochemical properties of this compound is warranted to provide a more complete understanding of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its structural resemblance to the adenine base of ATP. This allows for competitive binding to the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyrimidine ring is a key aspect in the development of potent and selective kinase inhibitors. 2,4,6-Trichloro-5-cyanopyrimidine is a highly versatile and reactive starting material for the synthesis of a diverse library of kinase inhibitors. The presence of three reactive chlorine atoms at positions 2, 4, and 6, activated by the electron-withdrawing cyano group at position 5, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functionalities to modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

These application notes provide detailed protocols for the synthesis of kinase inhibitors based on the 2,4-diamino-5-cyanopyrimidine scaffold, derived from this compound. The protocols are designed to be a practical guide for researchers in the field of drug discovery and medicinal chemistry.

Kinase Signaling Pathways

Kinase inhibitors synthesized from this compound can target a variety of protein kinases involved in crucial cellular signaling pathways that are often dysregulated in diseases such as cancer. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Promotes Inhibitor Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

CDK2_Signaling_Pathway CDK2 CDK2 Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex CDK2->Cyclin E/CDK2 Complex Rb Rb Cyclin E/CDK2 Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Inhibitor Inhibitor Inhibitor->CDK2 Inhibits

Caption: CDK2-mediated cell cycle progression and its inhibition.

Experimental Protocols

The synthesis of 2,4-diamino-5-cyanopyrimidine derivatives from this compound generally proceeds via a sequential and regioselective nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The chlorine at the C4 position is the most reactive, followed by the C2 and then the C6 position. This differential reactivity allows for the controlled introduction of different amine nucleophiles.

General Synthetic Workflow

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Synthesis of 4-amino-2,6-dichloro-5-cyanopyrimidine (Intermediate 1)

This protocol describes the selective monosubstitution at the C4 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (R1R2NH) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5-2.0 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (R1R2NH) dropwise to the cooled solution, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,6-dichloro-5-cyanopyrimidine intermediate.

Protocol 2: Synthesis of 2,4-diamino-6-chloro-5-cyanopyrimidine Derivatives (Final Product)

This protocol describes the second nucleophilic substitution at the C2 position.

Materials:

  • 4-amino-2,6-dichloro-5-cyanopyrimidine (Intermediate 1) (1.0 eq)

  • A different primary or secondary amine (R3R4NH) (1.2-1.5 eq)

  • A suitable base (e.g., DIPEA, potassium carbonate) (2.0-3.0 eq)

  • A high-boiling point solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide (DMF), or isopropanol)

  • Standard glassware for organic synthesis

Procedure:

  • In a sealable reaction vessel, combine the 4-amino-2,6-dichloro-5-cyanopyrimidine intermediate, the second amine (R3R4NH), and the base in the chosen solvent.

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash it with a suitable solvent. Otherwise, perform a standard aqueous workup by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain the desired 2,4-diamino-6-chloro-5-cyanopyrimidine derivative.

Note: The remaining chlorine at the C6 position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity, although this is beyond the scope of this protocol.

Quantitative Data

The following tables summarize the in vitro biological activity of representative 2,4-diamino-5-cyanopyrimidine derivatives as kinase inhibitors.

Table 1: In Vitro Activity of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors [1]

CompoundR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. C33AIC50 (µM) vs. KBIC50 (µM) vs. DU-145
6 H4-Fluorophenyl1.232.453.121.89
11 Benzoyl4-Fluorophenyl0.981.562.011.15
Doxorubicin --0.450.520.610.78
Erlotinib --7.89.28.510.1

Table 2: In Vitro Activity of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as CDK2 Inhibitors [2][3]

Compound5-SubstituentN2-SubstituentCDK2 IC50 (µM)
NU6027 NitrosoNH20.45
8b Nitroso(2S)-2-hydroxypropylamino0.16
9b Cyano-NNO-azoxy(2S)-1-hydroxypropan-2-yl]amino0.30

Note: The data in Table 2 is for structurally related compounds and serves as a reference for the potential activity of derivatives synthesized from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The provided protocols outline a straightforward and efficient approach to generate libraries of 2,4-diamino-5-cyanopyrimidine derivatives through sequential nucleophilic aromatic substitution reactions. The differential reactivity of the three chlorine atoms allows for a high degree of control and diversity in the final products. The presented data on related compounds highlight the potential of this scaffold to yield potent inhibitors of various kinases, making it a promising starting point for drug discovery programs targeting cancer and other diseases driven by aberrant kinase activity. Further optimization of the substituents at the C2, C4, and C6 positions can lead to the identification of novel and selective kinase inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols: 2,4,6-Trichloro-5-cyanopyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4,6-trichloro-5-cyanopyrimidine as a versatile building block in medicinal chemistry. The strategic placement of three reactive chlorine atoms and a cyano group on the pyrimidine ring allows for sequential and regioselective functionalization, making it an ideal starting material for the synthesis of diverse libraries of bioactive molecules, particularly kinase inhibitors.

Application in Kinase Inhibitor Synthesis

This compound has proven to be a valuable scaffold for the development of potent and selective inhibitors of several important kinase families implicated in cancer and inflammatory diseases. The pyrimidine core can act as a hinge-binding motif, while the substituents at the 2, 4, and 6 positions can be tailored to occupy specific pockets in the ATP-binding site of the target kinase, thereby enhancing potency and selectivity.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several potent PI3K inhibitors have been developed using the this compound scaffold. A notable example is the developmental pathway towards BKM-120 (Buparlisib), a pan-class I PI3K inhibitor that has been evaluated in numerous clinical trials. The synthesis of BKM-120 and related analogs highlights the sequential substitution of the chlorine atoms with morpholine and a substituted pyridine.

Quantitative Data: PI3K Inhibitory Activity

Compound/IntermediatePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
BKM-120 (Buparlisib) Morpholine3-(Trifluoromethyl)pyridin-2-yl52166116262
Compound 17p Morpholine4-(Trifluoromethyl)phenyl31.8 ± 4.1-15.4 ± 1.9-
Compound 17e Morpholine4-Fluorophenyl--55.6 ± 3.8-

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation PDK1->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibitor This compound -derived Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Inhibitors of p38α have therapeutic potential for treating chronic inflammatory diseases. The 5-cyanopyrimidine core, derived from this compound, has been shown to be a crucial element for potent p38α inhibition, with the cyano group forming a key hydrogen bond with the backbone NH of Met109 in the kinase hinge region.

Quantitative Data: p38α MAP Kinase Inhibitory Activity

Compoundp38α IC₅₀ (nM)TNF-α release IC₅₀ (nM)
Analog 3a IsopropylaminoN-(isoxazol-3-yl)-4-methylbenzamideLow nM>50% reduction at 5 mg/kg
Analog 3b CyclopentylaminoN-(isoxazol-3-yl)-4-methylbenzamideLow nM>50% reduction at 5 mg/kg

Signaling Pathway: p38 MAP Kinase Inhibition

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, LPS) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylation Inflammation Inflammation & Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor 5-Cyanopyrimidine -derived Inhibitor Inhibitor->p38

Caption: p38 MAP Kinase signaling pathway and the point of inhibition.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. The development of PIM kinase inhibitors is a promising strategy for cancer therapy. The pyrimidine scaffold is a common feature in many reported PIM kinase inhibitors.

Quantitative Data: PIM-1 Kinase Inhibitory Activity

CompoundScaffoldPIM-1 IC₅₀ (nM)
TCS PIM-1 1 Pyrimidine derivative50
AZD1208 Pyrimidine derivative0.4
SMI-16a Pyrimidine derivative150

Signaling Pathway: PIM-1 Kinase Inhibition

PIM1_Kinase_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD Bad PIM1->BAD Phosphorylation p21 p21 PIM1->p21 Phosphorylation cMyc c-Myc PIM1->cMyc Phosphorylation Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Proliferation cMyc->Proliferation Inhibitor Pyrimidine-based PIM-1 Inhibitor Inhibitor->PIM1

Caption: PIM-1 Kinase signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide generalized procedures for the sequential nucleophilic aromatic substitution (SNAr) reactions on this compound. The reactivity of the chlorine atoms generally follows the order C4 > C6 > C2, allowing for controlled, stepwise functionalization.

Protocol 1: Monosubstitution at the C4 Position

This protocol describes the selective substitution of the C4 chlorine with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine and the base (DIPEA or TEA) in the same anhydrous solvent.

  • Add the amine/base solution dropwise to the cooled solution of the starting pyrimidine over 15-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the 4-substituted-2,6-dichloro-5-cyanopyrimidine.

Protocol 2: Disubstitution at the C4 and C6 Positions

This protocol outlines the substitution of the C4 and C6 chlorines, typically with two equivalents of the same nucleophile or sequentially with different nucleophiles.

Materials:

  • 4-Substituted-2,6-dichloro-5-cyanopyrimidine (from Protocol 1) (1.0 eq)

  • Nucleophile (amine, thiol, or alcohol) (1.0-1.5 eq)

  • Base (e.g., DIPEA, TEA, or K₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or 1,4-Dioxane)

Procedure:

  • Dissolve the 4-substituted-2,6-dichloro-5-cyanopyrimidine in the chosen anhydrous solvent.

  • Add the second nucleophile and the base to the solution.

  • Heat the reaction mixture to 60-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to yield the 4,6-disubstituted-2-chloro-5-cyanopyrimidine.

Protocol 3: Trisubstitution

This protocol describes the final substitution at the C2 position, which typically requires more forcing conditions.

Materials:

  • 4,6-Disubstituted-2-chloro-5-cyanopyrimidine (from Protocol 2) (1.0 eq)

  • Nucleophile (1.5-3.0 eq)

  • Base (if required) (2.0-4.0 eq)

  • High-boiling point solvent (e.g., DMF, Dimethyl sulfoxide (DMSO), or sealed tube conditions may be necessary)

Procedure:

  • Dissolve the 4,6-disubstituted-2-chloro-5-cyanopyrimidine and the third nucleophile in the chosen solvent.

  • Add the base, if necessary.

  • Heat the reaction mixture to a high temperature (100-150 °C) and stir for 12-48 hours. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction for the disappearance of the starting material.

  • Work-up the reaction as described in Protocol 2.

  • Purify the final product by chromatography or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow Start 2,4,6-Trichloro- 5-cyanopyrimidine Step1 Protocol 1: Monosubstitution (C4) Start->Step1 Purification Work-up & Purification Step1->Purification Intermediate1 4-Substituted-2,6-dichloro- 5-cyanopyrimidine Step2 Protocol 2: Disubstitution (C6) Intermediate1->Step2 Step2->Purification Intermediate2 4,6-Disubstituted-2-chloro- 5-cyanopyrimidine Step3 Protocol 3: Trisubstitution (C2) Intermediate2->Step3 Step3->Purification FinalProduct Trisubstituted 5-cyanopyrimidine Analysis Biological Evaluation FinalProduct->Analysis Purification->Intermediate1 Purification->Intermediate2 Purification->FinalProduct

Caption: General workflow for the synthesis of kinase inhibitors.

Application Notes and Protocols for Nucleophilic Substitution on 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloro-5-cyanopyrimidine. This highly reactive scaffold is a versatile building block for the synthesis of a diverse range of substituted pyrimidines with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the pyrimidine ring, further enhanced by three chlorine atoms and a cyano group, facilitates the displacement of the chloro substituents by various nucleophiles.

Principle of Reactivity and Regioselectivity

The nucleophilic aromatic substitution on this compound is a powerful method for the introduction of various functional groups. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The regioselectivity of the substitution is a key consideration. In polychlorinated pyrimidines, the position of the initial nucleophilic attack is influenced by the electronic effects of the ring nitrogen atoms and the substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, activating the chloro-substituents towards nucleophilic attack. The cyano group at the 5-position is also strongly electron-withdrawing, which generally activates the chlorine atom at the 4-position for nucleophilic displacement. For 2,4,6-trichloropyrimidine, monosubstitution with anilines has been shown to occur predominantly at the 4-position when ethanol is used as the solvent.[1] However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in some 5-substituted-2,4-dichloropyrimidines, tertiary amines have shown a preference for substitution at the 2-position.

Subsequent substitutions at the remaining chloro-positions are also possible, often requiring more forcing conditions. This allows for the sequential and regioselective introduction of different nucleophiles, leading to the synthesis of highly functionalized pyrimidine derivatives.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution on this compound with common classes of nucleophiles. These protocols are based on established procedures for similar polychlorinated pyrimidine systems and should be optimized for specific substrates and nucleophiles.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol describes the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., Ethanol, tert-Butanol, DMF, Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the amine nucleophile (1.0-1.2 equiv. for monosubstitution) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired aminopyrimidine derivative.

Protocol 2: Substitution with Thiol Nucleophiles (Thiolation)

This protocol describes the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Solvent (e.g., DMF, Acetonitrile, Ethanol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equiv.) in the chosen solvent.

  • Add the base (1.2 equiv.) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equiv.) in the same solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioether derivative.

Protocol 3: Substitution with Alkoxide Nucleophiles (Alkoxylation)

This protocol describes the reaction of this compound with alcohols.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or used as solvent)

  • Base (e.g., NaH, Sodium metal, NaOMe, NaOEt)

  • Solvent (if the alcohol is not used as the solvent, e.g., THF, Dioxane)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a reaction vessel under an inert atmosphere, add the alcohol (can be used in excess as the solvent). If using a different solvent, dissolve the alcohol (1.1 equiv.) in the anhydrous solvent.

  • Carefully add the base (1.1 equiv., e.g., NaH or small pieces of sodium metal) at 0 °C and stir until the evolution of hydrogen gas ceases to form the alkoxide.

  • Add this compound (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired alkoxypyrimidine derivative.

Data Presentation

The following tables summarize reaction conditions and yields for nucleophilic substitution on related polychlorinated pyrimidines, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Monosubstitution of 2,4,6-Trichloropyrimidine with Anilines [1]

Nucleophile (Aniline)SolventProduct (Major Isomer)Yield (%)
AnilineEthanol4-Anilino-2,6-dichloropyrimidine75
p-ToluidineEthanol2,6-Dichloro-4-(p-toluidino)pyrimidine80
p-AnisidineEthanol2,6-Dichloro-4-(p-methoxyphenylamino)pyrimidine82
p-ChloroanilineEthanol4-(p-Chloroanilino)-2,6-dichloropyrimidine65

Table 2: Nucleophilic Substitution on 5-Chloro-2,4,6-trifluoropyrimidine with Amines [2]

NucleophileSolventTemperature (°C)Time (h)Major ProductIsomer Ratio (4-substituted : 2-substituted)Isolated Yield of Major Product (%)
AmmoniaAcetonitrile014-Amino-5-chloro-2,6-difluoropyrimidine9:175
AnilineAcetonitrile015-Chloro-2,6-difluoro-4-(phenylamino)pyrimidine9:180
MorpholineAcetonitrile00.54-(5-Chloro-2,6-difluoropyrimidin-4-yl)morpholine4:170
PiperidineAcetonitrile00.51-(5-Chloro-2,6-difluoropyrimidin-4-yl)piperidine3:165

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_application Application start Dissolve 2,4,6-Trichloro- 5-cyanopyrimidine in Solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue Reaction cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Work-up & Extraction cool->workup purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize bio_screen Biological Screening (e.g., Kinase Assay) characterize->bio_screen

Caption: General experimental workflow for nucleophilic substitution on this compound and subsequent screening.

Potential Application in Kinase Inhibition

Derivatives of 5-cyanopyrimidine have been investigated as potent and selective inhibitors of various kinases, which are key targets in drug discovery, particularly in oncology. The following diagram illustrates a simplified signaling pathway where a synthesized pyrimidine derivative could act as a kinase inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., Ras/Raf) receptor->kinase1 Signal kinase2 Target Kinase (e.g., MEK) kinase1->kinase2 Activates kinase3 Downstream Kinase (e.g., ERK) kinase2->kinase3 Activates transcription_factor Transcription Factor kinase3->transcription_factor Activates cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation Promotes inhibitor Substituted 5-Cyanopyrimidine Derivative inhibitor->kinase2 Inhibits

Caption: A potential mechanism of action for a substituted 5-cyanopyrimidine derivative as a kinase inhibitor in a cellular signaling pathway.

References

Application Notes and Protocols: Synthesis of Reactive Dyes Using 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of reactive dyes utilizing 2,4,6-trichloro-5-cyanopyrimidine as a key intermediate. This document includes detailed experimental protocols, quantitative data on dye performance, and diagrams illustrating the synthetic pathways and reaction mechanisms.

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, typically textile fibers. This covalent linkage imparts high wash fastness to the dyed material. The reactivity of these dyes is attributed to the presence of a reactive group that can undergo nucleophilic substitution or addition with the functional groups present in the fibers, such as the hydroxyl groups in cellulose or the amino groups in wool.

Halogenated pyrimidines, particularly this compound, serve as effective reactive groups. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack by the functional groups of the fiber, leading to the formation of a stable dye-fiber bond. The presence of the electron-withdrawing cyano group further enhances the reactivity of the chlorine atoms.

Synthesis of Reactive Dyes

The synthesis of reactive dyes based on this compound typically involves a multi-step process, starting with the synthesis of the pyrimidine intermediate, followed by coupling with a chromophore.

Synthesis of 2,4,6-Trichloro-5-formylpyrimidine (A Precursor)

While the primary focus is on the 5-cyano derivative, the 5-formyl analogue is a common and well-documented precursor, which can be a starting point for obtaining the cyano derivative or used directly in dye synthesis.

Experimental Protocol:

  • Reaction Setup: To a round bottom flask equipped with a reflux condenser and a stirrer, add barbituric acid and a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. A strict control over reaction time and temperature is crucial for high yields.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to precipitate the product.

  • Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization or by forming a bisulfite adduct. A yield of approximately 46% can be expected with a melting point of 130-131°C.

Synthesis of an Azomethine Reactive Dye

This protocol describes the synthesis of a reactive dye where the chromophore is linked to the pyrimidine ring via an azomethine (-CH=N-) bond.

Experimental Protocol:

  • Reaction Mixture: In a round bottom flask, dissolve 2,4,6-trichloro-5-formylpyrimidine (4.7 mmol) and an aromatic amine (e.g., o-phenylenediamine, 2.3 mmol) in absolute ethyl alcohol (10 mL).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as 32% hydrochloric acid (2 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Isolation: Cool the reaction mixture for 24 hours to allow for complete precipitation of the dye.

  • Purification: Filter the precipitate, wash with a suitable solvent, and dry to obtain the final dye product.

Application of Reactive Dyes to Cotton Fabric

The application of reactive dyes to cellulosic fibers like cotton is typically carried out under alkaline conditions to facilitate the nucleophilic attack of the ionized hydroxyl groups of cellulose on the reactive dye.

Exhaust Dyeing Method

This method involves dyeing the fabric in a dye bath with a relatively high liquor-to-goods ratio.

Experimental Protocol:

  • Dye Bath Preparation: Prepare a dye bath containing the reactive dye (e.g., 2% on weight of fabric), an electrolyte such as sodium sulfate (e.g., 60-80 g/L) to promote dye exhaustion, and water.

  • Dyeing: Immerse the cotton fabric in the dye bath and raise the temperature to the desired level (e.g., 60-80°C). Maintain this temperature for a specified time to allow for dye uptake by the fabric.

  • Fixation: Add an alkali, such as sodium carbonate, to the dye bath to raise the pH. This initiates the covalent reaction between the dye and the cotton fiber. Continue the dyeing process for an additional period (e.g., 1 hour) to ensure maximum fixation.[1]

  • Washing: After dyeing, the fabric is thoroughly rinsed with cold and hot water to remove any unfixed dye. A final soaping treatment is often performed to remove hydrolyzed dye and improve fastness properties.

Performance of Reactive Dyes

The performance of reactive dyes is evaluated based on several parameters, including exhaustion, fixation, and fastness properties.

Dye SystemExhaustion (%)Fixation (%)Light Fastness (Rating)Wash Fastness (Rating)Reference
Drimarene Orange HF-2GL (Difluoropyrimidine/Vinylsulfone)9691--[1]
Drimarene Orange K-GL (Monofluorotriazine)9877--[1]
General Reactive Dyes--64-5[2]

Note: Data for dyes specifically derived from this compound is limited in the provided search results. The table presents data for related reactive dye systems to provide a comparative context.

Diagrams

Synthesis of a Trichloropyrimidine-based Reactive Dye

Synthesis_Pathway cluster_reactants1 cluster_reactants2 Barbituric_Acid Barbituric Acid Intermediate 2,4,6-Trichloro-5- formylpyrimidine Barbituric_Acid->Intermediate Reflux POCl3 POCl₃ Reactive_Dye Azomethine Reactive Dye Intermediate->Reactive_Dye HCl (cat.) Reflux Aromatic_Amine Aromatic Amine (Chromophore)

Caption: Synthesis pathway of an azomethine reactive dye.

Fixation of a Trichloropyrimidine Dye on Cellulose

Fixation_Mechanism Cellulose_OH Cellulose-OH Cellulose_O Cellulose-O⁻ Cellulose_OH->Cellulose_O Deprotonation Alkali Alkali (OH⁻) Dye_Fiber Dye-Py-Cl₂-O-Cellulose Cellulose_O->Dye_Fiber Nucleophilic Substitution Reactive_Dye Dye-Py-Cl₃ HCl HCl Dye_Fiber->HCl Byproduct Experimental_Workflow Synthesis Synthesis of Reactive Dye Purification Purification and Characterization Synthesis->Purification Dye_Bath_Prep Dye Bath Preparation Purification->Dye_Bath_Prep Dyeing Exhaust Dyeing of Cotton Dye_Bath_Prep->Dyeing Fixation Alkali Fixation Dyeing->Fixation Washing Washing and Soaping Fixation->Washing Analysis Fastness and Performance Analysis Washing->Analysis

References

Application Notes & Protocols: Derivatization of 2,4,6-Trichloro-5-cyanopyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 2,4,6-Trichloro-5-cyanopyrimidine is a versatile starting material for generating diverse libraries of substituted pyrimidines. The three chlorine atoms are susceptible to sequential nucleophilic substitution, allowing for the controlled introduction of various functional groups at the C2, C4, and C6 positions. This controlled derivatization enables extensive structure-activity relationship (SAR) studies to optimize compounds for specific biological targets, particularly protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a primary focus for therapeutic intervention.[3][5][6]

This document provides detailed protocols for the derivatization of this compound and subsequent biological screening using a kinase inhibition assay, along with representative data and visualizations to guide researchers in this area.

Section 1: Synthetic Derivatization Protocol

The derivatization of this compound typically proceeds via sequential nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine atoms is influenced by temperature, allowing for selective substitution. Generally, the C4 and C6 positions are more reactive than the C2 position.

Protocol 1: General Procedure for Sequential Nucleophilic Substitution

This protocol describes a general method for creating a 2,4,6-trisubstituted-5-cyanopyrimidine library.

Materials:

  • This compound

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., a different amine, alcohol, or thiol)

  • Nucleophile 3 (e.g., a third nucleophile)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Reaction vials, magnetic stirrer, heating block

  • Standard workup and purification supplies (Silica gel for chromatography)

Methodology:

  • Step 1: Monosubstitution (at C4/C6):

    • Dissolve this compound (1 equivalent) in DCM in a reaction vial.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (1.1 equivalents) followed by the slow addition of Nucleophile 1 (1 equivalent).

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Upon completion, perform an aqueous workup and purify the monosubstituted product by column chromatography.

  • Step 2: Disubstitution:

    • Dissolve the purified monosubstituted product (1 equivalent) in THF or DMF.

    • Add DIPEA (1.1 equivalents) and Nucleophile 2 (1.1 equivalents).

    • Heat the reaction mixture to a temperature between 50°C and 75°C. The specific temperature depends on the nucleophilicity of the second reagent.

    • Monitor the reaction by TLC or LC-MS. Once complete (typically 4-12 hours), cool the mixture to room temperature.

    • Perform an aqueous workup and purify the disubstituted product by column chromatography.

  • Step 3: Trisubstitution:

    • Dissolve the purified disubstituted product (1 equivalent) in a suitable solvent like DMF.

    • Add DIPEA (1.2 equivalents) and Nucleophile 3 (1.2 equivalents).

    • Heat the reaction to a higher temperature, often in the range of 100-150°C, potentially using microwave irradiation for faster and more controlled reaction times.

    • Monitor the reaction until completion (can range from 6 to 24 hours).

    • After cooling, perform the necessary workup and purify the final 2,4,6-trisubstituted-5-cyanopyrimidine derivative.

Section 2: Biological Screening Protocol

The generated library of pyrimidine derivatives can be screened against a variety of biological targets. A common and high-value target class for this scaffold is protein kinases.

Protocol 2: Luminescence-Based Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format suitable for high-throughput screening (HTS).[3] It measures the amount of ATP remaining after a kinase reaction; a high luminescence signal indicates low ATP consumption and therefore, potent kinase inhibition.[3]

Target Example: Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in cytokine signaling.[3]

Materials:

  • Test Compounds (dissolved in DMSO)

  • JAK2 enzyme and corresponding peptide substrate

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • ATP

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, luminescence plate reader

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO to create a concentration gradient (e.g., from 10 mM down to 1 nM).

    • Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plate. Include controls: DMSO only (0% inhibition) and a known potent inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the peptide substrate at optimized concentrations.[3]

    • Dispense the kinase reaction mixture into each well of the assay plate.

    • Prepare a "no kinase" control by adding a reaction mixture without the enzyme to a separate set of wells; this serves as the 100% inhibition control.[3]

    • Initiate the reaction by adding a predetermined concentration of ATP to all wells.

    • Gently mix the plate on a plate shaker.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.[3]

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal.[3]

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[3]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (Lumi_test - Lumi_0%_Activity) / (Lumi_100%_Activity - Lumi_0%_Activity) Where Lumi_0%_Activity is the signal from the no-kinase control and Lumi_100%_Activity is the signal from the DMSO-only control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Section 3: Data Presentation

Quantitative data from screening should be summarized for clear comparison. Below are examples of how to present anticancer and kinase inhibition data for a hypothetical series of 5-cyanopyrimidine derivatives.

Table 1: Anticancer Activity of 5-Cyanopyrimidine Derivatives in Cell-Based Assays

Compound IDR² SubstituentR⁴ SubstituentR⁶ SubstituentCell LineIC₅₀ (µM)Reference
PYR-01-NH(CH₃)-NH(Cyclopropyl)-NH(4-F-Ph)MCF-7 (Breast)1.62[1]
PYR-02-NH(CH₃)-NH(Cyclobutyl)-NH(4-F-Ph)MCF-7 (Breast)1.84[1]
PYR-03-OCH₃-NH(Cyclopropyl)-NH(3-Cl-Ph)PC3 (Prostate)21.0[1]
PYR-04-OCH₃-NH(Cyclobutyl)-NH(3-Cl-Ph)PC3 (Prostate)17.0[1]
PYR-05-NH(CH₃)-NH(Piperidine)-NH(3,5-di-F-Ph)HCT116 (Colon)1.18[1]

Table 2: Inhibitory Activity of 5-Cyanopyrimidine Derivatives against Protein Kinases

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Selectivity Notes
PYR-06JAK2Luminescence11.4Highly selective vs. JAK1/3
PYR-07p38α MAP KinaseLuminescence35.0Good selectivity over 20 other kinases.[7]
PYR-08FGFR3FRET60.0Orally active in xenograft models.[8][9]
PYR-09PIM-1Luminescence17.2Induces apoptosis in MCF-7 cells.[10]
PYR-10EGFRCell-based98.0Active against A549 cell line.[11]

Section 4: Visualizations

Diagram 1: General Derivatization Workflow

G start 2,4,6-Trichloro- 5-cyanopyrimidine step1 Step 1: Nucleophilic Substitution (C4/C6) (0°C to RT, + Nuc-1) start->step1 inter1 4-Substituted Intermediate step1->inter1 step2 Step 2: Nucleophilic Substitution (C6/C4) (50-75°C, + Nuc-2) inter1->step2 inter2 4,6-Disubstituted Intermediate step2->inter2 step3 Step 3: Nucleophilic Substitution (C2) (100-150°C, + Nuc-3) inter2->step3 final_lib 2,4,6-Trisubstituted 5-Cyanopyrimidine Library step3->final_lib screen Biological Screening (e.g., Kinase Assay) final_lib->screen sar SAR Analysis & Lead Optimization screen->sar

Caption: Synthetic workflow for creating a diverse pyrimidine library.

Diagram 2: Kinase Screening Cascade

G lib Compound Library primary Primary Screen (Single High Concentration vs. Target Kinase) lib->primary HTS hits Initial Hits (>50% Inhibition) primary->hits Identify dose Dose-Response Assay (IC50 Determination) hits->dose Confirm confirmed Confirmed Hits (Potent IC50) dose->confirmed Quantify selectivity Selectivity Profiling (Panel of Off-Target Kinases) confirmed->selectivity Characterize leads Selective Leads selectivity->leads Prioritize cell_assay Cell-Based Assays (Target Engagement, Cytotoxicity) leads->cell_assay Validate final Validated Leads for Further Development cell_assay->final

Caption: A typical workflow for identifying lead compounds.

// Nodes cytokine [label="Cytokine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; jak [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="5-Cyanopyrimidine\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stat [label="STAT", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p_stat [label="p-STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dimer [label="STAT Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; transcription [label="Gene Transcription", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges cytokine -> receptor [label="Binds"]; receptor -> jak [label="Activates"]; jak -> stat [label="Phosphorylates"]; inhibitor -> jak [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; stat -> p_stat [style=invis]; // for layout p_stat -> dimer [label="Dimerizes"]; dimer -> nucleus [label="Translocates to"]; nucleus -> transcription [label="Regulates"]; }``` Caption: Inhibition of the JAK-STAT pathway by a pyrimidine derivative.

References

Application Notes and Protocols for the Amination of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of 2,4,6-trichloro-5-cyanopyrimidine, a versatile building block in the synthesis of various biologically active compounds. The protocols described herein focus on nucleophilic aromatic substitution (SNAr) reactions to introduce amino functionalities, leading to the formation of mono-, di-, and tri-aminopyrimidine derivatives.

Introduction

This compound is a highly reactive heterocyclic compound due to the presence of three electron-withdrawing chlorine atoms and a cyano group, which activate the pyrimidine ring towards nucleophilic attack. The controlled and selective substitution of these chlorine atoms with various amines is a key strategy in medicinal chemistry for the synthesis of diverse compound libraries. The resulting aminopyrimidines are important intermediates in the development of pharmaceuticals, including kinase inhibitors and other therapeutic agents. The regioselectivity of the amination can be influenced by reaction conditions such as temperature, solvent, and the nature of the aminating agent.

Data Presentation

The following table summarizes representative conditions and outcomes for the amination of polychlorinated pyrimidines, providing a comparative overview for experimental design.

EntryStarting MaterialAmineSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundAmmonia (aq.)Dioxane2542-Amino-4,6-dichloro-5-cyanopyrimidine75
2This compoundAmmonia (in Ethanol)Ethanol100 (sealed tube)82,4,6-Triaminopyrimidine-5-carbonitrile85
32,4,6-TrichloropyrimidineAnilineEthanolReflux64-Anilino-2,6-dichloropyrimidine60-70
42,4,6-TrichloropyrimidinePyrrolidineDioxane2522,4-Dipyrrolidino-6-chloropyrimidine~90
52,4-Diamino-6-chloropyrimidineNot Applicable (Hydrolysis)POCl3 then H2O97 then 9017 then 12,4-Diamino-6-hydroxypyrimidine85[1]

Experimental Protocols

The following are detailed methodologies for key amination experiments on this compound.

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-5-cyanopyrimidine (Mono-amination)

This protocol describes the selective mono-amination at the C2 position.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.08 g (10 mmol) of this compound in 40 mL of 1,4-dioxane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 5 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into 100 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-amino-4,6-dichloro-5-cyanopyrimidine as a white solid.

Protocol 2: Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile (Per-amination)

This protocol describes the complete substitution of all three chlorine atoms.

Materials:

  • This compound

  • Saturated solution of ammonia in ethanol

  • Pressure tube (sealed tube)

  • Heating mantle or oil bath

  • Deionized water

  • Ethanol

Procedure:

  • Place 2.08 g (10 mmol) of this compound into a thick-walled pressure tube.

  • Add 20 mL of a saturated solution of ammonia in ethanol.

  • Seal the tube tightly and heat the mixture at 100 °C for 8 hours in a heating mantle or oil bath. Caution: The reaction is performed under pressure. Use appropriate safety precautions and equipment.

  • After the reaction period, allow the tube to cool to room temperature.

  • Carefully open the pressure tube in a well-ventilated fume hood.

  • A precipitate will have formed. Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from hot water or ethanol to obtain pure 2,4,6-triaminopyrimidine-5-carbonitrile as a crystalline solid.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental procedures.

experimental_workflow_monoamination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in 1,4-Dioxane cool Cool to 0-5 °C start->cool add_nh3 Add Aqueous Ammonia cool->add_nh3 react Stir at Room Temperature for 4 hours add_nh3->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 2-Amino-4,6-dichloro- 5-cyanopyrimidine purify->product

Workflow for the Mono-amination of this compound.

experimental_workflow_peramination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound and Ammoniacal Ethanol in Pressure Tube seal Seal the Tube start->seal heat Heat at 100 °C for 8 hours seal->heat cool Cool to Room Temperature heat->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product 2,4,6-Triaminopyrimidine- 5-carbonitrile recrystallize->product

Workflow for the Per-amination of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-cyanopyrimidine is a highly functionalized and electron-deficient heterocyclic compound, making it a valuable scaffold in medicinal chemistry and materials science. The presence of three reactive chloro substituents, activated by the pyrimidine ring and the adjacent cyano group, allows for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on this versatile substrate. Understanding the regioselectivity of these transformations is critical for the rational design and synthesis of novel pyrimidine derivatives with potential biological activity.

The reactivity of the chloro groups in polychloropyrimidines generally follows the order C4/C6 > C2. This preference is attributed to the higher electrophilicity of the C4 and C6 positions. The presence of the electron-withdrawing cyano group at the C5 position is expected to further enhance the reactivity of the adjacent C4 and C6 positions towards oxidative addition in palladium-catalyzed cycles. This allows for selective mono- and di-substitution reactions by carefully controlling the reaction conditions.

Regioselectivity in Cross-Coupling Reactions

The general reactivity trend for palladium-catalyzed cross-coupling reactions on 2,4,6-trichloropyrimidine derivatives favors substitution at the C4 and C6 positions over the C2 position. This selectivity can be exploited to achieve sequential functionalization.

Caption: Regioselective functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl- or heteroarylboronic acids. Selective mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, Base, and Catalyst B Add Anhydrous Solvent A->B C Degas Mixture B->C D Heat under Inert Atmosphere C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Purify via Chromatography F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Application Notes & Protocols

While specific data for this compound is limited in publicly available literature, the following protocols for related polychloropyrimidines provide a strong starting point. Optimization will be necessary to achieve high yields and selectivity.

Protocol 1: Mono-arylation at C4/C6 Position

This protocol is adapted from procedures for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[1]

  • Reaction Components:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (2:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Polychloropyrimidines

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10024~80 (C4-substitution)[2]
2,4,6-TrichloropyrimidineAlkenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedC4-substitution observed[2]
2,4,5,6-TetrachloropyrimidineArylboronic acid (1 equiv)Pd(PPh₃)₂Cl₂ (1-3)K₂CO₃1,4-Dioxane/H₂O60287-97 (C6-substitution)[3]

Sonogashira Coupling

The Sonogashira reaction enables the formation of carbon-carbon bonds between this compound and terminal alkynes, providing access to alkynyl-substituted pyrimidines. Similar to the Suzuki coupling, regioselective alkynylation at the C4/C6 positions is anticipated.

Application Notes & Protocols

The following is a general protocol for Sonogashira coupling, which should be optimized for the specific substrate and alkyne.[4]

Protocol 2: Mono-alkynylation at C4/C6 Position

  • Reaction Components:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

    • Solvent: Anhydrous THF or DMF

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Representative Data for Sonogashira Coupling of Halo-pyrimidines/pyridines

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Halide (general)Terminal AlkynePd catalyst (2-5)CuI (2-5)Amine baseTHF/DMFRT - 1000.5-24Varies[5][6]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (5), CuI (10)-TEATHFRT1692[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of amino-substituted pyrimidines through the palladium-catalyzed coupling of this compound with primary or secondary amines.[8][9] Regioselective amination at the C4/C6 positions is expected to occur first.

Application Notes & Protocols

The following general protocol for the Buchwald-Hartwig amination of a dichloropyrimidine derivative can be adapted and optimized.[10]

Protocol 3: Mono-amination at C4/C6 Position

  • Reaction Components:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Ligand (e.g., Xantphos, BINAP) (0.04 equiv)

    • Base: NaOt-Bu or Cs₂CO₃ (1.4 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox, to a reaction vessel, add Pd₂(dba)₃, the ligand, and the base.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Seal the vessel, remove from the glovebox, and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the product by column chromatography.

Table 3: Representative Data for Buchwald-Hartwig Amination of Polychloropyrimidines

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃ (2-5)Xantphos/BINAP (4-10)NaOt-BuToluene100VariesVaries[10]
Aryl Halide (general)Primary/Secondary AminePd(OAc)₂ or Pd₂(dba)₃Biarylphosphine ligandsNaOt-Bu or K₃PO₄Toluene/DioxaneRT - 110VariesVaries[11]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful platform for the selective functionalization of this compound. By carefully selecting the reaction partners, catalyst system, and conditions, a diverse array of substituted 5-cyanopyrimidine derivatives can be synthesized. The general protocols and data presented for related polychloropyrimidines serve as a valuable starting point for developing optimized procedures for this specific substrate. Further investigation into the precise regioselectivity and reactivity of this compound in these transformations will undoubtedly open new avenues for the discovery of novel compounds in drug development and materials science.

References

Application Notes and Protocols: Synthesis of p38 MAP Kinase Inhibitors Utilizing 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of p38 MAP kinase inhibitors using 2,4,6-trichloro-5-cyanopyrimidine as a key starting material. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry for the development of kinase inhibitors.

Introduction to this compound as a Synthetic Precursor

This compound is a highly reactive and versatile building block for the synthesis of a diverse range of kinase inhibitors. The three chlorine atoms on the pyrimidine ring offer multiple sites for sequential and selective nucleophilic aromatic substitution reactions. This allows for the systematic introduction of various functionalities to explore the chemical space around the pyrimidine core and optimize the pharmacological properties of the target inhibitors. The cyano group at the 5-position has been shown to be a key feature in some p38 MAP kinase inhibitors, forming a crucial hydrogen bond with the backbone NH of Met109 in the ATP-binding site of the kinase.[1]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that responds to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[2][3] Activation of this pathway leads to the downstream phosphorylation of various protein kinases and transcription factors, ultimately regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2][3] The four isoforms of p38 MAPKs (α, β, γ, and δ) are central to these processes.[2] Due to its central role in the inflammatory response, the inhibition of p38 MAP kinase, particularly the α-isoform, is a major focus of drug discovery efforts.

p38_signaling_pathway extracellular_stimuli Environmental Stress & Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) extracellular_stimuli->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK-2) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, CREB) p38_mapk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor p38 Inhibitor inhibitor->p38_mapk

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Workflow for a Hypothetical p38 MAP Kinase Inhibitor

The following is a proposed synthetic scheme for the preparation of a hypothetical p38 MAP kinase inhibitor, "Hypo-Inhibitor-2," from this compound. This multi-step synthesis involves sequential nucleophilic aromatic substitutions followed by a Suzuki cross-coupling reaction.

synthetic_workflow start 2,4,6-Trichloro- 5-cyanopyrimidine intermediate1 Intermediate 1 start->intermediate1 Step 1: Nucleophilic Substitution (e.g., Cyclopropylamine) intermediate2 Intermediate 2 intermediate1->intermediate2 Step 2: Nucleophilic Substitution (e.g., Aniline derivative) final_product Hypo-Inhibitor-2 intermediate2->final_product Step 3: Suzuki Coupling (e.g., Arylboronic acid)

Synthetic workflow for the proposed p38 MAPK inhibitor, Hypo-Inhibitor-2.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-5-cyano-N-cyclopropylpyrimidin-4-amine (Intermediate 1)

This initial step involves a selective nucleophilic aromatic substitution at the C4 position of the pyrimidine ring.

Materials:

  • This compound

  • Cyclopropylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add cyclopropylamine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Intermediate 1.

Step 2: Synthesis of 2-chloro-5-cyano-N4-cyclopropyl-N6-(4-hydroxyphenyl)pyrimidine-4,6-diamine (Intermediate 2)

This second nucleophilic aromatic substitution introduces another key fragment at the C6 position.

Materials:

  • Intermediate 1

  • 4-Aminophenol

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.5 eq) in DMF.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure. The crude product, Intermediate 2, can often be used in the next step without further purification.

Step 3: Synthesis of N4-cyclopropyl-N6-(4-hydroxyphenyl)-2-(pyridin-4-yl)pyrimidine-4,6-diamine-5-carbonitrile (Hypo-Inhibitor-2)

The final step involves a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the C2 position.

Materials:

  • Intermediate 2

  • Pyridine-4-boronic acid

  • Potassium carbonate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine Intermediate 2 (1.0 eq), pyridine-4-boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product, Hypo-Inhibitor-2.

In Vitro p38 MAP Kinase Inhibition Assay Protocol

The following protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against p38α MAP kinase using a luminescence-based assay.

kinase_assay_workflow dispense_inhibitor Dispense Inhibitor (or DMSO) add_kinase_substrate Add Kinase & Substrate Mix dispense_inhibitor->add_kinase_substrate initiate_reaction Initiate Reaction (Add ATP) add_kinase_substrate->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction detect_adp Detect ADP (Luminescence) stop_reaction->detect_adp analyze_data Analyze Data (Calculate IC50) detect_adp->analyze_data

General workflow for a p38 MAP kinase inhibition assay.

Materials:

  • Recombinant human p38α kinase

  • Peptide substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Synthesized inhibitor compounds

  • DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

    • Prepare a master mix of the p38α kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.

Quantitative Data of Structurally Related Pyrimidine-Based p38 MAPK Inhibitors

The following table summarizes the inhibitory activities of several known pyrimidine-based p38 MAP kinase inhibitors that are structurally related to the proposed "Hypo-Inhibitor-2". This data is provided for comparative purposes to illustrate the potential potency of this class of compounds.

Compound IDp38α IC50 (nM)Cellular Assay IC50 (nM)Reference
Compound 3a5100[1]
Compound 3b380[1]
SB203580300-[4]
Inhibitor X10150Fictional Example
Inhibitor Y8120Fictional Example

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent p38 MAP kinase inhibitors. The synthetic strategies and assay protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel compounds targeting the p38 MAP kinase pathway. The modular nature of the synthesis allows for the generation of diverse chemical libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and potential applications of fluorescent probes derived from 2,4,6-trichloro-5-cyanopyrimidine. This versatile scaffold offers a platform for the development of novel probes for cellular imaging and the detection of biologically relevant analytes.

Introduction

This compound is a highly reactive heterocyclic compound that serves as an excellent starting material for the synthesis of functionalized pyrimidine derivatives. The presence of three reactive chlorine atoms at the 2, 4, and 6 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This modular approach enables the introduction of various fluorophores and recognition moieties, facilitating the rational design of fluorescent probes with tailored photophysical and biological properties. The electron-withdrawing nature of the pyrimidine ring and the additional cyano group at the 5-position enhances the electrophilicity of the carbon atoms attached to the chlorine atoms, making them susceptible to attack by a wide range of nucleophiles.

Principle of Synthesis

The primary synthetic strategy for constructing fluorescent probes from this compound involves the nucleophilic displacement of one or more of its chlorine atoms with a suitable fluorescent nucleophile. The reactivity of the chlorine atoms follows the general order of 4 > 6 > 2, allowing for controlled, stepwise substitutions by carefully managing reaction conditions such as temperature, solvent, and stoichiometry. This differential reactivity is key to creating a diverse range of probe structures.

A common approach is the reaction with an amino-functionalized fluorophore, such as an aminocoumarin or an aminophenol derivative. The amino group acts as the nucleophile, attacking one of the chlorinated positions on the pyrimidine ring to form a stable carbon-nitrogen bond. The remaining chlorine atoms can be further functionalized to modulate the probe's solubility, cell permeability, or to introduce a specific targeting ligand.

Potential Applications

Fluorescent probes derived from this compound have potential applications in various areas of biomedical research, including:

  • Cellular Imaging: Probes can be designed to localize within specific cellular compartments, enabling the visualization of organelles and the tracking of dynamic cellular processes.

  • Sensing of Biomolecules: By incorporating a recognition moiety, these probes can be engineered to detect specific analytes, such as enzymes, reactive oxygen species (ROS), or thiols, through a fluorescence turn-on or ratiometric response.[1] The high reactivity of the chloropyrimidine core with thiols makes it a promising scaffold for developing probes for biologically important thiols like glutathione and cysteine.[1]

  • Drug Discovery: Fluorescently labeled small molecules can be used to study drug-target interactions, cellular uptake, and distribution.

Experimental Protocols

The following protocols provide a general framework for the synthesis of fluorescent probes from this compound. Optimization of reaction conditions may be necessary depending on the specific nucleophile and desired product.

Protocol 1: Monosubstitution with a Fluorescent Amine

This protocol describes the synthesis of a monosubstituted pyrimidine derivative by reacting this compound with a generic fluorescent amine.

Materials:

  • This compound

  • Fluorescent amine (e.g., 7-amino-4-methylcoumarin)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the fluorescent amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (1.5-2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired fluorescent probe.

Protocol 2: Disubstitution with a Fluorescent Amine and a Second Nucleophile

This protocol outlines the synthesis of a disubstituted pyrimidine derivative, which can be used to further tune the properties of the fluorescent probe.

Materials:

  • Monosubstituted fluorescent pyrimidine derivative (from Protocol 1)

  • Second nucleophile (e.g., a thiol, alcohol, or another amine)

  • Potassium carbonate or other suitable base

  • Anhydrous acetonitrile or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the monosubstituted fluorescent pyrimidine derivative (1.0 eq) in anhydrous acetonitrile.

  • Add the second nucleophile (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the disubstituted fluorescent probe.

Data Presentation

The photophysical properties of newly synthesized fluorescent probes should be thoroughly characterized. The following table provides a template for summarizing key quantitative data.

Probe IDλabs (nm)λem (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Solvent
Probe-1 DataDataDataDataDataData
Probe-2 DataDataDataDataDataData

Note: This table is a template. Specific data for probes derived from this compound needs to be determined experimentally.

Mandatory Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the general synthetic scheme for the preparation of fluorescent probes from this compound via nucleophilic aromatic substitution.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 start 2,4,6-Trichloro- 5-cyanopyrimidine intermediate Monosubstituted Fluorescent Probe start->intermediate SNAr product Disubstituted Fluorescent Probe intermediate->product SNAr reagent1 + Fluorescent Nucleophile (Nu-F) reagent2 + Second Nucleophile (Nu')

Caption: General synthetic route for fluorescent probes.

Experimental Workflow Diagram

This diagram outlines the typical workflow for the synthesis, purification, and characterization of the fluorescent probes.

Experimental_Workflow synthesis Synthesis: Nucleophilic Substitution workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization photophysical Photophysical Analysis (Absorbance, Emission, Quantum Yield) characterization->photophysical application Application Studies (e.g., Cell Imaging) photophysical->application

Caption: Workflow for probe synthesis and evaluation.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where a synthesized probe could be used to detect intracellular thiols, which are crucial for maintaining cellular redox balance. An increase in thiol levels in response to oxidative stress could lead to a "turn-on" fluorescence signal from the probe.

Signaling_Pathway stress Oxidative Stress ros Increased ROS stress->ros nrf2 Nrf2 Activation ros->nrf2 gsh Increased Thiol (e.g., GSH) Synthesis nrf2->gsh probe Thiol-reactive Probe (Non-fluorescent) gsh->probe Reaction probe_active Probe-Thiol Adduct (Fluorescent)

Caption: Hypothetical thiol detection pathway.

References

Application Notes and Protocols for the Preparation of Agrochemical Compounds from 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-cyanopyrimidine is a highly reactive scaffold used in the synthesis of a variety of heterocyclic compounds. Its three chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups at the 2, 4, and 6 positions of the pyrimidine ring. The presence of the cyano group at the 5-position further influences the electronic properties of the ring and can be a site for further chemical transformations. These characteristics make it a valuable starting material for the preparation of novel agrochemical compounds, including fungicides, herbicides, and insecticides.

This document provides detailed application notes and protocols for the synthesis of agrochemical compounds derived from this compound, with a focus on the preparation of substituted 4,6-diamino-5-cyanopyrimidine derivatives which have shown promise as agrochemicals.

Synthetic Pathways and Methodologies

The primary route for the derivatization of this compound involves the sequential nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The reactivity of the chlorine atoms generally follows the order C4 > C6 > C2, allowing for regioselective synthesis.

A key application of this scaffold is in the synthesis of 4,6-diamino-5-cyanopyrimidine derivatives. These compounds can be prepared by reacting this compound with a variety of amines. The resulting diaminopyrimidines can exhibit a range of biological activities, making them interesting candidates for agrochemical research.

Below is a general workflow for the synthesis of such compounds.

G A This compound B Nucleophilic Substitution with Amine 1 (R1-NH2) A->B Step 1 C 4-Amino-2,6-dichloro-5-cyanopyrimidine B->C D Nucleophilic Substitution with Amine 2 (R2-NH2) C->D Step 2 E 4,6-Diamino-2-chloro-5-cyanopyrimidine D->E F Optional further substitution or modification E->F Step 3 (Optional) G Final Agrochemical Compound E->G F->G

Caption: General workflow for the synthesis of 4,6-diamino-5-cyanopyrimidine derivatives.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of substituted diaminopyrimidines from this compound.

Protocol 1: Synthesis of 4,6-Diamino-2-chloro-5-cyanopyrimidine Derivatives

This protocol describes a general two-step synthesis of 4,6-diamino-2-chloro-5-cyanopyrimidines via sequential nucleophilic substitution.

Materials:

  • This compound

  • Amine 1 (e.g., aniline, alkylamine)

  • Amine 2 (e.g., different aniline or alkylamine)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide)

  • Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of 4-Amino-2,6-dichloro-5-cyanopyrimidine

  • Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the first amine (1.0-1.2 eq) to the solution.

  • Add a base (1.1-1.5 eq) to the reaction mixture to scavenge the HCl generated.

  • Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent for a period of 2 to 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the 4-amino-2,6-dichloro-5-cyanopyrimidine intermediate.

Step 2: Synthesis of 4,6-Diamino-2-chloro-5-cyanopyrimidine

  • Dissolve the 4-amino-2,6-dichloro-5-cyanopyrimidine intermediate (1.0 eq) in a suitable solvent.

  • Add the second amine (1.0-1.5 eq) to the solution.

  • Add a base (1.1-2.0 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 50 °C and the reflux temperature of the solvent and stir for 4 to 48 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the final product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Logical Flow of Synthesis and Purification:

G Start Start with this compound Step1 React with Amine 1 (e.g., Aniline) Start->Step1 Intermediate Isolate Intermediate: 4-Anilino-2,6-dichloro-5-cyanopyrimidine Step1->Intermediate Step2 React with Amine 2 (e.g., Alkylamine) Intermediate->Step2 Crude Crude Product: 4-Anilino-6-alkylamino-2-chloro-5-cyanopyrimidine Step2->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Final Pure Final Product Purify->Final

Caption: Step-wise synthesis and purification process for diaminopyrimidines.

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of a series of 4,6-diamino-2-chloro-5-cyanopyrimidine derivatives based on the general protocol. Actual yields will vary depending on the specific amines and reaction conditions used.

Compound IDAmine 1 (R1-NH2)Amine 2 (R2-NH2)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Purity (%)
AG-001 AnilineCyclopropylamine857866.3>98
AG-002 4-FluoroanilineMethylamine828065.6>99
AG-003 AnilineEthylamine857563.8>97
AG-004 4-ChloroanilineCyclopropylamine787256.2>98

Agrochemical Activity

Substituted 4,6-diamino-5-cyanopyrimidines have been investigated for various agrochemical activities. The nature of the substituents at the 4 and 6 positions significantly influences the type and potency of the biological activity. For instance, certain derivatives have been found to exhibit fungicidal activity against common plant pathogens, while others have shown herbicidal effects.

The table below presents hypothetical fungicidal activity data for the synthesized compounds against a panel of common plant pathogens.

Compound IDBotrytis cinerea (EC50, µg/mL)Fusarium oxysporum (EC50, µg/mL)Rhizoctonia solani (EC50, µg/mL)
AG-001 15.225.818.5
AG-002 12.522.115.3
AG-003 20.130.522.7
AG-004 18.928.320.1

Note: EC50 values represent the concentration of the compound that inhibits 50% of the fungal growth. Lower values indicate higher potency.

Conclusion

This compound serves as a versatile and reactive starting material for the synthesis of a wide array of potential agrochemical compounds. The protocols and data presented herein provide a foundational guide for researchers in the field to explore the synthesis of novel diaminopyrimidine derivatives and evaluate their biological activities. Further optimization of reaction conditions and diversification of the amine nucleophiles are expected to yield compounds with enhanced agrochemical properties. Researchers are encouraged to adapt and refine these methodologies to suit their specific synthetic targets and biological screening programs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,4,6-Trichloro-5-cyanopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its analogs?

The most prevalent method for synthesizing chlorinated pyrimidines, including analogs like 2,4,6-trichloro-5-formylpyrimidine, involves the chlorination of a substituted barbituric acid derivative using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or other catalysts.[1][2] For the synthesis of this compound, the logical starting material would be 5-cyanobarbituric acid.

Q2: What is a typical reported yield for the synthesis of similar chlorinated pyrimidines?

Yields can vary significantly based on the specific substrate and reaction conditions. For the analogous 2,4,6-trichloro-5-formylpyrimidine, a yield of 46% has been reported. However, optimized processes for the simpler 2,4,6-trichloropyrimidine have achieved yields in the range of 80-95%.[1][2] Achieving high yields is highly dependent on precise control of reaction parameters.

Q3: What are the critical parameters that influence the yield of the reaction?

Several factors are crucial for maximizing the yield:

  • Stoichiometry of Reagents: An excess of phosphorus oxychloride is often required.

  • Temperature Control: Strict temperature regulation throughout the reaction is critical. Sudden temperature changes or exceeding optimal temperatures can lead to a significant drop in yield.

  • Reaction Time: The duration of the reaction at different temperature stages plays a vital role in ensuring complete conversion.

  • Mixing: Vigorous and efficient stirring is necessary, especially as the reaction mixture can become a thick slurry or solidify.

  • Purity of Reagents: The use of dry solvents and high-purity starting materials is recommended to avoid side reactions.

Q4: Are there any known side reactions that can lower the yield?

Incomplete chlorination is a major side reaction, leading to the formation of partially chlorinated pyrimidine derivatives. Hydrolysis of the chloro groups on the pyrimidine ring can also occur if moisture is present during the reaction or work-up. Additionally, at elevated temperatures, decomposition of the starting material or product may take place.

Q5: How can I purify the final product, this compound?

Purification typically involves filtration of the crude product, followed by washing with appropriate solvents to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is a common final step to obtain a high-purity product. For a similar compound, purification with sodium metabisulphite was also reported.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Insufficient amount of chlorinating agent.Increase the molar ratio of POCl₃ to the starting material. Ratios of up to 10:1 have been used for similar syntheses.
Reaction temperature is too low.Ensure the reaction mixture reaches the optimal temperature for each stage of the synthesis.
Ineffective mixing.Use a powerful mechanical stirrer to ensure homogeneous mixing, especially if the reaction mixture becomes viscous or solidifies.
Yield Significantly Below Expectations Poor temperature control.Implement a carefully controlled heating schedule. Avoid sudden temperature fluctuations, as this can dramatically decrease the yield.
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal reaction time.Optimize the reaction time at each temperature stage. Monitor the reaction progress using techniques like TLC or HPLC.
Formation of Multiple Products/Impurities Incomplete chlorination.Increase the reaction time and/or temperature to drive the reaction to completion.
Hydrolysis of the product.Avoid aqueous work-up until the excess POCl₃ has been removed. Use anhydrous solvents for extraction and washing.
Reaction Mixture Solidifies High concentration of reactants.While a high concentration can be desirable, if it impedes stirring, consider using a higher volume of POCl₃ or an inert, high-boiling solvent.
Formation of insoluble intermediates.Ensure the stirring is vigorous enough to break up any solid masses and maintain a slurry.

Experimental Protocols

Synthesis of 2,4,6-Trichloro-5-formylpyrimidine (Analogous Procedure)

  • Vilsmeier Reagent Formation: In a 3-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool 66 mL (710 mmol) of POCl₃ in an ice bath.

  • Slowly add 9.32 mL (100 mmol) of dry DMF dropwise to the cooled POCl₃ under continuous stirring.

  • Reaction with Barbituric Acid: After the formation of the Vilsmeier reagent, add 12.8 g (100 mmol) of barbituric acid in portions under vigorous stirring. The mixture is expected to solidify.

  • Controlled Heating: Cautiously raise the temperature to 50°C and maintain it for 6 hours.

  • Gradually increase the temperature to 85°C and hold for 20 hours.

  • Work-up and Purification: After cooling, the precipitated product is filtered, dried, and purified.

Data Presentation

Table 1: Reaction Conditions for Chlorination of Barbituric Acid Derivatives

Parameter2,4,6-Trichloro-5-formylpyrimidine SynthesisHigh-Yield 2,4,6-Trichloropyrimidine Synthesis[1]
Starting Material Barbituric AcidBarbituric Acid
Chlorinating Agent POCl₃POCl₃
Catalyst/Reagent DMFN,N-diethylaniline, N,N-dimethylaniline, quinoline
Molar Ratio (Substrate:POCl₃) 1:7.11:1 to 1:3
Temperature 50°C then 85°C90-140°C
Reaction Time 6 hours then 20 hours0.5-4 hours
Reported Yield 46%80-92%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Prepare Anhydrous Reagents (5-cyanobarbituric acid, POCl₃, catalyst) start->reagents glassware Oven-dry Glassware start->glassware mix Charge Reactor with POCl₃ and Catalyst reagents->mix glassware->mix cool Cool to 0°C mix->cool add_substrate Add 5-cyanobarbituric acid portion-wise with vigorous stirring cool->add_substrate heat1 Heat to 50-60°C (Hold for optimized time) add_substrate->heat1 heat2 Heat to 90-110°C (Hold for optimized time) heat1->heat2 monitor Monitor reaction by TLC/HPLC heat2->monitor cool_down Cool Reaction Mixture monitor->cool_down Reaction Complete remove_pocl3 Quench/Remove Excess POCl₃ cool_down->remove_pocl3 filter Filter Crude Product remove_pocl3->filter wash Wash with Appropriate Solvents filter->wash purify Recrystallize/Purify wash->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_temp Review Temperature Logs start->check_temp check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents check_mixing Assess Stirring Efficiency start->check_mixing check_time Confirm Reaction Time start->check_time optimize_temp Implement Strict Temperature Control check_temp->optimize_temp Fluctuations or Incorrect Temp increase_pocl3 Increase Molar Ratio of POCl₃ check_reagents->increase_pocl3 Insufficient POCl₃ use_anhydrous Ensure Anhydrous Conditions check_reagents->use_anhydrous Moisture Suspected improve_stirring Use Mechanical Stirrer check_mixing->improve_stirring Solid Mass/Poor Mixing optimize_time Optimize Reaction Duration check_time->optimize_time Incomplete Reaction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Functionalization of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,4,6-trichloro-5-cyanopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthetic challenges and side reactions encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when reacting this compound with a nucleophile?

A1: In nucleophilic aromatic substitution (SNAr) reactions with this compound, the substitution pattern is primarily governed by the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms and the cyano group significantly influences the reactivity of the chloro substituents. Generally, the chlorine atoms at the C4 and C6 positions are more activated towards nucleophilic attack than the chlorine at the C2 position.[1] This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4/C6 attack. The presence of the electron-withdrawing cyano group at the C5 position further enhances the reactivity at the C4 and C6 positions.

Q2: I am observing a mixture of isomeric products. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity can be challenging, as the electronic preference for C4/C6 substitution can be influenced by steric factors and reaction conditions. Here are some strategies to improve selectivity:

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C4 and C6 positions over the C2 position, which is flanked by two nitrogen atoms.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C4/C6 substituted isomer.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used, but exploring less polar solvents might alter the reactivity profile.

  • Catalysis: The use of phase-transfer catalysts has been shown to be effective in controlling the regioselectivity of C-N bond formation in related systems.

Q3: What are the common side reactions to expect during the functionalization of this compound?

A3: Besides the formation of regioisomers, several other side reactions can occur:

  • Di- and Tri-substitution: Under forcing conditions such as high temperatures, prolonged reaction times, or an excess of the nucleophile, multiple chloro groups can be substituted, leading to di- and tri-substituted products.[2] Careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution.

  • Hydrolysis of Chloro Groups: In the presence of water or hydroxide ions, the chloro groups can be hydrolyzed to hydroxyl groups, forming pyrimidone derivatives. This is more likely to occur under basic conditions or during aqueous workup.

  • Hydrolysis of the Cyano Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of a carboxamide or a carboxylic acid.[3][4] To avoid this, it is important to perform reactions under anhydrous conditions and to carefully control the pH during workup.

  • Displacement of the Cyano Group: In some cases, strong nucleophiles can displace the cyano group, although this is less common than substitution of the chloro groups.

Q4: How can I minimize the formation of di- and tri-substituted byproducts?

A4: To favor monosubstitution, the following precautions should be taken:

  • Stoichiometry: Use a 1:1 molar ratio of the nucleophile to this compound or a slight excess of the pyrimidine.

  • Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to a satisfactory level.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile and reduce the likelihood of multiple substitutions.

Q5: My reaction with an amine nucleophile is not working well. What could be the issue?

A5: If you are experiencing low conversion or the formation of multiple products with amine nucleophiles, consider the following:

  • Basicity of the Amine: Weakly basic amines may require the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Nucleophilicity: Highly hindered amines may react slowly. In such cases, increasing the reaction temperature or using a catalyst might be necessary.

  • Solvent Choice: Ensure the solvent is dry and appropriate for the reaction. Aprotic polar solvents like DMF, DMAc, or NMP are generally good choices for SNAr reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficient reaction temperature or time.2. Deactivated nucleophile.3. Inappropriate solvent.1. Gradually increase the reaction temperature and monitor the progress.2. If using an amine, add a non-nucleophilic base. For other nucleophiles, consider using a stronger base to generate the corresponding anion.3. Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of multiple products (isomers) 1. Lack of regioselectivity.2. Reaction conditions favoring multiple pathways.1. Use a bulkier nucleophile if sterics can direct the reaction.2. Lower the reaction temperature.3. Screen different solvents and bases.
Formation of di-/tri-substituted products 1. Excess nucleophile.2. High reaction temperature or prolonged reaction time.1. Use a 1:1 or slightly less than 1:1 ratio of nucleophile to pyrimidine.2. Reduce the reaction temperature and monitor the reaction closely to stop it after monosubstitution.
Presence of hydrolyzed byproducts (pyrimidones or carboxylic acids/amides) 1. Presence of water in the reaction mixture.2. Aqueous workup under harsh pH conditions.1. Use anhydrous solvents and reagents.2. Perform the workup at a neutral or slightly acidic/basic pH and at low temperatures.
Difficulty in purifying the desired product 1. Similar polarity of the desired product and byproducts.2. Thermal instability of the product.1. Use a different chromatography stationary phase or solvent system.2. Consider crystallization as an alternative to chromatography.3. Avoid high temperatures during purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the functionalization of related chloropyrimidines, which can serve as a starting point for optimizing reactions with this compound.

NucleophileSubstrateConditionsMajor ProductMinor Product(s)Reference
Amines5-Chloro-2,4,6-trifluoropyrimidineAcetonitrile, 0 °C4-Amino-5-chloro-2,6-difluoropyrimidine2-Amino-5-chloro-4,6-difluoropyrimidine[5]
Anilines2,4,6-TrichloropyrimidineEthanol, reflux4-Anilino-2,6-dichloropyrimidine2-Anilino-4,6-dichloropyrimidine, Di-substituted products[2]

Key Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq).

  • Addition of Nucleophile: Cool the mixture to 0 °C and add the amine nucleophile (1.0 eq) dropwise over a period of 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure for Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol describes the complete hydrolysis of the cyano group. Partial hydrolysis to an amide may be possible under milder conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the 5-cyanopyrimidine derivative in a mixture of a protic solvent (e.g., ethanol or water) and a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., NaOH solution).

  • Purification: Extract the aqueous layer with an organic solvent to remove any unreacted starting material. Acidify the aqueous layer with a strong acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Visualizations

Diagram 1: General Reaction Scheme for Functionalization

G start This compound product Monosubstituted Product (e.g., 4-Nu-2,6-dichloro-5-cyanopyrimidine) start->product Main Reaction side_isomer Isomeric Side Product (e.g., 2-Nu-4,6-dichloro-5-cyanopyrimidine) start->side_isomer side_hydrolysis Hydrolysis Side Product start->side_hydrolysis H2O nuc Nucleophile (NuH) (e.g., RNH2, ROH, RSH) nuc->product nuc->side_isomer base Base (e.g., TEA, DIPEA) base->product base->side_isomer side_di Di-substituted Side Product product->side_di Excess NuH/ High Temp.

Caption: Reaction pathways in the functionalization of this compound.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

G start Mixture of Isomers Observed q1 Is the nucleophile bulky? start->q1 a1_yes Sterics should favor C4/C6. Consider electronic effects. q1->a1_yes Yes a1_no Consider steric modification of nucleophile. q1->a1_no No q2 Is the reaction run at low temperature? a1_yes->q2 a1_no->q2 a2_yes Temperature control is good. Explore solvent/base effects. q2->a2_yes Yes a2_no Lower the reaction temperature. q2->a2_no No

Caption: Troubleshooting guide for addressing poor regioselectivity.

References

Technical Support Center: Purification of 2,4,6-Trichloro-5-cyanopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 2,4,6-trichloro-5-cyanopyrimidine and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the starting materials and reagents used in the synthesis. For instance, in syntheses starting from barbituric acid and using phosphorus oxychloride, impurities can include unreacted starting materials, partially chlorinated intermediates, and byproducts from side reactions. It is also common to have residual solvents from the reaction and workup steps.[1][2]

Q2: Which chromatographic techniques are most suitable for purifying this compound derivatives?

A2: The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities.

  • Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring and for developing a suitable solvent system for column chromatography.[3]

  • Column Chromatography: The most common method for preparative scale purification to remove significant quantities of impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): Best suited for analytical purity assessment and for the purification of small quantities of material with high resolution.[5][6]

Q3: How do I choose an appropriate solvent system for the purification?

A3: A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[7] The ideal solvent system should provide a good separation between your target compound and any impurities, with the Rf value of the target compound ideally between 0.2 and 0.4 for optimal separation in column chromatography.

Q4: My purified this compound derivative appears unstable. What precautions should I take?

A4: Chlorinated pyrimidines can be susceptible to hydrolysis and reaction with nucleophiles. It is advisable to use dry solvents and handle the compounds in a moisture-free environment. For long-term storage, keep the purified compound in a cool, dry, and dark place.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause(s) Suggested Solution(s)
Spots are streaking or tailing. The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel. The sample may also be overloaded.- Increase the polarity of the mobile phase.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to reduce tailing.[7]- Spot a more dilute sample on the TLC plate.
Spots are not moving from the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compound up the plate.- Increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots run with the solvent front (Rf ≈ 1). The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
Poor separation between the product and an impurity. The polarity of the chosen solvent system is not optimal for resolving the two compounds.- Try a different solvent system with different selectivity. For example, replace ethyl acetate with acetone or dichloromethane.[8]- Consider using a different stationary phase, such as alumina.[7]
Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (co-elution). The chosen eluent system does not have sufficient resolving power. The column may have been packed improperly.- Optimize the solvent system using TLC first to achieve a clear separation.- Use a shallower solvent gradient during elution.- Ensure the column is packed uniformly without any air bubbles or cracks.[4]
The compound is eluting too quickly. The mobile phase is too polar.- Start with a less polar solvent system.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or channeled silica bed. The column ran dry, or the packing was not uniform.- Always keep the solvent level above the top of the silica gel.- Repack the column carefully.
Low recovery of the purified product. The compound may be adsorbing irreversibly to the silica gel or precipitating on the column.- Add a small percentage of a more polar solvent or a modifier (like triethylamine for basic compounds) to the eluent.- Ensure the sample is fully dissolved before loading and is soluble in the mobile phase.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks. Secondary interactions with the stationary phase (e.g., with residual silanols). Column overload.- Use a mobile phase with a buffer or an ion-pairing agent.- For acidic compounds, lower the pH of the mobile phase. For basic compounds, a higher pH or the addition of an amine modifier might be necessary.- Inject a smaller sample volume or a more dilute sample.
Split peaks. Column void or partially blocked frit. Sample solvent is too strong.- Replace the column frit or the entire column if necessary.- Dissolve the sample in the mobile phase or a weaker solvent.[5]
Fluctuating retention times. Inconsistent mobile phase composition. Leaks in the system. Temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed.- Check for leaks in the pump, injector, and fittings.- Use a column oven to maintain a constant temperature.
High backpressure. Blockage in the system (e.g., guard column, column frit, or tubing). Precipitation of buffer in the mobile phase.- Systematically check for blockages by removing components one by one (starting from the detector and moving backward).- Ensure the mobile phase components are miscible and the buffer remains dissolved.

Experimental Protocols

TLC Analysis for Reaction Monitoring and Method Development
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. It is good practice to also spot the starting material for comparison.

  • Eluent Selection: A good starting eluent system for this compound derivatives is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 1:1) in subsequent trials to achieve an optimal Rf value (0.2-0.4) for the desired product.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. The eluent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under a UV lamp (254 nm). The spots can also be stained, for example, in an iodine chamber.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Column Chromatography Purification Protocol
  • Column Preparation: Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined from TLC analysis. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (preferably the eluent or a more volatile solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions in test tubes or flasks. Gradually increase the polarity of the eluent as determined by your TLC analysis (gradient elution) to elute your target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Analytical HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient could be 50-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This is a general starting method and may require optimization for specific derivatives.

Quantitative Data Summary

The following tables provide representative, though not specific, data that can be used as a starting point for the purification of this compound derivatives. Actual values will vary depending on the exact derivative and experimental conditions.

Table 1: Representative TLC Data for a Hypothetical Purification

Compound Solvent System (Hexane:Ethyl Acetate) Rf Value
Starting Material4:10.6
Product 4:1 0.3
Impurity 14:10.1
Impurity 24:10.35

Table 2: Representative HPLC Gradient for Purity Analysis

Time (minutes) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0.05050
15.0595
20.0595
20.15050
25.05050

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude 2,4,6-Trichloro- 5-cyanopyrimidine Derivative tlc TLC Method Development (Solvent System Optimization) synthesis->tlc Develop Method column Column Chromatography (Bulk Purification) synthesis->column Load Crude Product tlc->column Optimized Eluent fractions Fraction Collection & TLC Analysis column->fractions evaporation Solvent Evaporation fractions->evaporation Combine Pure Fractions hplc HPLC Purity Check evaporation->hplc nmr NMR Structural Confirmation evaporation->nmr pure_product Pure Product (>95%) hplc->pure_product Purity Confirmed nmr->pure_product Structure Confirmed

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

troubleshooting_logic cluster_TLC TLC Troubleshooting cluster_Column Column Chromatography Troubleshooting cluster_HPLC HPLC Troubleshooting start Poor Chromatographic Separation streaking Streaking or Tailing? start->streaking rf_issue Rf too High or Low? start->rf_issue coelution Co-elution of Peaks? start->coelution peak_shape Poor Peak Shape? start->peak_shape add_modifier Add Modifier (e.g., AcOH, Et3N) streaking->add_modifier Yes adjust_polarity Adjust Solvent Polarity rf_issue->adjust_polarity Yes packing_issue Improper Column Packing? coelution->packing_issue Possible gradient Use Shallower Gradient coelution->gradient No Packing Issue repack Repack Column packing_issue->repack Yes mobile_phase_mod Modify Mobile Phase (pH, Additives) peak_shape->mobile_phase_mod Yes injection_vol Reduce Injection Volume peak_shape->injection_vol Yes

References

Technical Support Center: Optimization of Reaction Conditions for Selective Substitution on 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 2,4,6-trichloro-5-cyanopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in optimizing your reaction conditions for selective nucleophilic aromatic substitution (SNAr).

Understanding the Reactivity of this compound

This compound is a highly reactive scaffold for organic synthesis. The pyrimidine ring is electron-deficient, and the three chlorine atoms at the 2, 4, and 6 positions, coupled with the strongly electron-withdrawing cyano group at the 5-position, make the chloro substituents susceptible to nucleophilic displacement. The key to successful synthesis lies in controlling the regioselectivity of the substitution reactions to obtain the desired mono-, di-, or tri-substituted products.

Generally, nucleophilic attack is favored at the 4 and 6 positions due to the activating effect of the ring nitrogen atoms. The relative reactivity of the positions can be influenced by steric and electronic factors of both the pyrimidine substrate and the incoming nucleophile, as well as the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chlorine atoms on this compound?

A1: Based on studies of related polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophiles than the chlorine at the C2 position. This is due to the greater activation by the para and ortho nitrogen atoms. However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity.

Q2: How can I favor monosubstitution over di- or tri-substitution?

A2: To favor monosubstitution, you should carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of the pyrimidine to the nucleophile is a good starting point. Additionally, running the reaction at a lower temperature and for a shorter duration can help to minimize multiple substitutions.

Q3: What are common side reactions to be aware of?

A3: Common side reactions include over-substitution leading to a mixture of products, and hydrolysis of the chloro- or cyano- groups if water is present in the reaction mixture. It is crucial to use anhydrous solvents and an inert atmosphere to prevent these unwanted reactions.

Q4: How does the nature of the nucleophile affect the reaction?

A4: The strength and steric bulk of the nucleophile play a significant role. Stronger nucleophiles will react more readily and may lead to multiple substitutions if not carefully controlled. Sterically hindered nucleophiles may exhibit different regioselectivity compared to smaller nucleophiles.

Q5: What is the role of a base in these reactions?

A5: A base is often required to neutralize the HCl that is formed during the substitution reaction, especially when using amine or thiol nucleophiles. The choice of base is important; a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is often preferred to avoid competition with the primary nucleophile.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Reaction temperature is too low. 2. Nucleophile is not sufficiently reactive. 3. Insufficient reaction time. 4. Deactivation of the substrate or nucleophile.1. Gradually increase the reaction temperature. 2. Use a stronger nucleophile or add an activating agent. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Ensure all reagents and solvents are pure and dry.
Formation of multiple products (di- and tri-substitution) 1. Excess nucleophile used. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount (1:1) or a slight excess of the pyrimidine. 2. Lower the reaction temperature. 3. Reduce the reaction time and monitor progress closely.
Poor regioselectivity (mixture of isomers) 1. Reaction conditions are not optimized for the desired isomer. 2. Steric or electronic effects are favoring multiple substitution sites.1. Screen different solvents and bases. 2. Modify the temperature of the reaction. 3. Consider using a protecting group strategy if necessary.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Product is highly polar.1. Optimize the reaction to drive it to completion. 2. Adjust reaction conditions to improve selectivity. 3. Use an appropriate chromatographic technique for purification. An aqueous workup can help remove inorganic salts.[1]

Data on Reaction Conditions

The following tables summarize reaction conditions for the selective substitution on related polychlorinated pyrimidines, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Monosubstitution of 5-chloro-2,4,6-trifluoropyrimidine with Amines [2]

NucleophileSolventTemperature (°C)Time (h)Major ProductIsomer Ratio (4-NHR : 2-NHR)
AmmoniaAcetonitrile024-Amino-5-chloro-2,6-difluoropyrimidine9:1
EthylamineAcetonitrile025-Chloro-4-ethylamino-2,6-difluoropyrimidine8:1
BenzylamineAcetonitrile02N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine5:1
AnilineAcetonitrile025-Chloro-N-phenyl-2,6-difluoropyrimidin-4-amine4:1
DiethylamineAcetonitrile025-Chloro-N,N-diethyl-2,6-difluoropyrimidin-4-amine2:1

Table 2: Sequential Substitution of 2,4,6-Trichloro-1,3,5-triazine (a related heterocycle)

StepNucleophileSolventTemperature (°C)
1st SubstitutionAlcoholDichloromethane0
2nd SubstitutionThiolDichloromethaneRoom Temperature
3rd SubstitutionAmineTetrahydrofuran75

Experimental Protocols

The following are general protocols that can be adapted for the selective substitution on this compound.

Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile

  • To a solution of this compound (1.0 mmol) in a dry, aprotic solvent (e.g., acetonitrile, THF, or DMF; 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0-1.2 mmol).

  • Add a non-nucleophilic base (e.g., DIPEA, 1.5 mmol or K2CO3, 2.0 mmol).

  • Stir the reaction mixture at the desired temperature (starting from 0 °C and gradually increasing if necessary).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Monosubstitution with an Alcohol or Thiol Nucleophile

  • To a suspension of a base (e.g., sodium hydride, 1.2 mmol) in a dry, aprotic solvent (e.g., THF or DMF; 5 mL) under an inert atmosphere at 0 °C, add the alcohol or thiol (1.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide or thiolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent (5 mL).

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Optimization

The following diagrams illustrate the logical workflow for optimizing reaction conditions and the expected regioselectivity.

Optimization_Workflow start Start: Define Target Product (Mono-, Di-, or Tri-substituted) reagents Select Nucleophile and Stoichiometry start->reagents conditions Choose Initial Conditions (Solvent, Base, Temperature) reagents->conditions reaction Run Reaction & Monitor (TLC, LC-MS) conditions->reaction analysis Analyze Product Mixture (Yield, Regioselectivity) reaction->analysis target_achieved Target Achieved? analysis->target_achieved end End: Purify Product target_achieved->end Yes troubleshoot Troubleshoot target_achieved->troubleshoot No adjust_stoichiometry Adjust Stoichiometry troubleshoot->adjust_stoichiometry adjust_temp Adjust Temperature troubleshoot->adjust_temp change_solvent Change Solvent/Base troubleshoot->change_solvent adjust_stoichiometry->reaction adjust_temp->reaction change_solvent->reaction

Caption: A logical workflow for optimizing reaction conditions.

Caption: Expected regioselectivity of nucleophilic substitution.

References

Preventing di-substitution in reactions with 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloro-5-cyanopyrimidine. The focus is on preventing di-substitution during nucleophilic aromatic substitution (SNAr) reactions to achieve selective mono-substitution.

Troubleshooting Guide: Preventing Di-substitution

Issue: Formation of significant amounts of di-substituted byproducts during the reaction of this compound with a nucleophile.

This guide provides a systematic approach to troubleshoot and minimize the formation of unwanted di-substituted products.

Troubleshooting Workflow

G start Di-substitution Observed temp Is the reaction temperature at or below 0°C? start->temp lower_temp Action: Lower reaction temperature to a range of -10°C to 0°C. temp->lower_temp No stoich Is the nucleophile:pyrimidine ratio strictly 1:1? temp->stoich Yes lower_temp->stoich adjust_stoich Action: Use a precise 1.0 equivalent of the nucleophile. Consider slow addition. stoich->adjust_stoich No base What type of base is being used? stoich->base Yes adjust_stoich->base weak_base Action: Switch to a non-nucleophilic, sterically hindered base like DIEA or a weaker inorganic base like NaHCO3. base->weak_base Strong/Nucleophilic solvent What is the solvent? base->solvent weak_base->solvent solvent_change Action: Consider using a less polar aprotic solvent like DCM or Toluene. solvent->solvent_change Polar/Protic monitor Action: Monitor reaction progress closely by TLC or LC-MS to stop at optimal mono-substitution. solvent->monitor solvent_change->monitor success Mono-substitution Favored monitor->success

Caption: Troubleshooting workflow for minimizing di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the chlorine atoms on this compound?

The chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophiles. Based on studies of similar polychlorinated pyrimidines and the electronic effects of the ring nitrogens and the C5-cyano group, the anticipated order of reactivity is C4 > C2 > C6. The C4 and C2 positions are activated by being para and ortho, respectively, to the ring nitrogens. The electron-withdrawing cyano group at C5 further enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic attack.

Q2: How can I selectively achieve mono-substitution on this compound?

Controlling the reaction conditions is crucial for selective mono-substitution. The key parameters to control are:

  • Temperature: This is the most critical factor. The first substitution is significantly faster and occurs at a lower temperature than the second. Running the reaction at low temperatures (typically 0°C or below) is the most effective way to favor mono-substitution.

  • Stoichiometry: Use a precise 1:1 molar ratio of the nucleophile to the this compound. Adding the nucleophile slowly to the reaction mixture can also help prevent localized excess that could lead to di-substitution.

  • Base: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or a weak inorganic base like sodium bicarbonate to scavenge the HCl byproduct without competing with the primary nucleophile.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product are formed.

Q3: I am still observing di-substitution even at 0°C. What should I do?

If di-substitution is still an issue at 0°C, consider the following adjustments:

  • Lower the Temperature: Attempt the reaction at an even lower temperature, for instance, -10°C or -20°C.

  • Change the Solvent: The choice of solvent can influence reactivity. A less polar aprotic solvent, such as dichloromethane (DCM) or toluene, may slow down the reaction rate and improve selectivity compared to more polar solvents like THF or acetonitrile.

  • Nucleophile Reactivity: Highly reactive nucleophiles are more prone to cause di-substitution. If possible, consider using a less reactive derivative of your nucleophile or a protecting group strategy to moderate its reactivity.

Q4: Are there any recommended starting conditions for a mono-substitution reaction with an amine nucleophile?

Yes, based on protocols for the analogous compound 2,4,6-trichloro-1,3,5-triazine, the following conditions are a good starting point for achieving mono-substitution with an amine nucleophile:

ParameterRecommended Condition
Temperature 0°C
Solvent Dichloromethane (DCM)
Base N,N-Diisopropylethylamine (DIEA)
Stoichiometry 1.0 eq. Amine, 1.0 eq. DIEA
Reaction Time 30 minutes to 2 hours (monitor by TLC)

These conditions are known to be effective for the selective mono-substitution of the highly reactive cyanuric chloride and are therefore a logical starting point for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the stepwise substitution of 2,4,6-trichloro-1,3,5-triazine, a compound with analogous reactivity.[1] These should serve as a robust starting point for experiments with this compound.

Signaling Pathway for Stepwise Substitution

G A 2,4,6-Trichloro- 5-cyanopyrimidine B Mono-substituted Product A->B + 1 eq. Nu ~0°C C Di-substituted Product B->C + 1 eq. Nu ~Room Temp. D Tri-substituted Product C->D + 1 eq. Nu > Room Temp.

Caption: Temperature-controlled stepwise nucleophilic substitution.

Protocol 1: General Procedure for Mono-substitution

This protocol aims to synthesize a mono-substituted 2,4-dichloro-5-cyano-6-(nucleophile)pyrimidine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reagents: To the stirred solution, add the nucleophile (1.0 eq.) followed by the dropwise addition of N,N-diisopropylethylamine (DIEA) (1.0 eq.).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Procedure for Di-substitution (for reference)

This protocol is provided to illustrate the conditions that favor the formation of the di-substituted product, which should be avoided when mono-substitution is desired.

  • Reaction Setup: To a solution of the mono-substituted product (from Protocol 1) in DCM, add the second nucleophile (1.0 eq.) and DIEA (1.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 12 hours.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedure as described in Protocol 1.

By understanding the principles outlined in this technical support center and carefully controlling the reaction parameters, researchers can effectively minimize di-substitution and achieve high yields of the desired mono-substituted products from this compound.

References

Technical Support Center: Hydrolysis of the Cyano Group in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the hydrolysis of the cyano group in pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of the cyanopyrimidine is incomplete, resulting in low yields of the desired carboxylic acid. What are the potential causes and how can I improve the conversion?

A1: Incomplete hydrolysis is a common issue and can be attributed to several factors. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The conditions may not be vigorous enough to drive the second step, the hydrolysis of the amide.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature and/or Time: For both acidic and basic hydrolysis, increasing the temperature or prolonging the reaction time can often drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration.[1]

  • Increase Reagent Concentration:

    • Acid-Catalyzed: Ensure a sufficient concentration of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used.[1]

    • Base-Catalyzed: Use a higher concentration of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

  • Choice of Solvent: The solvent system can influence the reaction rate. For base-catalyzed hydrolysis, using a mixture of an alcohol (methanol or ethanol) and water can be effective.[2]

  • Substrate Reactivity: The electronic nature of the pyrimidine ring significantly impacts the reactivity of the cyano group. Electron-withdrawing groups on the ring can make the cyano carbon more electrophilic and facilitate hydrolysis. Conversely, electron-donating groups may require harsher reaction conditions.

Q2: I am observing the formation of the amide intermediate but it is not converting to the carboxylic acid. How can I isolate the amide or force the reaction to completion?

A2: The amide is a stable intermediate in the hydrolysis of nitriles.[1] Its accumulation indicates that the reaction conditions are not sufficiently forcing for the second hydrolysis step.

To Isolate the Amide:

  • Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can favor the formation and isolation of the amide.

  • Careful Work-up: Neutralize the reaction mixture carefully to avoid acid- or base-catalyzed hydrolysis of the amide during work-up.

To Drive the Reaction to Carboxylic Acid:

  • Harsher Conditions: As outlined in Q1, increasing the temperature, reaction time, and/or the concentration of the acid or base will promote the hydrolysis of the amide to the carboxylic acid.[1]

Q3: My reaction is producing a significant amount of a dark-colored tar-like substance. What is causing this and how can I prevent it?

A3: Tar formation is often a result of decomposition or polymerization of the starting material or product under harsh reaction conditions.

Preventative Measures:

  • Temperature Control: Avoid excessive temperatures. While heating is often necessary, uncontrolled heating can lead to degradation. Use a well-controlled heating mantle or oil bath.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purity of Starting Materials: Ensure the starting cyanopyrimidine is pure, as impurities can sometimes catalyze polymerization or decomposition.

  • Gradual Addition of Reagents: In some cases, slow addition of the acid or base can help to control the exothermicity of the reaction and minimize side product formation.

Q4: After acidic work-up of my base-catalyzed hydrolysis, I am struggling to isolate my pyrimidine carboxylic acid from the aqueous solution. What are the best practices for purification?

A4: The solubility of pyrimidine carboxylic acids in water can vary, making extraction challenging.

Purification Strategies:

  • Acidification and Precipitation: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to the isoelectric point of the pyrimidine carboxylic acid. This will minimize its solubility in water and should cause it to precipitate. The precipitate can then be collected by filtration.[3]

  • Extraction with an Organic Solvent: After acidification, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate. The choice of solvent may need to be optimized based on the polarity of your specific product.[2]

  • Evaporation and Extraction: In some cases, after neutralization, the aqueous solution can be evaporated to dryness, and the resulting solid can be triturated or extracted with an alcohol to dissolve the desired product, leaving behind inorganic salts.

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent or solvent mixture, such as water/methanol.[3]

Q5: I am concerned about decarboxylation of my pyrimidine carboxylic acid product under the hydrolysis conditions. Is this a common side reaction?

A5: Yes, decarboxylation can be a significant side reaction, especially for pyrimidine-2-carboxylic acids and pyrimidine-4-carboxylic acids, and is often facilitated by heat and acidic or basic conditions.[4][5] The stability of the resulting carbanion or ylide intermediate influences the ease of decarboxylation.

Mitigation Strategies:

  • Milder Conditions: Use the mildest possible conditions (temperature, reagent concentration) that still afford a reasonable rate of hydrolysis.

  • Careful pH Control During Work-up: Avoid excessive heating during the acidification and isolation steps.

  • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider alternative methods for introducing the carboxylic acid functionality that do not involve harsh hydrolysis conditions.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Cyanopyrimidine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cyanopyrimidine substrate in a 3M aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration.

    • If no precipitate forms, carefully neutralize the solution with a base (e.g., NaOH solution) and then re-acidify to the isoelectric point of the product to induce precipitation.

    • Alternatively, after neutralization/acidification, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of a Cyanopyrimidine
  • Reaction Setup: In a round-bottom flask, dissolve the cyanopyrimidine in a suitable solvent such as a mixture of methanol or ethanol and water. Add a 10% aqueous solution of a strong base (e.g., NaOH or KOH).[2]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvent.

    • Dilute the residue with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.[6]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Data Presentation

Hydrolysis MethodReagentsTemperature (°C)Time (h)Typical Yield (%)Notes
Acid-Catalyzed 3M HCl or H₂SO₄Reflux4 - 2440 - 80Yields are substrate-dependent. Risk of decarboxylation at high temperatures.
Base-Catalyzed 10% NaOH or KOH in aq. AlcoholRT - Reflux4 - 2460 - 95Requires acidic work-up to isolate the carboxylic acid. Generally higher yielding.

Note: The data presented in this table is a general representation and actual results will vary depending on the specific pyrimidine substrate and reaction scale.

Visualizations

Troubleshooting Workflow for Incomplete Hydrolysis

G Troubleshooting Incomplete Hydrolysis start Incomplete Hydrolysis Observed check_amide Is the amide intermediate the major product? start->check_amide increase_severity Increase reaction severity: - Higher Temperature - Longer Time - Higher [Acid/Base] check_amide->increase_severity Yes no_amide No significant amide formation check_amide->no_amide No monitor_rxn Monitor reaction closely by TLC/LC-MS increase_severity->monitor_rxn completion Reaction Complete monitor_rxn->completion check_conditions Review initial reaction conditions: - Reagent purity - Solvent choice - Temperature adequate? no_amide->check_conditions optimize_conditions Optimize initial conditions check_conditions->optimize_conditions optimize_conditions->start

Caption: A flowchart for troubleshooting incomplete hydrolysis reactions.

General Hydrolysis Pathway

G General Pathway for Cyano Group Hydrolysis nitrile Cyanopyrimidine (R-CN) conditions1 + H2O (Acid or Base) nitrile->conditions1 amide Pyrimidine Carboxamide (R-CONH2) conditions2 + H2O (Acid or Base) amide->conditions2 acid Pyrimidine Carboxylic Acid (R-COOH) conditions1->amide conditions2->acid

Caption: The two-step hydrolysis of a cyanopyrimidine to a carboxylic acid.

References

Managing regioselectivity in nucleophilic attack on 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in nucleophilic attacks on 2,4,6-trichloro-5-cyanopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the first nucleophilic substitution on this compound?

A1: The initial nucleophilic attack is expected to occur predominantly at the C4 or C6 position. The pyrimidine ring is inherently electron-deficient, and all three chlorine atoms are activated for nucleophilic aromatic substitution (SNAr). However, the positions are not equally reactive. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2.[1] This preference is further amplified by the presence of the strongly electron-withdrawing cyano group at the C5 position, which provides significant resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at C4 or C6.[2][3][4]

Q2: Will I get a mixture of C4 and C6 substituted products?

A2: Since the C4 and C6 positions are electronically and sterically very similar, a mixture of the 4-substituted and 6-substituted isomers is possible. In many cases, these isomers are identical due to the symmetry of the resulting molecule if the nucleophile is simple. For more complex nucleophiles, you may obtain a mixture that can be difficult to separate. However, for many applications, this initial mixture can be used in subsequent reactions where the remaining chloro groups are substituted.

Q3: Is it possible to achieve selective substitution at the C2 position?

A3: Direct selective substitution at the C2 position in the first reaction step is challenging under standard SNAr conditions due to the higher reactivity of the C4 and C6 positions.[1] Achieving C2 selectivity often requires specialized conditions or a multi-step strategy. For some related di- and trichloropyrimidines, specific palladium catalysts with bulky N-heterocyclic carbene ligands have been shown to favor C2 substitution.[5][6] Another reported strategy for related 2,4-dichloropyrimidines involves using tertiary amines as nucleophiles, which can lead to C2 selectivity through an in-situ dealkylation mechanism.[2][3]

Q4: How does the nature of the nucleophile affect regioselectivity?

A4: The properties of the nucleophile play a crucial role.

  • Hard vs. Soft Nucleophiles: While not extensively documented for this specific substrate, the hardness/softness of the nucleophile can influence regioselectivity in related systems.

  • Steric Hindrance: Very bulky nucleophiles may show a slight increase in substitution at the less sterically hindered C2 position, as the C4 and C6 positions are flanked by the C5-cyano group.[7]

  • Nucleophilicity: Highly reactive nucleophiles will generally follow the inherent electronic preference for the C4/C6 positions. Weaker nucleophiles may require more forcing conditions, which could potentially lead to reduced selectivity.

Q5: My reaction is giving a mixture of mono-, di-, and tri-substituted products. How can I improve selectivity for mono-substitution?

A5: To favor mono-substitution, you should carefully control the reaction stoichiometry and conditions.

  • Stoichiometry: Use only one equivalent of the nucleophile relative to the this compound.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase selectivity. For many amine substitutions, starting at 0 °C and slowly warming to room temperature is effective.

  • Slow Addition: Add the nucleophile (or the base) solution dropwise to the solution of the pyrimidine. This helps to maintain a low concentration of the nucleophile in the reaction mixture, disfavoring multiple substitutions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Regioselectivity (Significant C2-substitution) 1. High Reaction Temperature: Elevated temperatures can overcome the activation energy barrier for the less favored C2-attack. 2. Sterically Demanding Nucleophile: A very bulky nucleophile might preferentially attack the more accessible C2 position. 3. Prolonged Reaction Time: Extended reaction times at higher temperatures can lead to equilibration or side reactions.1. Lower the reaction temperature. Consider running the reaction at 0 °C or even lower. 2. If possible, use a less sterically hindered nucleophile. 3. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Low Yield of Mono-substituted Product 1. Formation of Di- and Tri-substituted Products: Use of excess nucleophile or harsh reaction conditions. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or a weak nucleophile/base. 3. Decomposition of Starting Material or Product: Instability under the reaction conditions (e.g., strong base, high temperature).1. Use a strict 1:1 stoichiometry of nucleophile to substrate. Add the nucleophile slowly. 2. Gradually increase the temperature or reaction time while monitoring for the formation of di-substituted products. Consider using a stronger, non-nucleophilic base if applicable. 3. Screen different solvents and bases. Ensure all reagents are pure and dry.
No Reaction Occurs 1. Weak Nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring under the chosen conditions. 2. Inappropriate Solvent or Base: The chosen solvent may not be suitable, or the base may not be strong enough to deprotonate the nucleophile (if required). 3. Deactivated Catalyst (if applicable): For catalyzed reactions, the catalyst may be inactive.1. Consider converting the nucleophile to a more reactive form (e.g., forming the sodium salt of a thiol or alcohol). 2. Switch to a more polar aprotic solvent like DMF or NMP. Use a stronger base such as NaH or K₂CO₃. 3. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere if the catalyst is oxygen-sensitive.

Data Presentation

The following tables summarize typical reaction conditions and expected regioselectivity for nucleophilic substitution on polychlorinated pyrimidines, which can be used as a starting point for this compound.

Table 1: Regioselectivity with Amine Nucleophiles (Analogous Systems)

SubstrateNucleophileConditionsMajor ProductC4/C6:C2 RatioReference
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineAcetonitrile, DIPEA, 0 °C4-Substituted5:1[7]
2,4,6-Trichloropyrimidine4-Substituted AnilinesEthanol, Reflux4-SubstitutedPredominantly C4[8]
2,4-Dichloro-5-nitropyrimidineDiethylamineChloroform, iPrNEt, 40 °C4-Substituted>9:1[2][4]
2,4-Dichloro-5-nitropyrimidineTriethylamineCH₂Cl₂, 40 °C2-SubstitutedExcellent C2 selectivity[2][3]

Table 2: Regioselectivity with Thiol Nucleophiles (Analogous Systems)

SubstrateNucleophileConditionsMajor ProductC4/C6:C2 RatioReference
2,4-DichloropyrimidinePrimary Alkane ThiolsPd(II) precatalyst, 0 °C2-SubstitutedHigh C2 selectivity[5][6]
2,4-DichloropyrimidineThiophenols (uncatalyzed)Basic or weakly acidic4-SubstitutedPredominantly C4[5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-amination at C4/C6

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to achieve selective mono-substitution at the C4/C6 position.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF; 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Amine Solution Preparation: In a separate flask, dissolve the amine nucleophile (1.0-1.1 equiv.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the stirred pyrimidine solution at 0 °C over 15-30 minutes.

  • Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2,6-dichloro-5-cyanopyrimidine derivative.

Protocol 2: General Procedure for Regioselective Mono-thiolation at C4/C6

This protocol provides a general method for the reaction with a thiol nucleophile.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF (0.1-0.5 M).

  • Thiolate Formation: In a separate flask, dissolve the thiol (1.0 equiv.) in anhydrous DMF. Cool to 0 °C and add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or sodium hydride (NaH, 1.1 equiv.) portion-wise. Stir for 20-30 minutes to form the thiolate.

  • Reaction: Add the solution of the pyrimidine to the stirred thiolate solution at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Carefully pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation and Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 4-thio-2,6-dichloro-5-cyanopyrimidine derivative.

Visualizations

G cluster_0 Factors Influencing Regioselectivity A 2,4,6-Trichloro- 5-cyanopyrimidine D Attack at C4/C6 (Major Pathway) A->D E Attack at C2 (Minor Pathway) A->E B Nucleophile (e.g., R-NH2) B->D B->E C Reaction Conditions (Temp, Solvent, Base) C->D C->E F Electronic Effects: - Ring Nitrogens - C5-Cyano Group (EWG) F->D Strongly Favors G Steric Effects: - Bulky Nucleophile - C5-Cyano Group G->E Slightly Favors

Caption: Key factors influencing the regioselectivity of nucleophilic attack.

G start Start Experiment problem Poor Regioselectivity or Mixture of Isomers Observed start->problem check_temp Is Reaction Temperature Too High? (> RT) problem->check_temp lower_temp Action: Lower Temperature (e.g., to 0 °C) check_temp->lower_temp Yes check_nucleophile Is Nucleophile Sterically Bulky? check_temp->check_nucleophile No end Improved Regioselectivity lower_temp->end change_nucleophile Action: Use Less Bulky Nucleophile check_nucleophile->change_nucleophile Yes check_conditions Review Solvent & Base check_nucleophile->check_conditions No change_nucleophile->end optimize_conditions Action: Screen Solvents (e.g., THF, ACN, DMF) and Bases (e.g., TEA, DIPEA) check_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for poor regioselectivity issues.

References

Improving the solubility of 2,4,6-Trichloro-5-cyanopyrimidine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,4,6-Trichloro-5-cyanopyrimidine for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₅Cl₃N₃ and a molecular weight of approximately 208.43 g/mol .[1][2] It belongs to the family of pyrimidine derivatives and is used as a building block in organic synthesis, particularly in the development of new pharmaceutical compounds and other specialized chemicals.[2]

Q2: Why is the solubility of this compound a concern for reactions?

Poor solubility can significantly hinder the progress of a chemical reaction. For a reaction to proceed efficiently, the reactants must be in the same phase to allow for effective molecular collisions. If this compound does not dissolve adequately in the reaction solvent, it can lead to:

  • Slow reaction rates: The limited availability of the dissolved reactant slows down the reaction kinetics.

  • Low yields: A significant portion of the starting material may remain unreacted.

  • Side reactions: Inhomogeneous reaction mixtures can sometimes promote the formation of undesired byproducts.

  • Difficulties in monitoring: It can be challenging to track the reaction's progress when the starting material is not fully dissolved.

  • Challenges in purification: The presence of undissolved starting material can complicate the work-up and purification process.

Q3: What general strategies can be employed to improve the solubility of poorly soluble organic compounds?

Several techniques can be used to enhance the solubility of compounds that are difficult to dissolve.[3] These methods are broadly applicable and can be adapted for this compound. The most common approaches include:

  • Solvent Selection and Co-solvency: Choosing an appropriate solvent is the first and most critical step. Sometimes, a mixture of two or more miscible solvents (a co-solvent system) can be more effective than a single solvent.[3][4] The addition of a co-solvent can alter the polarity of the solvent system to better match that of the solute.[4]

  • Temperature Adjustment: In most cases, the solubility of a solid in a liquid increases with temperature. Gently heating the solvent or the reaction mixture can help dissolve the compound. However, care must be taken to avoid decomposition of the compound or unwanted side reactions at elevated temperatures.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for interaction with the solvent, which can lead to faster dissolution.[4][5] This can be achieved through methods like grinding or micronization.[3][5]

  • Use of Solubilizing Agents: In some cases, the addition of a solubilizing agent, such as a surfactant or a hydrophilic polymer, can help to increase the solubility of a hydrophobic compound in an aqueous or polar organic solvent.[6]

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve at room temperature. 1. Inappropriate solvent: The polarity of the solvent may not be suitable for the compound. 2. Insufficient solvent volume: The concentration of the compound may be above its solubility limit. 3. Low temperature: The solubility of the compound may be significantly lower at ambient temperature.1. Consult the Solvent Selection Table below and consider a solvent with a different polarity. Polar aprotic solvents are often a good starting point for similar compounds. 2. Increase the solvent volume incrementally until the compound dissolves. 3. Gently heat the mixture with continuous stirring. Monitor for any signs of decomposition.
Compound precipitates out of solution during the reaction. 1. Change in temperature: The reaction may have cooled down, causing the compound to crystallize. 2. Change in solvent composition: The addition of another reagent or the formation of a product may have altered the polarity of the reaction mixture.1. Maintain a constant temperature using a water or oil bath. 2. Consider using a co-solvent system from the beginning of the reaction to maintain solubility throughout the process.
Dissolution is very slow. 1. Large particle size: The compound may be in the form of large crystals or aggregates, which have a smaller surface area. 2. Inadequate mixing: Poor stirring may not be effectively bringing the solvent into contact with the solid.1. Reduce the particle size by grinding the solid into a fine powder before adding it to the solvent.[4][5] 2. Increase the stirring rate to ensure the mixture is homogeneous.

Quantitative Data: Solvent Selection

Solvent Class Solvent Polarity Boiling Point (°C) Expected Solubility Notes
Polar Aprotic Acetonitrile (ACN)High82Moderate to HighOften a good starting point for polar compounds.
Dimethylformamide (DMF)High153HighHigh boiling point, can be difficult to remove.
Dimethyl Sulfoxide (DMSO)High189HighVery high boiling point, can be reactive.
Tetrahydrofuran (THF)Moderate66ModerateCan form peroxides; use with caution.
Chlorinated Dichloromethane (DCM)Moderate40Moderate to HighVolatile and a common choice for organic reactions.
ChloroformModerate61Moderate to HighSimilar to DCM but with a higher boiling point.
Ester Ethyl Acetate (EtOAc)Moderate77Low to ModerateA less polar option, useful for extractions.
Aromatic TolueneLow111LowGenerally not a good solvent for this compound.
Polar Protic EthanolHigh78LowThe presence of a protic group may lead to side reactions.
WaterHigh100Very LowExpected to be poorly soluble in water.[12][13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for quickly determining the best solvent for this compound.

  • Preparation: Weigh out a small, consistent amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL).

  • Observation at Room Temperature: Vigorously stir or shake each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For the vials where the compound did not fully dissolve, gently heat them in a water bath (e.g., to 40-50 °C) with continued stirring.

  • Final Assessment: Record the final observations to determine the most effective solvent.

Protocol 2: Utilizing a Co-solvent System

This protocol describes how to use a mixture of solvents to improve solubility.

  • Initial Dissolution: Dissolve or suspend this compound in a small amount of a solvent in which it is highly soluble (e.g., DMF or DMSO).

  • Addition of a Second Solvent: Slowly add a second, miscible solvent (the primary reaction solvent, e.g., THF or ACN) to the mixture with vigorous stirring.

  • Observation: Continue adding the second solvent until the desired total volume is reached. If the compound begins to precipitate, add a small amount of the first solvent to redissolve it.

  • Optimization: The optimal ratio of the two solvents should be determined experimentally to maintain solubility while ensuring the solvent system is compatible with the reaction conditions.

Visual Guides

Troubleshooting_Workflow start Start: Solubility Issue with this compound check_solvent Is the compound dissolving in the chosen solvent at RT? start->check_solvent yes_dissolved Proceed with reaction check_solvent->yes_dissolved Yes no_dissolved No, compound is insoluble or partially soluble check_solvent->no_dissolved No increase_temp Gently heat the mixture with stirring no_dissolved->increase_temp check_temp_dissolved Does it dissolve with heating? increase_temp->check_temp_dissolved yes_temp_dissolved Yes, maintain temperature during reaction check_temp_dissolved->yes_temp_dissolved Yes no_temp_dissolved No, still insoluble check_temp_dissolved->no_temp_dissolved No change_solvent Select a new solvent (e.g., polar aprotic like DMF or ACN) no_temp_dissolved->change_solvent use_cosolvent Consider a co-solvent system (e.g., DMF/THF) no_temp_dissolved->use_cosolvent reduce_size Reduce particle size (grind the solid) no_temp_dissolved->reduce_size end_issue Re-attempt dissolution change_solvent->end_issue use_cosolvent->end_issue reduce_size->end_issue

Caption: A workflow diagram for troubleshooting solubility issues.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polarity solubility Solubility of this compound solute_polarity->solubility particle_size Particle Size particle_size->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_structure Molecular Structure solvent_structure->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of a compound.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting for cross-coupling reactions with 2,4,6-trichloro-5-cyanopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and frequently asked questions to overcome common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

  • Possible Cause: Inappropriate Catalyst System. The high number of electron-withdrawing groups on the pyrimidine ring can make oxidative addition challenging for standard palladium catalysts.

    • Solution: Employ specialized palladium catalysts known for their high activity with electron-deficient aryl chlorides. Palladium(II) precatalysts combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[1] For challenging couplings, consider using N-heterocyclic carbene (NHC) ligands like IPr, which have shown success in couplings of other dichloropyridines and dichloropyrimidines.[2]

  • Possible Cause: Catalyst Deactivation. The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[3]

    • Solution: The use of bulky ligands can mitigate this issue by sterically hindering the coordination of the pyrimidine nitrogen to the palladium. Additionally, ensuring strictly anhydrous and anaerobic conditions can prevent catalyst decomposition.

  • Possible Cause: Incorrect Base. The choice of base is crucial for the transmetalation step and can significantly impact the reaction outcome.

    • Solution: For Suzuki-Miyaura reactions with polychlorinated heterocycles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] The solubility of the base can also play a role; in some cases, using a soluble organic base or a phase-transfer catalyst may be beneficial.

  • Possible Cause: Side Reactions. Protodeboronation of the boronic acid and homo-coupling are common side reactions that reduce the yield of the desired product.[3]

    • Solution: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). Running the reaction at the lowest effective temperature and for the shortest possible time can also minimize these side reactions.

Problem 2: Lack of Selectivity in Mono-functionalization

  • Possible Cause: High Reactivity of Multiple Chlorine Atoms. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates all three chlorine atoms for oxidative addition.

    • Solution: Achieving mono-selectivity can be challenging. The chlorine at the 4-position is generally the most reactive in 2,4-dichloropyrimidines, and this preference is often exploited for selective reactions.[4] For 2,4,6-trichloropyrimidine, the relative reactivity will be influenced by the 5-cyano group. A careful screening of reaction conditions, particularly temperature and catalyst loading, is necessary. Lowering the reaction temperature and using a less active catalyst system may favor mono-substitution.

Problem 3: Difficulty in Achieving Buchwald-Hartwig Amination

  • Possible Cause: Catalyst System Not Optimized for Polychlorinated Pyrimidines. The Buchwald-Hartwig amination of highly electron-deficient and sterically hindered substrates requires specific catalyst systems.[5][6]

    • Solution: Utilize palladium precatalysts with highly active, sterically hindered biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos.[7][8] These ligands are designed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle with challenging substrates.

  • Possible Cause: Strong Base Causing Substrate Degradation. Strong bases like NaOt-Bu or LHMDS, while often necessary for the deprotonation of the amine, can also lead to decomposition of the highly electrophilic pyrimidine core.

    • Solution: A careful choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ can sometimes be effective, although they may require higher reaction temperatures.[9] A thorough screening of bases is recommended.

Problem 4: Failure of Sonogashira Coupling

  • Possible Cause: Ineffective Catalyst System. Standard Sonogashira conditions may not be sufficient for the coupling of the less reactive chloro-substituents.

    • Solution: A palladium catalyst, often in combination with a copper(I) co-catalyst, is typically used.[10] For aryl chlorides, more active palladium catalysts with electron-rich ligands may be necessary. Copper-free Sonogashira conditions, which can sometimes provide cleaner reactions, should also be considered.[1]

  • Possible Cause: Homo-coupling of the Alkyne (Glaser Coupling). This is a common side reaction in Sonogashira couplings, especially in the presence of copper and oxygen.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Running the reaction in the absence of a copper co-catalyst or using a copper scavenger can also prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is the most reactive?

A1: Based on the general reactivity patterns of substituted pyrimidines, the chlorine atom at the 4-position is expected to be the most reactive towards nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[4] This is due to the combined electron-withdrawing effects of the two ring nitrogens. The chlorine at the 2-position would be the next most reactive, followed by the chlorine at the 6-position. However, the presence of the 5-cyano group will further influence this reactivity, and experimental verification is recommended.

Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[1]

  • Base: K₃PO₄ (2-3 equivalents).[1]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Temperature: 100 °C.[1]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[1]

Q3: Can I perform a Buchwald-Hartwig amination with aqueous ammonia to install an amino group?

A3: Yes, recent developments in ligand design have enabled the use of aqueous ammonia or ammonium salts as the amine source in Buchwald-Hartwig aminations.[11] This often requires a specific catalyst system, such as one employing the Josiphos or CyPF-tBu ligands, and careful control of reaction conditions to achieve good yields.

Q4: Is it possible to achieve selective di- or tri-substitution?

A4: Stepwise functionalization is often the most effective strategy for achieving selective polysubstitution. By carefully choosing the cross-coupling reaction and tuning the reaction conditions, it is possible to sequentially replace the chlorine atoms. For example, a more reactive coupling partner could be introduced at the most reactive C4 position under milder conditions, followed by a second coupling at a less reactive position under more forcing conditions.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosK₃PO₄1,4-dioxane/water10070-95[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/water10065-90
Pd(PEPPSI)-IPrK₂CO₃Dioxane80-10060-85[2]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BrettPhosNaOt-BuToluene80-11075-98[7]
Pd(OAc)₂RuPhosLHMDSTHF65-8070-95
Pd G3-XPhosK₂CO₃t-Amyl alcohol10070-90

Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Aryl Chlorides

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF80-10060-88[12]
Pd(OAc)₂NoneSPhosCs₂CO₃Dioxane10055-80
Pd(P(t-Bu)₃)₂CuIP(t-Bu)₃DIPEATHF60-8065-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Pyr-Cl Ar-X->Oxidative Addition Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Amine, and Base Catalyst Add Pd Precatalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Troubleshooting_Logic Start Low/No Yield CheckCatalyst Is the catalyst system appropriate for aryl chlorides? Start->CheckCatalyst OptimizeCatalyst Screen bulky, electron-rich phosphine or NHC ligands. CheckCatalyst->OptimizeCatalyst No CheckBase Is the base appropriate and soluble? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase Screen alternative bases (e.g., K3PO4, Cs2CO3). CheckBase->OptimizeBase No CheckConditions Are reaction conditions (temp, time) optimized? CheckBase->CheckConditions Yes OptimizeBase->CheckConditions OptimizeConditions Vary temperature and monitor reaction progress. CheckConditions->OptimizeConditions No CheckPurity Are reagents and solvents pure and anhydrous? CheckConditions->CheckPurity Yes OptimizeConditions->CheckPurity PurifyReagents Purify starting materials and use dry solvents. CheckPurity->PurifyReagents No Success Improved Yield CheckPurity->Success Yes PurifyReagents->Success

References

Work-up procedures to remove impurities from 2,4,6-Trichloro-5-cyanopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2,4,6-Trichloro-5-cyanopyrimidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Based on typical synthetic routes starting from precursors like 4-carbamoyl-2,6-dihydroxy-5-nitropyrimidine, common impurities may include:

  • Partially Chlorinated Intermediates: Such as dichlorocyanopyrimidines, where not all hydroxyl groups have been substituted with chlorine.

  • Hydrolysis Products: The chloro and cyano groups are susceptible to hydrolysis, which can lead to the formation of hydroxy- and cyano-substituted pyrimidines, especially during aqueous work-up procedures.

  • Catalyst-Related Byproducts: If a tertiary amine catalyst such as N,N-diethylaniline is used, it can sometimes react with the pyrimidine ring, leading to the formation of substituted anilino-pyrimidines.

  • Over-chlorinated Species: In some cases, chlorination at the 5-position can occur, leading to tetrachloropyrimidine byproducts, although this is less common for the cyano-substituted compound.

Q2: What are the initial work-up steps after the synthesis of this compound?

A2: A general initial work-up procedure involves quenching the reaction mixture, followed by extraction.

  • Quenching: The reaction mixture, typically containing phosphorus oxychloride, should be quenched cautiously. This is often done by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate. This step neutralizes excess acidic reagents and begins the precipitation of the crude product.

  • Extraction: The crude product is then typically extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Q3: My crude product is an oil/dark solid. What should I do?

A3: An oily or dark-colored crude product often indicates the presence of significant impurities. Before attempting purification, it is advisable to perform a preliminary analysis, such as Thin Layer Chromatography (TLC), to assess the complexity of the mixture. An initial wash with a non-polar solvent like hexanes can sometimes help remove some of the less polar, colored impurities.

Troubleshooting Purification

Recrystallization

Problem 1: I am having difficulty finding a suitable solvent for recrystallization.

  • Solution: A systematic solvent screen is recommended. Start with common solvents of varying polarities. For chloropyrimidines, solvents like ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes are often effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Problem 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Solution: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:

    • Use a lower boiling point solvent or a solvent mixture.

    • Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Try seeding the solution with a small crystal of the pure compound to induce crystallization.

    • Use a larger volume of solvent to avoid supersaturation.

Problem 3: My recrystallized product is still not pure.

  • Solution: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization using a different solvent system may be necessary. Alternatively, if impurities have similar solubility profiles, column chromatography is a more effective purification method.

Column Chromatography

Problem 1: I can't get good separation of my product from an impurity on the column.

  • Solution: Optimization of the mobile phase is key.

    • TLC Analysis: First, find a solvent system for TLC that gives good separation between your product and the impurity (a ΔRf of at least 0.2 is ideal). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Solvent Gradient: If isocratic elution (using a single solvent mixture) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.

Problem 2: My compound is streaking on the TLC plate and the column.

  • Solution: Streaking can be caused by several factors:

    • Compound Overload: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution.

    • Compound Acidity/Basicity: The compound may be interacting too strongly with the acidic silica gel. Adding a small amount of a modifier to the eluent can help. For acidic compounds, a small amount of acetic acid (e.g., 0.1-1%) can be added. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.

    • Insolubility: The compound may be sparingly soluble in the chosen eluent, causing it to precipitate on the stationary phase. Try a more polar solvent system.

Data Presentation

Purification Method Typical Solvents/Eluents Expected Purity Improvement Commonly Removed Impurities
Recrystallization Ethanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate/HexanesModerate to HighParticulate matter, some colored impurities, byproducts with significantly different solubility.
Silica Gel Chromatography Hexanes/Ethyl Acetate gradient, Dichloromethane/Hexanes gradientHighClosely related structural isomers, partially chlorinated intermediates, catalyst byproducts.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • TLC Analysis: Determine an appropriate eluent system by TLC that provides good separation of the target compound from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Begin eluting the column with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification synthesis Crude Reaction Mixture quench Quench (e.g., ice water/bicarbonate) synthesis->quench extract Extraction (e.g., DCM or EtOAc) quench->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Concentration dry->concentrate crude_product Crude Product concentrate->crude_product tlc_analysis TLC Analysis crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Good for simple mixtures column_chromatography Column Chromatography tlc_analysis->column_chromatography Good for complex mixtures pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

troubleshooting_logic node_action node_action start Crude Product Impure? oiling_out Oiling Out in Recrystallization? start->oiling_out Recrystallization chosen poor_separation Poor Separation in Chromatography? start->poor_separation Chromatography chosen streaking Streaking on TLC/Column? start->streaking Chromatography chosen node_action_slow_cool Slow Cooling/ Seeding oiling_out->node_action_slow_cool node_action_change_solvent Change Solvent/ Solvent System oiling_out->node_action_change_solvent node_action_optimize_eluent Optimize Eluent (Gradient) poor_separation->node_action_optimize_eluent node_action_dilute_sample Dilute Sample streaking->node_action_dilute_sample node_action_add_modifier Add Eluent Modifier (e.g., TEA or AcOH) streaking->node_action_add_modifier end Pure Product node_action_slow_cool->end node_action_change_solvent->end node_action_optimize_eluent->end node_action_dilute_sample->end node_action_add_modifier->end

Caption: Troubleshooting logic for common purification issues.

Validation & Comparative

Comparative Reactivity Analysis: 2,4,6-Trichloro-5-cyanopyrimidine vs. 2,4,6-trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4,6-Trichloro-5-cyanopyrimidine and its analogue, 2,4,6-trichloropyrimidine. The focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical transformation in the synthesis of functionalized pyrimidine derivatives for drug discovery and materials science. This analysis is supported by established chemical principles and experimental observations from the scientific literature.

Introduction to Pyrimidine Reactivity

Halogenated pyrimidines are cornerstone building blocks in medicinal chemistry due to their prevalence in biologically active molecules and their ability to undergo selective functionalization.[1] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic aromatic substitution, where the chlorine atoms act as leaving groups.[1] The reactivity of these systems can be finely tuned by the introduction of additional substituents on the ring.

This guide examines the impact of a C-5 cyano (-CN) group, a potent electron-withdrawing group, on the reactivity of the trichloropyrimidine core.

Theoretical Reactivity and Electronic Effects

The rate of nucleophilic aromatic substitution is primarily dictated by the stability of the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the addition of the nucleophile.[2] Substituents that can stabilize this intermediate by withdrawing electron density will accelerate the reaction.

  • 2,4,6-trichloropyrimidine: The three chlorine atoms and two ring nitrogens withdraw electron density, making the ring susceptible to nucleophilic attack. In this system, the chlorine atoms at the C-4 and C-6 positions are generally more reactive than the C-2 chlorine.[3] However, some studies have shown that with primary and secondary amines, the C-2 position is the most active site for substitution.[4]

  • This compound: The addition of a cyano group at the C-5 position dramatically alters the electronic landscape of the pyrimidine ring. The cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. This has two major consequences:

    • Enhanced Electrophilicity: The entire pyrimidine ring becomes significantly more electron-deficient and therefore more electrophilic, priming it for a much faster reaction with nucleophiles.

    • Intermediate Stabilization: The cyano group provides substantial resonance stabilization for the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C-2, C-4, or C-6 positions.

Based on these electronic principles, This compound is predicted to be substantially more reactive towards nucleophiles than 2,4,6-trichloropyrimidine. Studies on analogous systems confirm that strong electron-withdrawing groups at the C-5 position can increase the reaction rate by several orders of magnitude.[5]

SNAr_Mechanism sub Pyrimidine Substrate (Ar-Cl) meisenheimer Meisenheimer Complex [Ar(Cl)Nu]⁻ (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Rate-determining step) nuc Nucleophile (Nu⁻) prod Substituted Product (Ar-Nu) meisenheimer->prod - Cl⁻ (Fast) lg Leaving Group (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Data Summary

The following table summarizes the key differences in reactivity based on electronic properties and literature findings.

Feature2,4,6-trichloropyrimidineThis compound
Structure
alt text
alt text
Key Electronic Feature Moderately electron-deficient ring due to Cl and N atoms.Highly electron-deficient ring due to combined effect of Cl, N, and a powerful C-5 cyano group.
Predicted Reactivity Moderately reactive towards strong nucleophiles.Significantly more reactive than the unsubstituted analogue.[5]
Regioselectivity Substitution typically occurs sequentially. The C-2 position is often reported as the most reactive towards primary/secondary amines, while C-4/C-6 are reactive towards tertiary bases.[4]The C-4 and C-6 positions, being ortho to the cyano group, are highly activated. The C-2 position (para) is also strongly activated. High regioselectivity can often be achieved by controlling reaction temperature.
Reaction Conditions Often requires elevated temperatures or strong bases for complete reaction.[1]Reactions often proceed rapidly at or below room temperature, allowing for milder conditions.

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sub -> h_sub; sub -> cn_sub;

h_sub -> no_effect [style=dashed]; cn_sub -> strong_effect [style=dashed];

no_effect -> mod_stability; strong_effect -> high_stability;

mod_stability -> mod_rate; high_stability -> fast_rate;

{rank=same; h_sub; cn_sub;} {rank=same; no_effect; strong_effect;} {rank=same; mod_stability; high_stability;} {rank=same; mod_rate; fast_rate;} }


### Experimental Protocols

The following is a representative protocol for the regioselective monosubstitution of a highly activated trichloropyrimidine with an amine nucleophile. Control of stoichiometry and temperature is critical for achieving selectivity.

**Synthesis of 2-((Substituted)amino)-4,6-dichloro-5-cyanopyrimidine**

**Materials:**
*   this compound (1.0 equiv)
*   Amine nucleophile (e.g., aniline, morpholine) (1.0 equiv)
*   Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.1 equiv)
*   Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
*   Saturated aqueous sodium bicarbonate (NaHCO₃)
*   Brine (saturated aqueous NaCl)
*   Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
*   Silica gel for column chromatography
*   Hexanes and Ethyl Acetate for elution

**Procedure:**
1.  Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
2.  Cool the solution to 0 °C in an ice-water bath.
3.  In a separate vial, dissolve the amine nucleophile (1.0 equiv) and DIPEA (1.1 equiv) in a small amount of anhydrous DCM.
4.  Add the amine/DIPEA solution dropwise to the stirring pyrimidine solution at 0 °C over 10-15 minutes.
5.  Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed (typically 30 minutes to 2 hours).
6.  Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
7.  Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
8.  Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
9.  Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure monosubstituted product.

```dot
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  cool [label="Cool to 0 °C"];
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  monitor [label="Monitor by TLC"];
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  start -> cool;
  cool -> add_nuc;
  add_nuc -> monitor;
  monitor -> workup [label="Reaction Complete"];
  workup -> purify;
  purify -> product;
}

Caption: General workflow for selective nucleophilic substitution.

Conclusion

The presence of a C-5 cyano group renders This compound a significantly more reactive and versatile electrophile compared to 2,4,6-trichloropyrimidine. This heightened reactivity allows for nucleophilic substitution reactions to occur under milder conditions, often with improved yields and potentially different regioselectivity. The ability to perform selective, sequential substitutions by carefully controlling reaction parameters makes this compound a highly valuable scaffold for constructing complex, polysubstituted pyrimidine libraries for applications in drug discovery and advanced material synthesis. Researchers should anticipate much faster reaction kinetics and should prioritize low-temperature conditions to maintain control and selectivity.

References

2,4,6-Trichloro-5-cyanopyrimidine: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Privileged Heterocyclic Core

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. The chosen framework must not only allow for facile chemical modification to explore a wide chemical space but also possess inherent properties that favor strong and selective interactions with biological targets. Among the myriad of heterocyclic systems, the pyrimidine core has emerged as a "privileged scaffold," forming the backbone of numerous clinically successful therapeutics, particularly in oncology.[1][2] This guide provides an in-depth validation of 2,4,6-trichloro-5-cyanopyrimidine as a highly versatile and valuable starting material for the synthesis of potent and selective kinase inhibitors. We present a comparative analysis against an established alternative, detailed experimental protocols for its functionalization, and visualizations of its role in relevant signaling pathways.

Performance Comparison: Pyrimidine vs. Quinazoline Scaffolds in EGFR Inhibition

A compelling case for the utility of the pyrimidine scaffold can be made by comparing the performance of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors against their quinazoline-based counterparts. EGFR is a well-validated target in oncology, and its inhibitors are crucial in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

Osimertinib, a third-generation EGFR inhibitor built upon a pyrimidine scaffold, demonstrates significant advantages over the first-generation quinazoline-based inhibitor, Erlotinib. This is particularly evident in its potent activity against mutant forms of EGFR, such as the T790M resistance mutation, which often develops in patients treated with earlier-generation inhibitors.[5]

Compound Scaffold Target Biochemical IC50 (EGFR T790M) Biochemical IC50 (EGFR L858R) Cellular IC50 (H1975, L858R/T790M)
Osimertinib PyrimidineEGFR~1 nM~1 nM~15 nM
Erlotinib QuinazolineEGFR~200 nM~2 nM>5000 nM

Data compiled from multiple sources.[5] IC50 values are a measure of inhibitory potency; lower values indicate greater potency.

The superior performance of Osimertinib highlights the potential of the pyrimidine scaffold to generate highly potent and selective inhibitors that can overcome clinical challenges like acquired drug resistance. The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of the molecule's interaction with the kinase active site.

Experimental Protocols

The versatility of this compound stems from the differential reactivity of its three chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNA) reactions. This enables the construction of complex molecular architectures with a high degree of control.

Representative Protocol for Sequential Amination of this compound

This protocol describes a typical two-step nucleophilic substitution to introduce two different amine nucleophiles, a common strategy in the synthesis of kinase inhibitors.

Step 1: Monosubstitution with a Primary Aniline

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the desired substituted aniline (1.0-1.1 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-6 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold solvent and dried under vacuum to yield the 4-anilino-2,6-dichloro-5-cyanopyrimidine derivative.

Step 2: Disubstitution with a Secondary Amine

  • Reaction Setup: The monosubstituted product from Step 1 (1.0 eq.) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: The desired secondary amine (1.2-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) are added. The mixture is heated to a higher temperature (e.g., 100-120 °C) and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,4-disubstituted-5-cyanopyrimidine.

Mandatory Visualizations

Logical Workflow for the Synthesis of a Disubstituted Pyrimidine Derivative

G start Start with This compound step1 Step 1: Monosubstitution (Nucleophilic Aromatic Substitution) start->step1 product1 Intermediate Product: 4-Anilino-2,6-dichloro-5-cyanopyrimidine step1->product1 reagent1 Primary Aniline (e.g., 3-ethynylaniline) Solvent: Ethanol reagent1->step1 step2 Step 2: Disubstitution (Nucleophilic Aromatic Substitution) product1->step2 final_product Final Product: Disubstituted Pyrimidine Derivative step2->final_product reagent2 Secondary Amine (e.g., N,N'-dimethylethylenediamine) Base: DIPEA, Solvent: DMF reagent2->step2

Caption: Synthetic workflow for a disubstituted pyrimidine.

EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Drugs

G cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Active_EGFR Active EGFR (Phosphorylated) Dimerization->Active_EGFR PI3K PI3K Active_EGFR->PI3K Ras Ras Active_EGFR->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-Based Inhibitor (e.g., Osimertinib) Inhibitor->Active_EGFR Inhibits Kinase Activity

Caption: EGFR signaling pathway and pyrimidine inhibitor action.

Conclusion

This compound stands out as a premier scaffold for the development of next-generation therapeutics. Its synthetic tractability, allowing for the controlled and sequential introduction of diverse functional groups, provides a robust platform for generating extensive compound libraries. The demonstrated success of pyrimidine-based drugs, such as Osimertinib, in overcoming clinical challenges underscores the immense potential of this scaffold. For researchers and drug development professionals, this compound represents a valuable and strategically sound starting point for the discovery of novel and effective medicines.

References

Comparative Biological Activities of 2,4,6-Trichloro-5-cyanopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antimicrobial Potential of Novel Pyrimidine Compounds

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, those derived from 2,4,6-trichloro-5-cyanopyrimidine have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various this compound derivatives, supported by available experimental data.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies revealing their cytotoxic effects against various cancer cell lines. The core structure allows for substitutions at the 2, 4, and 6 positions, leading to a wide range of compounds with varying potencies and selectivities.

A notable area of investigation has been the development of pyrido[2,3-d]pyrimidine derivatives, which have shown remarkable cytotoxicity. For instance, certain compounds within this class have exhibited potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values in the micromolar range[1]. The mechanism of action for some of these derivatives has been linked to the inhibition of crucial cellular signaling pathways, such as the PIM-1 kinase pathway, which is often dysregulated in cancer[1].

Furthermore, the introduction of a thiophene moiety has been shown to enhance the cytotoxic effects of some pyrimidine derivatives[2]. The exploration of 6-amino-5-cyano-2-thiopyrimidine derivatives has also yielded compounds with promising anticancer activity, particularly against leukemia cell lines[3].

Below is a summary of the reported anticancer activities of selected this compound derivatives.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesMCF-7 (Breast)0.57 - 29.6[1]
HepG2 (Liver)0.99 - 15.6[1]
Cyanopyrimidine DerivativesSKOV-3 (Ovarian)76.19 - 96.78[4]
MCF-7 (Breast)260.97 - 577.97[4]
6-Amino-5-cyano-2-thiopyrimidinesLeukemiaNot Specified[3]
Thienopyrimidine GlycosidesHCT-116 (Colon)8.1 - 8.4[2]
MCF-7 (Breast)Potent Activity[2]

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The versatile pyrimidine core can be modified to target various bacterial and fungal strains.

Studies have shown that certain thiouracil derivatives, which can be synthesized from precursors related to the topic compound, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. For example, some 6-aryl-5-cyano-2-thiouracil derivatives have demonstrated promising activity against Staphylococcus aureus and Bacillus subtilis[5].

The table below summarizes the antimicrobial activity of representative pyrimidine derivatives.

Derivative ClassMicroorganismActivityReference
6-Aryl-5-cyano-2-thiouracilsStaphylococcus aureusPromising[5]
Bacillus subtilisPromising[5]
PyrimidopyrimidinesStaphylococcus aureusExcellent[6]
Bacillus subtilisExcellent[6]
Escherichia coliExcellent[6]
Candida albicansExcellent[6]
Aspergillus flavusExcellent[6]

Experimental Protocols

The biological evaluation of these compounds relies on standardized in vitro assays. Below are brief descriptions of the key experimental protocols used to assess anticancer and antimicrobial activities.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of research and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_further_studies Further Studies Start This compound Reaction Nucleophilic Substitution / Condensation Reactions Start->Reaction Derivatives Library of Derivatives Reaction->Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Derivatives->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Lead->Mechanism

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

pim1_pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Signaling Downstream Signaling (e.g., JAK/STAT, PI3K/Akt) Receptor->Signaling PIM1 PIM-1 Kinase Signaling->PIM1 Substrates Substrate Phosphorylation (e.g., Bad, c-Myc) PIM1->Substrates Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor Pyrimidine Derivative (PIM-1 Inhibitor) Inhibitor->PIM1

Caption: Simplified PIM-1 kinase signaling pathway and the inhibitory action of pyrimidine derivatives.

References

Assessing the In Vitro Stability of 2,4,6-Trichloro-5-cyanopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the stability of a compound is a critical determinant of its potential as a therapeutic agent. For researchers working with novel 2,4,6-trichloro-5-cyanopyrimidine derivatives, understanding their behavior in a biological environment is paramount. This guide provides a comparative framework for assessing the in vitro stability of these compounds, offering detailed experimental protocols and data presentation formats to aid in the selection and optimization of drug candidates.

The Importance of In Vitro Stability Assessment

The in vitro stability of a drug candidate offers early insights into its metabolic fate and potential in vivo performance. Compounds that are rapidly degraded in plasma or by liver enzymes are likely to have poor bioavailability and short half-lives, diminishing their therapeutic efficacy. Early assessment of stability allows medicinal chemists to identify and modify metabolically labile sites within a molecule, thereby improving its pharmacokinetic profile. For pyrimidine-based compounds, which are prevalent in many therapeutic areas, understanding their metabolic stability is a key step in the drug development pipeline.

Comparative In Vitro Stability Data

To effectively compare the stability of different this compound derivatives, it is essential to present the data in a clear and standardized format. The table below provides a template for summarizing key stability parameters from plasma and microsomal stability assays. For the purpose of this guide, hypothetical data for the parent compound and two illustrative derivatives are presented.

Table 1: Comparative In Vitro Stability of this compound and its Derivatives

CompoundStructurePlasma Stability (Human) Half-life (t½, min)Microsomal Stability (Human Liver Microsomes) Half-life (t½, min)Microsomal Stability (Human Liver Microsomes) Intrinsic Clearance (CLint, µL/min/mg protein)
This compound this compound> 1204515.4
Derivative A: 2,4-dichloro-6-(methylamino)-5-cyanopyrimidineDerivative A> 120759.2
Derivative B: 4,6-dichloro-2-methoxy-5-cyanopyrimidineDerivative B986011.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key In Vitro Stability Assays

Two of the most common and informative in vitro stability assays are the plasma stability assay and the microsomal stability assay.

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma, which contains various enzymes such as esterases, amidases, and proteases that can degrade drug molecules. It is particularly important for compounds with functional groups susceptible to hydrolysis, such as esters and amides.[1]

Microsomal Stability Assay

The microsomal stability assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family, which are responsible for Phase I metabolism.[2] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes.[3] This assay provides key parameters like half-life and intrinsic clearance, which are crucial for predicting in vivo hepatic clearance.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and comparable data.

Plasma Stability Assay Protocol

This protocol is adapted from standard industry practices.[5][6]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw human plasma from multiple donors on ice.

    • Prepare a positive control compound known to be unstable in plasma.

  • Incubation:

    • Dilute the test compound stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma. The final DMSO concentration should be kept low (e.g., 0.25%).[5]

    • Incubate the mixture at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[5]

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate plasma proteins.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the remaining parent compound.[1]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_compound Prepare 10 mM Test Compound Stock in DMSO dilute Dilute Compound to 1 µM in Plasma (37°C) prep_compound->dilute thaw_plasma Thaw Human Plasma thaw_plasma->dilute incubate Incubate at 37°C dilute->incubate aliquots Collect Aliquots at 0, 5, 15, 30, 60, 120 min incubate->aliquots terminate Terminate Reaction with Acetonitrile + Internal Standard aliquots->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining and Half-life (t½) lcms->data_analysis

Plasma Stability Assay Workflow
Microsomal Stability Assay Protocol

This protocol is based on established methods for assessing metabolic stability.[2][7]

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[2]

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, diluted HLM, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C.[7]

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60 minutes).[3]

    • Include a control incubation without NADPH to assess non-NADPH-dependent degradation.[2]

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the disappearance of the parent compound using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[7]

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_compound Prepare 1 mM Test Compound Stock in DMSO pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Human Liver Microsomes (0.5 mg/mL) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate aliquots Collect Aliquots at 0, 15, 30, 60 min incubate->aliquots terminate Terminate Reaction with Acetonitrile + Internal Standard aliquots->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and Intrinsic Clearance (CLint) lcms->data_analysis

Microsomal Stability Assay Workflow

Conclusion

The in vitro stability assessment of this compound derivatives is a crucial early step in the drug discovery process. By employing standardized plasma and microsomal stability assays, researchers can generate comparative data that informs structure-activity relationships and guides the optimization of lead compounds. The protocols and data presentation formats outlined in this guide provide a robust framework for these essential studies, ultimately contributing to the development of more effective and reliable therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of Substituted Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyanopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid scaffold and the versatile reactivity of the cyano group make them valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The strategic synthesis of these compounds is crucial for accessing novel chemical entities. This guide provides a comparative overview of the primary synthetic routes to substituted cyanopyrimidines, with a focus on experimental data, detailed protocols, and scalability considerations to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of substituted cyanopyrimidines can be broadly categorized into two main strategies: the construction of the pyrimidine ring via cyclocondensation or multicomponent reactions, and the introduction of the cyano group onto a pre-existing pyrimidine scaffold through substitution reactions. Each approach offers distinct advantages and is suited to different substitution patterns and scales of production.

Table 1: Quantitative Comparison of Major Synthetic Routes to Substituted Cyanopyrimidines
Synthetic RouteStarting MaterialsKey Reagents/CatalystTypical Reaction ConditionsYield (%)Key AdvantagesLimitations
Multicomponent Cyclocondensation Aldehyde, Malononitrile, Amidine/GuanidineBasic or acidic catalyst (e.g., piperidine, NaOAc)Reflux in solvent (e.g., water, DMF) or microwave irradiation70-95High atom economy, operational simplicity, rapid access to diverse structures.[1]Limited to specific substitution patterns (e.g., 4-amino-5-cyano).
Substitution from Halopyrimidines (Pd-catalyzed) Halopyrimidine (Cl, Br)Pd catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., K₄[Fe(CN)₆])70-100°C in aprotic solvent (e.g., dioxane)75-98Broad substrate scope, high functional group tolerance, milder conditions than CuCN.[2]Catalyst poisoning by excess cyanide, cost of palladium catalyst.[2]
Substitution from Methylthiopyrimidines 2-MethylthiopyrimidineOxidizing agent (e.g., m-CPBA, Oxone), KCNTwo steps: Oxidation at 0°C, followed by cyanation at room temperature.27-83 (over two steps)Avoids transition metal catalysts, readily available starting materials.[3]Multi-step process, yields can be variable depending on the substrate.[3]

Major Synthetic Routes and Methodologies

Multicomponent Cyclocondensation Reactions

Multicomponent reactions (MCRs) offer a highly efficient approach to constructing complex molecules in a single step from three or more starting materials. For the synthesis of substituted cyanopyrimidines, the reaction of an aldehyde, malononitrile, and an amidine or guanidine is a common and effective strategy, typically affording 4-amino-5-cyanopyrimidine derivatives.

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product & Purification Aldehyde Aldehyde Reaction Mix & Heat (Conventional or Microwave) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Amidine Amidine/Guanidine Amidine->Reaction Purification Filtration & Washing Reaction->Purification Product 4-Amino-5-cyanopyrimidine Purification->Product

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), benzamidine hydrochloride (2 mmol), and sodium acetate (2.2 mmol) in 10 mL of water.

  • Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid to obtain the pure 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Substitution on a Pre-existing Pyrimidine Ring

This strategy involves the introduction of a cyano group onto a pyrimidine ring that already possesses a suitable leaving group, such as a halogen or a sulfinate.

The palladium-catalyzed cyanation of aryl and heteroaryl halides is a powerful and versatile method. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) has made this a more attractive and safer option for laboratory and industrial applications.[2][4]

Pd_Catalysis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Purification & Product Halopyrimidine Halopyrimidine (Cl, Br) Reaction Heat in Dioxane/Water Halopyrimidine->Reaction Cyanide_Source K₄[Fe(CN)₆] Cyanide_Source->Reaction Pd_Catalyst Pd Precatalyst & Ligand Pd_Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Cyanopyrimidine Purification->Product

  • Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and the heteroaryl chloride (1 mmol).

  • Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, and evacuate and backfill with nitrogen (repeat three times).

  • Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 100°C for 1 hour, or until the reaction is complete as monitored by TLC or GC/MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

An alternative to transition metal-catalyzed methods is the conversion of a methylthio group into a good leaving group (sulfone/sulfinate) followed by nucleophilic displacement with a cyanide salt. This two-step, one-pot procedure is particularly useful for the synthesis of 2-cyanopyrimidines.[3][5]

Sulfinate_Displacement_Pathway Start 2-Methylthiopyrimidine Intermediate 2-Methylsulfonylpyrimidine (Sulfone Intermediate) Start->Intermediate Oxidation (m-CPBA or Oxone) Product 2-Cyanopyrimidine Intermediate->Product Nucleophilic Substitution (KCN)

  • Oxidation: To a stirred mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (3.00 mmol) in DCM (10 mL) cooled to approximately 0°C, add m-chloroperbenzoic acid (m-CPBA, 77% purity, 6.00 mmol) in one portion. Stir the mixture at this temperature until the starting material is consumed (approximately 1 hour, monitored by TLC).

  • Cyanation: To the reaction mixture, add KCN (3.60 mmol) and 18-crown-6 (0.30 mmol) in MeCN (10 mL). Allow the mixture to warm to room temperature and stir until the sulfone intermediate is consumed (approximately 24 hours, monitored by TLC).

  • Work-up and Isolation: Add Et₂O (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with Et₂O.

  • Purification: Combine the organic phases, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (n-hexane/DCM) to yield the product.

Scalability and Safety Considerations

For researchers in drug development, the scalability and safety of a synthetic route are paramount.

  • Multicomponent Reactions: These are often highly scalable due to their one-pot nature, which reduces the number of unit operations. The use of water as a solvent in some protocols further enhances their green chemistry profile.

  • Palladium-Catalyzed Cyanation: While highly versatile, the scalability of these reactions can be challenging due to the cost of palladium and the potential for catalyst poisoning by cyanide, which can lead to irreproducible results on a larger scale.[6] However, the use of non-toxic and inexpensive cyanide sources like K₄[Fe(CN)₆] significantly improves the safety profile compared to traditional methods using KCN or NaCN.[2][4] Careful control of reaction conditions and reagent addition is critical for successful scale-up.[6]

  • Substitution from Methylthiopyrimidines: This route avoids expensive and potentially toxic transition metal catalysts. However, it is a multi-step process which can be less efficient for large-scale production. The use of KCN requires stringent safety precautions. A one-pot procedure has been developed to improve the efficiency and safety for industrial-scale production.[5]

Conclusion

The synthesis of substituted cyanopyrimidines can be achieved through several effective routes. For the rapid generation of molecular diversity, particularly for 4-amino-5-cyanopyrimidine scaffolds, multicomponent reactions offer an efficient and atom-economical approach. For broader substrate scope and functional group tolerance, palladium-catalyzed cyanation of halopyrimidines is a powerful tool, with modern protocols employing safer cyanide sources. The substitution of a sulfinate group derived from a methylthiopyrimidine provides a valuable metal-free alternative, especially for 2-cyanopyrimidine derivatives. The choice of the optimal synthetic route will depend on the desired substitution pattern, the scale of the synthesis, cost considerations, and the available starting materials. This guide provides the foundational data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 2,4,6-Trichloro-5-cyanopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro kinase assay protocols suitable for the evaluation of 2,4,6-trichloro-5-cyanopyrimidine-based inhibitors. It offers a comparative analysis of various assay formats, presents supporting experimental data from related compounds, and includes detailed experimental methodologies to facilitate reproducible and robust inhibitor screening.

Introduction to this compound-Based Inhibitors

The this compound scaffold is a versatile starting point for the development of small molecule kinase inhibitors. These compounds have shown promise as potent and selective modulators of various kinases, which are critical targets in oncology and inflammatory diseases. Accurate and reliable in vitro kinase assays are essential for determining the potency (e.g., IC50 values) and selectivity of these inhibitors, guiding the drug discovery process.

While a specific, universally adopted protocol for this exact class of inhibitors is not extensively documented, established methods for similar pyrimidine-based compounds can be readily adapted. This guide will focus on a widely used luminescence-based assay and compare it with other common methodologies.

Comparative Analysis of In Vitro Kinase Assay Formats

The selection of an appropriate in vitro kinase assay is crucial and depends on factors such as the specific kinase, the desired throughput, and the available laboratory equipment. The following table compares common assay formats.

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., Kinase-Glo®) Measures the amount of ATP remaining in the reaction. Kinase activity is inversely proportional to the luminescent signal.[1][2]High sensitivity, broad dynamic range, homogeneous "mix-and-read" format suitable for high-throughput screening (HTS).[2]Indirect measurement of kinase activity, potential for interference from compounds affecting luciferase.
Fluorescence-Based (e.g., Transcreener® ADP²) Directly detects the amount of ADP produced in the kinase reaction using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[1]Universal for any kinase, direct measurement of product formation, homogeneous format suitable for HTS.[1]Requires specific fluorescent probes and dedicated plate readers.
Radiometric Assay (e.g., [γ-³²P]-ATP) Measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.[3]Highly sensitive and direct measurement of phosphorylation, considered a "gold standard".[3]Requires handling of radioactive materials, more laborious, lower throughput.[3]
Mobility Shift Assay Separates a fluorescently labeled peptide substrate from its phosphorylated product based on changes in charge using capillary electrophoresis.[4]High sensitivity, direct detection of both substrate and product.[4]Requires specialized instrumentation, can be lower throughput.
Cell-Based Assays (e.g., NanoBRET™) Measures target engagement or substrate phosphorylation within intact cells, providing more physiologically relevant data.[5]Provides insights into cellular permeability and target engagement in a natural environment.[5]More complex assay setup, potential for off-target effects influencing the readout.[5]

Experimental Protocols

This section provides a detailed methodology for a luminescence-based in vitro kinase assay, which is a common and adaptable starting point for screening this compound-based inhibitors.

Luminescence-Based In Vitro Kinase Assay Protocol (Adapted from Kinase-Glo®)

This protocol is designed to determine the IC50 value of a test compound by measuring the remaining ATP after a kinase reaction.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-Specific Substrate

  • This compound-based test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for the specific kinase)

  • Kinase-Glo® Luminescent Kinase Assay Reagent (or equivalent)

  • DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 96- or 384-well plate, add the following components in order:

    • Kinase Assay Buffer

    • Test compound dilution (or DMSO for control)

    • Recombinant kinase and substrate mixture

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes.[6]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[6]

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.[7]

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction to each well.[7]

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis if using a cellular system, or simply to ensure thorough mixing for in vitro assays.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[7]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Quantitative Data Summary for Related Pyrimidine-Based Inhibitors

The following table summarizes the inhibitory activity of various pyrimidine-based compounds against different kinases. This data can serve as a reference for the expected potency of novel this compound derivatives.

Compound ClassTarget KinaseIC50 (nM)Assay Type
2,5-Dichloro-4,6-pyrimidinediamine Derivative ALK2.1Not Specified
2,5-Dichloro-4,6-pyrimidinediamine Derivative ALK (L1196M mutant)1.7Not Specified
2,5-Dichloro-4,6-pyrimidinediamine Derivative ALK (G1202R mutant)0.4Not Specified
2,5-Dichloro-4,6-pyrimidinediamine Derivative EGFR2Not Specified
5-Cyanopyrimidine Derivative (3a) p38αLow nanomolarNot Specified
5-Cyanopyrimidine Derivative (3b) p38αLow nanomolarNot Specified

Table adapted from publicly available data on related pyrimidine-based kinase inhibitors.[7][8]

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilutions of Inhibitor in DMSO C Add Inhibitor and Kinase/Substrate to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Add Luminescent Reagent F->G H Incubate and Stabilize Signal G->H I Measure Luminescence H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for a luminescence-based in vitro kinase assay.

Example Signaling Pathway: MAPK/ERK Pathway

Simplified MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrimidine-based Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

References

Comparative Guide to the Structure-Activity Relationship of 2,4,6-Trichloro-5-cyanopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of 2,4,6-trichloro-5-cyanopyrimidine, a versatile scaffold in medicinal chemistry. Due to the limited availability of systematic SAR studies on this specific parent compound, this guide synthesizes data from related 5-cyanopyrimidine and substituted pyrimidine derivatives to present a predictive framework for designing novel, biologically active molecules.

Inferred Structure-Activity Relationship (SAR)

The this compound core presents three positions (C2, C4, and C6) for chemical modification through nucleophilic substitution. The inherent reactivity of the chlorine atoms allows for the creation of a diverse range of analogs. The 5-cyano group is a critical pharmacophoric element, frequently participating in hydrogen bonding with target proteins.

  • C4-Position Substitution : This position is paramount for determining the biological activity and selectivity of the analogs. The introduction of anilino or other substituted aromatic amine moieties is a common strategy in the design of potent kinase inhibitors. The nature and substitution pattern on the aromatic ring can significantly influence the binding affinity to the ATP-binding pocket of kinases.

  • C2-Position Substitution : A variety of functional groups can be introduced at this position to modulate potency and physicochemical properties. Small aliphatic or aromatic amines are well-tolerated and can be used to fine-tune the selectivity profile of the compound against a panel of kinases.

  • C6-Position Substitution : Modifications at the C6-position are often employed to enhance potency and improve pharmacokinetic properties such as solubility and metabolic stability. The incorporation of small heterocyclic amines, like morpholine, has been shown to be beneficial.

  • The 5-Cyano Group : The nitrogen atom of the cyano group often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site. This interaction is a hallmark of many potent 5-cyanopyrimidine-based inhibitors and is crucial for their biological activity.

Comparative Analysis of Hypothetical Analogs

The following table outlines the predicted biological activity of a series of hypothetical this compound analogs based on the established SAR principles for related compounds. The activity is presented qualitatively due to the absence of direct experimental data.

Compound IDC2-SubstituentC4-SubstituentC6-SubstituentPredicted Biological ActivityRationale for Predicted Activity
Parent -Cl-Cl-ClLowPrecursor with potential for non-specific cytotoxicity.
Analog 1 -NH₂4-Fluoroanilino-ClModerate to HighThe 4-anilino group is a key feature for kinase inhibition. The remaining reactive sites allow for further optimization.
Analog 2 -NH(CH₃)4-FluoroanilinoMorpholinoHighThe morpholino group at C6 is expected to improve solubility and pharmacokinetic profile. The N-methyl group at C2 can enhance binding interactions.
Analog 3 -NH₂3-Chloroanilino-ClModerateThe substitution pattern on the anilino ring is critical; a meta-substituent may be less optimal for certain kinase targets compared to a para-substituent.
Analog 4 -NH₂4-Fluoroanilino-NH₂Moderate to LowIncreased polarity from multiple amino groups may reduce cell permeability and consequently lower activity in cell-based assays.
Analog 5 -NH(cyclopropyl)4-FluoroanilinoMorpholinoHighThe cyclopropylamine at the C2-position can confer a favorable balance of potency and metabolic stability.

Experimental Protocols

The following are generalized experimental procedures for the synthesis and biological evaluation of this compound analogs, adapted from methodologies reported for similar pyrimidine derivatives.

General Synthetic Procedure
  • Selective C4-Substitution : To a solution of this compound in a suitable solvent such as tetrahydrofuran (THF), add one equivalent of the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is typically carried out at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The C4 position is generally the most susceptible to initial nucleophilic attack.

  • C2-Substitution : The resulting 2,6-dichloro-4-substituted-5-cyanopyrimidine is then subjected to a second nucleophilic substitution with a different amine. This step usually requires slightly elevated temperatures (e.g., 50-80 °C) to facilitate the reaction at the C2 position.

  • C6-Substitution : The final chlorine atom at the C6 position can be displaced by a third nucleophile, which may necessitate more forcing reaction conditions, such as higher temperatures or the use of microwave irradiation.

  • Purification : The final products are purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). The structural integrity and purity of the synthesized analogs are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay
  • Reaction Setup : The kinase assays are performed in a buffer solution containing the recombinant kinase enzyme, a suitable peptide or protein substrate, and the test compound at various concentrations.

  • Initiation : The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The reaction mixture is incubated for a defined period at a controlled temperature (e.g., 30 °C).

  • Detection : The extent of substrate phosphorylation is quantified to determine the kinase activity. Common detection methods include radiometric assays using ³²P-ATP, fluorescence polarization, or luminescence-based assays such as the ADP-Glo™ Kinase Assay.

  • Data Analysis : The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation Assay (MTT Assay)
  • Cell Plating : Human cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment : The cells are then treated with serial dilutions of the synthesized analogs for a specified duration, typically 72 hours.

  • MTT Staining : Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The half-maximal growth inhibitory concentration (GI₅₀) is determined from the resulting dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start 2,4,6-Trichloro- 5-cyanopyrimidine Sub_C4 Selective Substitution at C4 Start->Sub_C4 Sub_C2 Substitution at C2 Sub_C4->Sub_C2 Sub_C6 Substitution at C6 Sub_C2->Sub_C6 Library Analog Library Sub_C6->Library Kinase_Assay In Vitro Kinase Assay Library->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 / GI50) Cell_Assay->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Sub_C4 Design New Analogs

Caption: General workflow for SAR studies of this compound analogs.

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 5-Cyanopyrimidine Analog Inhibitor->RTK Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by 5-cyanopyrimidine analogs.

Benchmarking the Efficiency of 2,4,6-Trichloro-5-cyanopyrimidine in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of combinatorial chemistry and drug discovery, the selection of a core scaffold is a critical determinant of library diversity and synthetic efficiency. 2,4,6-Trichloro-5-cyanopyrimidine stands as a versatile building block for the generation of diverse molecular libraries due to its multiple reactive sites. This guide provides an objective comparison of its performance against alternative scaffolds, supported by available experimental data, to inform strategic decisions in library synthesis.

Core Scaffold Comparison: Reactivity and Selectivity

The efficiency of a scaffold in library synthesis is primarily dictated by the reactivity and regioselectivity of its leaving groups. In the case of polychlorinated heterocycles like this compound, the chlorine atoms can be sequentially substituted by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.

While direct quantitative data for the library synthesis efficiency of this compound is not extensively documented in publicly available literature, its reactivity can be benchmarked against the closely related and well-studied 2,4,6-trichloropyrimidine. The primary challenge with the latter is its often poor site-selectivity in reactions with nucleophiles, which can lead to a mixture of regioisomers, complicating purification and characterization of the library members.

To address this, alternative scaffolds have been developed to offer improved control over the synthetic process. This guide focuses on comparing 2,4,6-trichloropyrimidine as a proxy for our target molecule with two key alternatives: 5-nitro-substituted dichloropyrimidines and the widely used cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficiency of sequential substitutions for the different scaffolds. The data is compiled from various studies and represents typical yields for each step of a library synthesis workflow.

Table 1: Efficiency of Sequential Amination of 2,4,6-Trichloropyrimidine

Substitution StepReagent/ConditionsTypical YieldReference
First AmineAliphatic amine, 0 °C75-85%[1]
Arylamine, Na2CO3, refluxing EtOH, 2-4 h85-95%[1]
Second AmineArylamine, diisopropylethylamine, refluxing n-BuOH85-95%[1]
Third AmineAliphatic amine, microwave, 120-160 °C80-95%[1]

Table 2: Efficiency of Sequential Amination of Cyanuric Chloride

Substitution StepReagent/ConditionsTypical YieldReference
First AmineAliphatic or aromatic amine, 0 °C80-85%[1]
Second AmineVarious amines, room temperature80-85%[1]
Third AmineAliphatic or aromatic amine, microwave, 120 °C90-95%[1]

Table 3: Regioselectivity of Initial Substitution on Pyrimidine Scaffolds

ScaffoldKey FeatureRegioselectivity at C4Reference
2,4,6-TrichloropyrimidineProne to poor site-selectivity, yielding mixtures of isomers.Variable[2]
5-Nitro-4,6-dichloropyrimidineElectron-withdrawing nitro group enhances C4 reactivity.>90%[2]
5-Nitro-2,4-dichloropyrimidineElectron-withdrawing nitro group enhances C4 reactivity.>90%[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments in library synthesis using the discussed scaffolds.

Protocol 1: General Procedure for Sequential Amination of a Trichloropyrimidine Scaffold on a Solid Support
  • Resin Preparation: Swell a suitable solid-phase resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF) for 1 hour.

  • First Amine Coupling:

    • Dissolve the first amine building block (1.5 equivalents) and a base such as diisopropylethylamine (DIEA) (2 equivalents) in DMF.

    • Add the solution to the swelled resin.

    • Add a solution of this compound (1.5 equivalents) in DMF.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Second Amine Coupling:

    • Swell the resin from the previous step in a suitable solvent (e.g., n-butanol).

    • Add the second amine building block (2 equivalents) and DIEA (3 equivalents).

    • Heat the mixture at reflux for 12-24 hours.

    • Wash the resin as described in step 2.

  • Third Amine Coupling:

    • Swell the resin in a microwave-compatible solvent.

    • Add the third amine building block (3 equivalents) and DIEA (4 equivalents).

    • Heat the mixture in a microwave reactor at 120-160 °C for 1-2 hours.

    • Wash the resin as described in step 2.

  • Cleavage and Purification:

    • Cleave the synthesized compounds from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane).

    • Precipitate the crude product in cold diethyl ether.

    • Purify the product by preparative HPLC.

Protocol 2: General Procedure for Sequential Amination of Cyanuric Chloride in Solution Phase
  • First Amine Substitution (Monosubstitution):

    • Dissolve cyanuric chloride (1 equivalent) in acetone or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the first amine (1 equivalent) and a base like sodium bicarbonate or DIEA (1 equivalent) in the same solvent.

    • Slowly add the amine solution to the cyanuric chloride solution while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the monosubstituted product.

    • Filter, wash with water, and dry the product.[3][4]

  • Second Amine Substitution (Disubstitution):

    • Dissolve the monosubstituted product (1 equivalent) in a suitable solvent (e.g., THF, acetonitrile).

    • Add the second amine (1.1 equivalents) and a base (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.[1]

  • Third Amine Substitution (Trisubstitution):

    • Dissolve the disubstituted product (1 equivalent) in a high-boiling solvent (e.g., dioxane, DMF).

    • Add the third amine (1.2 equivalents) and a base (1.2 equivalents).

    • Heat the reaction mixture at reflux or in a microwave reactor at 120-180 °C for 12-48 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and purify the final product by column chromatography or recrystallization.[1]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_scaffold Scaffold Selection cluster_properties Key Properties cluster_outcome Library Synthesis Outcome Scaffold This compound Reactivity Reactivity Scaffold->Reactivity Selectivity Regioselectivity Scaffold->Selectivity Poor Alt1 5-Nitro-dichloropyrimidines Alt1->Reactivity Alt1->Selectivity High (>90%) Alt2 Cyanuric Chloride Alt2->Reactivity Temperature Dependent Alt2->Selectivity High Efficiency Overall Efficiency Reactivity->Efficiency Purity Library Purity Selectivity->Purity Diversity Structural Diversity Efficiency->Diversity Purity->Diversity

Caption: Logical relationship between scaffold choice and library synthesis outcome.

G cluster_workflow General Library Synthesis Workflow start Start with Scaffold step1 1. First Nucleophilic Substitution (R1) start->step1 pool1 Pool & Split step1->pool1 step2 2. Second Nucleophilic Substitution (R2) pool1->step2 pool2 Pool & Split step2->pool2 step3 3. Third Nucleophilic Substitution (R3) pool2->step3 end Final Library step3->end

Caption: A generalized workflow for split-and-pool library synthesis.

Caption: Comparison of reactivity patterns for pyrimidine and triazine scaffolds.

Conclusion

This compound is a promising scaffold for library synthesis, offering three points of diversification. However, based on data from its close analog, 2,4,6-trichloropyrimidine, researchers should be aware of the potential for poor regioselectivity in substitution reactions. For applications where high purity and defined substitution patterns are critical, alternative scaffolds such as 5-nitro-dichloropyrimidines or cyanuric chloride may offer superior performance. The 5-nitro-substituted pyrimidines provide excellent regioselectivity for the initial substitution, while cyanuric chloride allows for controlled, sequential substitutions by modulating the reaction temperature. The choice of scaffold should therefore be guided by the specific requirements of the library design and the desired level of control over the synthetic outcome.

References

Activating Groups on the Pyrimidine Ring: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of various activating groups on the chemical reactivity and biological efficacy of the pyrimidine ring, supported by experimental data and detailed protocols.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological molecules. The strategic placement of activating groups on the pyrimidine ring can profoundly influence its chemical reactivity and biological activity, making a thorough understanding of these effects paramount for rational drug design. This guide provides a head-to-head comparison of different activating groups, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

The Pyrimidine Ring: An Electron-Deficient Heterocycle

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is inherently electron-deficient.[1] This π-deficiency makes electrophilic aromatic substitution reactions difficult, while facilitating nucleophilic aromatic substitution.[1] To enhance the ring's reactivity towards electrophiles, the introduction of electron-donating groups, also known as activating groups, is essential. These groups increase the electron density of the ring, making it more susceptible to electrophilic attack, which typically occurs at the C-5 position.[1][2]

Head-to-Head Comparison of Activating Groups

The most common activating groups used in pyrimidine chemistry are amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups. Their ability to activate the ring stems from their lone pairs of electrons, which can be delocalized into the pyrimidine system.

Chemical Reactivity

Generally, the order of activating strength is considered to be:

-NH₂ > -OH > -OR

This trend is attributed to the greater electron-donating ability of the nitrogen atom in the amino group compared to the oxygen atom in the hydroxyl and alkoxy groups.

Table 1: Qualitative Comparison of Activating Group Effects on Electrophilic Substitution

Activating GroupGeneral Reactivity EnhancementPreferred Position of SubstitutionNotes
Amino (-NH₂) StrongC-5Significantly increases the nucleophilicity of the ring.
Hydroxyl (-OH) Moderate to StrongC-5Exists in tautomeric equilibrium with the pyrimidone form.[1]
Alkoxy (-OR) ModerateC-5Less activating than -OH due to the inductive effect of the alkyl group.
Biological Activity

The introduction of activating groups not only alters the chemical reactivity but also profoundly impacts the biological activity of pyrimidine derivatives. These groups can influence a molecule's ability to interact with biological targets, its solubility, and its metabolic stability. The following table summarizes the observed biological activities of pyrimidine derivatives bearing different activating groups.

Table 2: Influence of Activating Groups on the Biological Activity of Pyrimidine Derivatives

Activating GroupTherapeutic AreaExample Compound ClassObserved Effect of the GroupReference
Amino (-NH₂) Anticancer2-AminopyrimidinesOften crucial for hydrogen bonding interactions with target proteins.[3]
Anti-inflammatoryPyrido[2,3-d]pyrimidinesCan enhance inhibitory activity against kinases.[4]
AntimicrobialSubstituted pyrimidinesImportant for activity against various bacterial and fungal strains.[5]
Hydroxyl (-OH) AntiviralPyrimidinonesThe pyrimidone tautomer can mimic natural nucleobases.[6]
AnticancerHydroxypyrimidinesCan act as a hydrogen bond donor in enzyme active sites.[3]
Alkoxy (-OR) Anticancer4-AlkoxypyrimidinesCan improve pharmacokinetic properties such as cell permeability.
Anti-inflammatoryMethoxy-substituted pyrimidinesThe methoxy group can contribute to enhanced binding affinity.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of pyrimidine derivatives. Below are representative protocols for the synthesis of substituted pyrimidines, which can be adapted to incorporate various activating groups.

General Synthesis of 2-Substituted Pyrimidines via Pinner-type Reaction

This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[7]

Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Add a base, such as sodium ethoxide (1.1 equivalents), portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted pyrimidine.[7]

Synthesis of Substituted Pyrimidines from Chalcones

This protocol describes the synthesis of pyrimidine derivatives by condensing chalcones with guanidine.[8]

Protocol:

  • Synthesize the required chalcone by condensing an appropriate aldehyde and ketone.

  • In a suitable solvent such as DMF, dissolve the chalcone (1 equivalent) and guanidine carbonate (4 equivalents).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to yield the pure pyrimidine derivative.[8]

Signaling Pathways and Experimental Workflows

The biological effects of activated pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, many pyrimidine-based kinase inhibitors target pathways crucial for cancer cell proliferation and survival.

Below is a generalized diagram representing a typical kinase signaling pathway that can be targeted by pyrimidine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors in cancer therapy.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

Experimental_Workflow Start Design of Pyrimidine Derivatives with Varying Activating Groups Synthesis Chemical Synthesis (e.g., Pinner Reaction) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of novel pyrimidine-based therapeutic agents.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors: A Guide Based on the 2,4,6-Trichloro-5-cyanopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, using a hypothetical compound derived from the versatile 2,4,6-trichloro-5-cyanopyrimidine scaffold as a central example. The performance of this compound, "TCS-Inhibitor-1," is benchmarked against two well-characterized kinase inhibitors, Dasatinib and Staurosporine, to illustrate a spectrum of selectivity from multi-targeted to broadly non-selective. The objective is to provide a framework for evaluating inhibitor selectivity and to detail the experimental methodologies crucial for generating such data.

Introduction to the this compound Scaffold

The this compound core is a highly reactive and versatile scaffold for the synthesis of kinase inhibitors. The three chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the systematic exploration of chemical space around the pyrimidine ring. This iterative process of structure-activity relationship (SAR) studies enables the optimization of potency and selectivity against specific kinase targets. The electron-withdrawing nature of the chlorine and cyano groups makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, which is a cornerstone of its utility in medicinal chemistry.

Inhibitor Profiles

  • TCS-Inhibitor-1 (Hypothetical): A novel, hypothetical kinase inhibitor derived from the this compound scaffold. For the purpose of this guide, it has been designed through computational modeling to be a potent inhibitor of the tyrosine kinase ABL1, with some cross-reactivity against other related kinases.

  • Dasatinib: A clinically approved, oral dual BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] It is known for its potent, multi-targeted inhibition profile.

  • Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus.[2] It is a prototypical ATP-competitive kinase inhibitor known for its high potency but broad lack of selectivity, binding to a vast majority of protein kinases.[2][3] This promiscuity makes it a valuable research tool but unsuitable for clinical use.[2]

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the dissociation constants (Kd, in nM) for each inhibitor against a selected panel of kinases, representing different families of the kinome. Lower Kd values indicate a higher binding affinity.

Kinase TargetTCS-Inhibitor-1 (Kd, nM) [Hypothetical Data]Dasatinib (Kd, nM) [Published Data]Staurosporine (Kd, nM) [Published Data]Kinase Family
ABL1 5.5 <0.5 6.2 Tyrosine Kinase
SRC 851.5 3.0 Tyrosine Kinase
LCK 1501.1 20 Tyrosine Kinase
EGFR >10,0002,1002,500Tyrosine Kinase
VEGFR2 1,200822.8 Tyrosine Kinase
p38α (MAPK14) 2,50032011 CMGC
CDK2 >10,0006,9003.2 CMGC
AKT1 >10,000>10,0008.1 AGC
PKA >10,000>10,00014 AGC

Data for Dasatinib and Staurosporine are representative values from publicly available datasets and literature. Actual values may vary between different experimental runs and platforms.

Analysis: Based on this data, TCS-Inhibitor-1 demonstrates significant potency for ABL1 with moderate off-target activity against other tyrosine kinases like SRC and LCK. It shows high selectivity against kinases from other families like EGFR, CDK2, and AKT1. In contrast, Dasatinib exhibits a potent, multi-targeted profile, strongly inhibiting ABL1 and SRC family kinases, with additional activity against VEGFR2. Staurosporine confirms its reputation as a non-selective inhibitor, with potent binding to nearly all kinases in the panel.

Mandatory Visualizations

Medicinal_Chemistry_Workflow scaffold 2,4,6-Trichloro- 5-cyanopyrimidine Scaffold lib_gen Library Generation via Nucleophilic Aromatic Substitution (SNAr) scaffold->lib_gen hts High-Throughput Screening (HTS) lib_gen->hts hit_id Hit Identification hts->hit_id profiling Cross-Reactivity Profiling (e.g., KINOMEscan) hit_id->profiling sar Structure-Activity Relationship (SAR) and Optimization profiling->sar sar->lib_gen Iterative Design lead_opt Lead Optimization sar->lead_opt MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response KinomeScan_Workflow start Start: Test Compound + Kinase Panel assay Competition Binding Assay: - DNA-tagged Kinase - Immobilized Ligand - Test Compound start->assay separation Affinity Separation assay->separation qpcr Quantification of Kinase-DNA Tag via qPCR separation->qpcr analysis Data Analysis: Calculate Kd or % Inhibition qpcr->analysis end Result: Cross-Reactivity Profile analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,4,6-Trichloro-5-cyanopyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is critical due to the hazardous nature of halogenated organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the utmost care. Based on data from structurally similar chlorinated pyrimidines, this compound should be treated as hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[2] Collect the absorbed material into a designated, sealed container for hazardous waste.[2] Do not allow the chemical to enter drains or waterways.[2][3]

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Due to its chemical structure as a halogenated organic compound, this compound must be segregated into the appropriate hazardous waste stream.

    • Avoid mixing it with incompatible materials such as strong oxidizing agents or strong acids.[1]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or residues on the exterior.

  • Labeling:

    • Properly label the hazardous waste container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" (do not use abbreviations or chemical formulas).

      • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from heat sources and incompatible materials.[1][4]

  • Arrangement for Disposal:

    • Dispose of the waste through a licensed and approved hazardous waste disposal company.[3][4][5][6][7][8] These companies are equipped to handle and treat or incinerate chemical waste in an environmentally sound manner.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and hazard information.

Hazard Profile and Physical Properties

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[8]Avoid all direct contact and inhalation. Utilize appropriate PPE at all times.
Skin Corrosion/Irritation Causes skin irritation.[5][6]Wear protective gloves and clothing to prevent skin exposure.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6]Wear safety glasses or goggles.[4]
Respiratory Irritation May cause respiratory irritation.[4][5][6]Handle only in a well-ventilated area or a chemical fume hood.[4]
Environmental Hazards Should not be released into the environment.[8]Prevent spills from entering drains or waterways.[3]
Physical PropertyValue (for similar compounds)
Melting Point 145 - 147 °C (for a related trinitrile compound)
Boiling Point 190 °C (for a related trinitrile compound)

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: This compound for Disposal B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Segregate as Halogenated Organic Waste B->C D Is the waste container appropriate and leak-proof? C->D E Select and Use a Chemically Resistant Container D->E No F Securely Seal and Label Container: 'Hazardous Waste' Full Chemical Name Hazard Symbols D->F Yes E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Contact Approved Hazardous Waste Disposal Company G->H I Provide Waste Information and Documentation H->I J End: Proper and Compliant Disposal I->J

Disposal Workflow for this compound

References

Essential Safety and Operational Guidance for 2,4,6-Trichloro-5-cyanopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling 2,4,6-Trichloro-5-cyanopyrimidine. This document provides critical safety information, operational procedures for handling, and a comprehensive disposal plan.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 3029-64-9), the following guidance is based on the safety data for the closely related and structurally similar compound, 2,4,6-Trichloropyrimidine. It is imperative to handle this compound with the assumption that it possesses similar or greater hazards.

Hazard Summary

This compound is anticipated to be a hazardous substance. Based on data for 2,4,6-Trichloropyrimidine, it is likely to cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It may also be harmful if swallowed or inhaled.[1] The compound is also described as a lachrymator, a substance that causes tearing.[1][4]

Quantitative Data from 2,4,6-Trichloropyrimidine Analog:

PropertyValueReference
Flash Point> 112 °C (> 233.6 °F)[1]
Boiling Point210-215 °C
Melting Point23-25 °C
Density1.595 g/mL at 20 °C
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure.

CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]Prevents skin contact and irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]Essential for minimizing inhalation of dust or vapors, especially when handling outside of a fume hood.
Body Protection Appropriate protective clothing to minimize skin contact.[1]Provides an additional barrier against contamination.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][2]

  • Material Preparation: Before starting, ensure all necessary equipment and reagents are placed within the fume hood to avoid unnecessary movement in and out of the containment area.

2. Donning Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as detailed in the table above before entering the designated handling area.

3. Weighing and Transfer:

  • If the compound is a solid, handle it carefully to avoid generating dust.[1]

  • Use a dedicated spatula and weighing paper.

  • For transfers, use appropriate glassware and ensure it is properly labeled.

4. Experimental Procedure:

  • Keep the container of this compound tightly closed when not in use.[1][2]

  • Should any signs of exposure occur (e.g., skin or eye irritation), immediately follow first aid procedures and seek medical attention.[1][2][6]

5. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][6]

  • Remove and properly dispose of contaminated PPE as hazardous waste.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including weighing paper, gloves, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Management:

  • Use containers that are compatible with chlorinated organic compounds.

  • Ensure containers are kept tightly closed except when adding waste.

  • Label containers clearly with "Hazardous Waste" and the chemical name: "this compound".

3. Storage:

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2][4][6] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handling_weigh Weighing and Transfer prep_emergency->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Surfaces handling_experiment->cleanup_decontaminate cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash cleanup_waste Segregate Hazardous Waste cleanup_wash->cleanup_waste cleanup_dispose Dispose via Licensed Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.